Tetraethylene glycol
Descripción
This compound, also known as peg-4 or glycofurol, belongs to the class of organic compounds known as polyethylene glycols. These are oligomers or polymers of ethylene oxide, with the general formula (C2H4O)n (with n>=3). This compound exists as a liquid, soluble (in water), and a very weakly acidic compound (based on its pKa). This compound has been primarily detected in feces. This compound can be converted into 2, 2-dimethyl-3, 6, 9, 12, 15-pentaoxa-2-silahexadecane and this compound monooctyl ether. This compound is a potentially toxic compound.
This compound is a poly(ethylene glycol).
Structure
3D Structure
Propiedades
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHCKJMYHZGTIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O5 | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026922 | |
| Record name | Tetraethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB] | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7348 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
621 °F at 760 mmHg (USCG, 1999), 327.3 °C | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
360 °F (USCG, 1999), 360 °F (182 °C) (Open cup) | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
4.65X10-5 mm Hg at 26 °C | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, Colorless liquid, Colorless to straw-colored liquid | |
CAS No. |
112-60-7, 157299-02-0, 127821-00-5 | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Tetraethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethylene glycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1262 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2,2'-[oxybis(2,1-ethanediyloxy)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9-trioxaundecane-1,11-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-Bis(1-isocyanato-1-methylethyl)benzene homopolymer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-Propanetriol, polymer with 2,4-diisocyanato-1-methylbenzene, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, 2-methyloxirane and oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
24.8 °F (USCG, 1999), -9.4 °C | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9114 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | TETRAETHYLENE GLYCOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/843 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to Laboratory-Scale Purification of Tetraethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the laboratory-scale purification of tetraethylene glycol (TEG). Designed for researchers, scientists, and professionals in drug development, this document details established purification techniques, including vacuum distillation, column chromatography, and solvent extraction. It offers detailed experimental protocols, data presentation in tabular format for clear comparison, and logical workflow diagrams to assist in selecting the most appropriate purification strategy.
Introduction to this compound and Purification Needs
This compound (TEG) is a transparent, colorless, and practically odorless hygroscopic liquid.[1][2] It is completely miscible with water and many organic solvents.[1] Its high boiling point and stability make it a valuable component in various applications, including as a plasticizer, a solvent in inks and dyes, and a chemical intermediate.[2] For many applications, particularly in drug development and sensitive chemical synthesis, the purity of TEG is a critical parameter. Commercially available TEG may contain impurities such as water, other ethylene glycol oligomers (diethylene glycol, triethylene glycol), and oxidation byproducts. This guide outlines the primary laboratory techniques for enhancing the purity of TEG.
Purification Methodologies
The choice of purification method for TEG depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation. The most common and effective laboratory-scale techniques are vacuum distillation, column chromatography, and solvent extraction.
Vacuum Distillation
Vacuum distillation is the most common and effective method for purifying TEG, especially for removing less volatile impurities and other glycols.[3] By reducing the pressure, the boiling point of TEG is lowered, preventing thermal decomposition that can occur at its atmospheric boiling point of approximately 327°C.
Experimental Protocol: Fractional Vacuum Distillation of this compound
Objective: To purify commercially available TEG to ≥99.5% purity.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a vacuum trap
-
Manometer
-
Heating mantle with a stirrer
-
Stir bar
-
Glass wool for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional vacuum distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly greased and sealed to maintain a stable vacuum. A Claisen adapter is recommended to minimize bumping.
-
Sample Preparation: Place the crude TEG and a magnetic stir bar into the round-bottom flask. Do not use boiling stones as they are ineffective under vacuum.
-
Initiating Vacuum: Turn on the vacuum source and allow the pressure to stabilize at the desired level (e.g., 1-10 mmHg). A hissing sound indicates a leak which must be addressed.
-
Heating: Begin heating the flask gently with the heating mantle while stirring. Insulate the fractionating column with glass wool to ensure a proper temperature gradient.
-
Distillation: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of TEG at the applied pressure (see Table 1), collect the main fraction in a clean receiving flask.
-
Completion: Stop the distillation before the distilling flask runs dry to prevent the concentration of potentially unstable residues.
-
Shutdown: Remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Data Presentation: Boiling Point of TEG at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 1 | 154 |
| 5 | 180 |
| 10 | 190 |
| 20 | 207 |
| 50 | 231 |
Note: These values are approximate and may vary slightly based on the purity of the sample and the accuracy of the manometer.
Expected Results:
| Parameter | Starting Material (Commercial Grade) | Purified Product |
| Purity (GC-MS) | ~98% | ≥99.5% |
| Water Content (Karl Fischer) | ≤0.2% | ≤0.05% |
| Yield | - | ~80-90% |
Column Chromatography
For the removal of highly polar or non-volatile impurities, column chromatography can be an effective technique. Due to the polar nature of TEG, a polar stationary phase like silica gel is commonly used.
Experimental Protocol: Silica Gel Column Chromatography of this compound
Objective: To remove polar impurities from TEG.
Materials:
-
Glass chromatography column
-
Silica gel (60-120 mesh)
-
Solvents (e.g., ethyl acetate, methanol, dichloromethane)
-
Sand
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For polar compounds like TEG, a polar solvent system such as methanol in dichloromethane or ethyl acetate is often effective. A good starting point is a system that gives the TEG an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly, tapping the column gently to remove air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude TEG in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., by increasing the percentage of methanol), is often necessary to first elute less polar impurities and then the TEG.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the purified TEG.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified TEG.
Data Presentation: Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Gradient) | 0-10% Methanol in Dichloromethane |
| Typical Purity Achieved | >99% |
| Typical Yield | 70-85% |
Solvent Extraction
Solvent extraction, or liquid-liquid extraction, can be employed to remove water-soluble or water-insoluble impurities from TEG. For instance, extraction with a non-polar organic solvent can remove less polar contaminants, while washing with brine can reduce the water content.
Experimental Protocol: Liquid-Liquid Extraction of this compound
Objective: To remove water and water-soluble/insoluble impurities from TEG.
Materials:
-
Separatory funnel
-
Organic solvents (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Beakers and flasks
Procedure:
-
Dissolution: Dissolve the crude TEG in a suitable organic solvent in which it is soluble, such as ethyl acetate or dichloromethane.
-
Washing with Brine: Transfer the solution to a separatory funnel and wash with brine. This will help to remove the bulk of any dissolved water. Shake the funnel gently to avoid emulsion formation. Allow the layers to separate and drain the aqueous layer. Repeat the washing process 2-3 times.
-
Drying: Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent like sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to yield the purified TEG.
Data Presentation: Solvent Extraction Efficiency
| Parameter | Starting Material | After Extraction |
| Water Content (Karl Fischer) | ~0.5% | ~0.1% |
| Purity (GC-MS) | ~98% | ~99% |
| Yield | - | >90% |
Purity Analysis
To assess the effectiveness of the purification, several analytical techniques are employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities, including other glycols.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of TEG and quantify non-volatile impurities.
-
Karl Fischer Titration: This is the standard method for accurately determining the water content in organic solvents like TEG.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of TEG and identify impurities.
Mandatory Visualizations
Caption: Workflow for the purification of TEG by fractional vacuum distillation.
Caption: Decision-making workflow for selecting a TEG purification method.
References
An In-depth Technical Guide to the 1H NMR Spectrum Analysis of Tetraethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of tetraethylene glycol. It details the chemical shifts, coupling constants, and signal multiplicities observed in the spectrum, offering a foundational dataset for researchers working with this common hydrophilic linker and excipient. The guide also outlines a detailed experimental protocol for acquiring a high-quality 1H NMR spectrum and includes visualizations to aid in understanding the molecular structure and experimental workflow.
1H NMR Spectral Data of this compound
The 1H NMR spectrum of this compound (HO-(CH₂CH₂O)₄-H) is characterized by a set of distinct signals corresponding to the different proton environments within the molecule. Due to the molecule's symmetry, the number of unique proton signals is limited. The terminal hydroxyl protons (OH) are typically observed as a broad singlet, and its chemical shift can be highly dependent on concentration, temperature, and solvent. The methylene protons adjacent to the terminal hydroxyl groups (HO-CH₂ -) have a chemical shift slightly different from the internal methylene protons (-O-CH₂ -CH₂ -O-).
The following table summarizes the expected 1H NMR spectral data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. The assignments are based on established principles for ethers and poly(ethylene glycol)s.
| Proton Assignment (Label) | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |
| a (HO-CH₂ -CH₂-O-) | ~3.72 | Triplet (t) | ~4.8 | 4H |
| b (-O-CH₂-CH₂ -O-) | ~3.68 | Triplet (t) | ~4.8 | 4H |
| c (-O-CH₂ -CH₂-O-) | ~3.65 | Singlet (s) | - | 8H |
| d (H O-) | Variable (e.g., ~2.7) | Broad Singlet (br s) | - | 2H |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions such as solvent, concentration, and temperature. The internal methylene protons (c) often appear as a complex multiplet or a singlet due to similar chemical environments and potential second-order effects, especially at lower magnetic field strengths.
Structural and Experimental Workflow Diagrams
To visually represent the relationships between the protons and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Molecular structure of this compound with proton labeling for 1H NMR analysis.
Caption: A streamlined workflow for acquiring and analyzing the 1H NMR spectrum of a liquid sample.
Detailed Experimental Protocol
This section provides a standard operating procedure for the preparation and 1H NMR analysis of a this compound sample.
3.1. Materials and Equipment
-
This compound
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
-
NMR tube (5 mm diameter, high precision)
-
Pasteur pipette and bulb
-
Glass wool
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
3.2. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. The final concentration should be around 15-30 mg/mL.
-
Homogenization: Gently vortex the vial to ensure the this compound is completely dissolved and the solution is homogeneous.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube. Place a small plug of glass wool into a Pasteur pipette and use it to transfer the sample solution into the NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
3.3. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters: Set up a standard 1D proton NMR experiment with the following typical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): Approximately 16 ppm, centered around 5-6 ppm.
-
-
Data Acquisition: Start the acquisition.
3.4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all the peaks in the spectrum and integrate their areas.
-
Data Interpretation: Assign the signals to the corresponding protons in the this compound molecule based on their chemical shifts, multiplicities, and integration values as detailed in the data table above. Analyze the coupling patterns to confirm the assignments.
This comprehensive guide provides the necessary information for the accurate acquisition and interpretation of the 1H NMR spectrum of this compound, serving as a valuable resource for researchers in various scientific disciplines.
A Deep Dive into the Vibrational Landscape of Tetraethylene Glycol: An FTIR Spectroscopy Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fourier-transform infrared (FTIR) spectroscopy as applied to tetraethylene glycol (TEG). It details the characteristic vibrational frequencies of TEG's functional groups, offers in-depth experimental protocols for analysis, and presents the relationships between molecular structure and spectral output in a clear, visual format. This document is intended to serve as a valuable resource for researchers and professionals utilizing FTIR for the characterization and analysis of TEG and related oligo(ethylene glycol) compounds in various scientific and pharmaceutical applications.
Introduction to FTIR Spectroscopy of this compound
This compound (HO(CH₂CH₂O)₄H), a member of the polyethylene glycol (PEG) family, is a versatile molecule widely used in drug delivery, as a plasticizer, and in various industrial applications. Its chemical and physical properties are largely dictated by the interplay of its constituent functional groups: the terminal hydroxyl (-OH) groups and the repeating ether (C-O-C) linkages within the ethylene glycol units, all supported by a hydrocarbon backbone (-CH₂-).
FTIR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and elucidation of its molecular structure. For this compound, FTIR is instrumental in confirming its identity, assessing its purity, and studying its interactions with other molecules.
Characteristic FTIR Absorption Bands of this compound
The infrared spectrum of this compound is characterized by strong absorption bands corresponding to the stretching and bending vibrations of its primary functional groups. The table below summarizes the key vibrational modes and their corresponding wavenumber ranges.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Description |
| 3600 - 3200 (broad) | O-H stretching | Hydroxyl (-OH) | This broad and intense band is characteristic of hydrogen-bonded hydroxyl groups. Its broadness is due to the various hydrogen-bonding states. |
| 2950 - 2850 | C-H stretching (asymmetric & symmetric) | Methylene (-CH₂-) | These strong absorptions arise from the stretching vibrations of the carbon-hydrogen bonds in the ethylene glycol backbone. |
| 1465 - 1450 | C-H scissoring (bending) | Methylene (-CH₂-) | This absorption corresponds to the in-plane bending vibration of the methylene groups. |
| 1350 - 1250 | C-H wagging and twisting (bending) | Methylene (-CH₂-) | These bands are associated with the out-of-plane bending vibrations of the methylene groups. |
| 1150 - 1050 (strong) | C-O stretching | Ether (C-O-C) & Alcohol (C-OH) | This is typically the most intense and complex region in the spectrum of TEG, dominated by the strong stretching vibrations of the ether and alcohol C-O bonds. |
| ~840 | CH₂ rocking | Methylene (-CH₂-) | This band is attributed to the rocking motion of the methylene groups. |
Experimental Protocols for FTIR Analysis of this compound
The following protocols provide a detailed methodology for obtaining a high-quality FTIR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a convenient method for liquid samples as it requires minimal sample preparation.
Materials and Equipment
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
-
Pipette or dropper
Step-by-Step ATR-FTIR Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum. A typical background scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Using a clean pipette or dropper, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum.
-
-
Data Processing and Analysis:
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance spectrum of this compound.
-
Perform any necessary baseline corrections or other spectral manipulations as required.
-
Identify the characteristic absorption bands and compare them to the reference data provided in Table 1.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the ATR crystal surface with a lint-free wipe soaked in the cleaning solvent to remove all traces of the TEG sample.
-
Visualizing Molecular Structure and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in the FTIR analysis of this compound.
Caption: Functional groups of TEG and their corresponding FTIR vibrational modes.
Caption: A typical experimental workflow for ATR-FTIR analysis of TEG.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of this compound. By understanding the correlation between its functional groups and their characteristic absorption bands, researchers can confidently identify TEG, evaluate its purity, and investigate its molecular interactions. The ATR-FTIR technique, with its simple sample handling, provides a rapid and reliable method for obtaining high-quality spectra. The information and protocols presented in this guide are intended to empower researchers and professionals in their analytical endeavors involving this compound.
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Tetraethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mass spectrometric fragmentation patterns of tetraethylene glycol (TEG). Understanding these fragmentation pathways is critical for the structural elucidation, identification, and quantification of this important polymer in various scientific and pharmaceutical applications. This document details the fragmentation behavior of TEG under different ionization techniques, presents quantitative data in a structured format, and provides detailed experimental protocols.
Core Fragmentation Patterns of this compound
This compound (C₈H₁₈O₅, molecular weight: 194.23 g/mol ) exhibits distinct fragmentation patterns depending on the ionization method employed. The most common techniques for analyzing polyethylene glycols (PEGs) and their oligomers are Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), and to a lesser extent, Electron Ionization (EI) and Chemical Ionization (CI).
Electrospray Ionization (ESI) Fragmentation
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or other cationized species in positive ion mode, and deprotonated molecules [M-H]⁻ in negative ion mode. The fragmentation of these precursor ions is then induced via collision-induced dissociation (CID).
Positive Ion Mode ([M+H]⁺):
The fragmentation of protonated this compound is characterized by the sequential loss of ethylene oxide (C₂H₄O) units, which have a mass of 44 Da.[1] This process is driven by the charge site, typically a protonated hydroxyl group. The primary fragmentation pathway involves the elimination of acetaldehyde (also 44 Da) through a 1,2-hydride shift rearrangement.[1] Another observed mechanism is the loss of a 1,4-dioxane (88 Da), corresponding to the elimination of two ethylene oxide subunits.[1]
The major fragment ions observed for protonated PEGs are of the series (C₂H₄O)nH⁺. For this compound (n=4), this results in characteristic ions at m/z 177, 133, 89, and 45.[2]
Negative Ion Mode ([M-H]⁻):
In the negative ion mode, deprotonated this compound fragments primarily through intramolecular S(N)2 reactions involving the terminal oxide anion.[3] This leads to the characteristic loss of C₂H₄O monomer units. Studies on smaller PEG oligomers have shown that the loss of an even number of monomer units can be favored. Additionally, minor fragmentation pathways, including the elimination of H₂ and H₂O, have been observed.
Electron Ionization (EI) Fragmentation
Electron ionization is a hard ionization technique that often leads to extensive fragmentation and the absence of a prominent molecular ion peak for compounds like this compound. The 70 eV EI mass spectra of PEG oligomers are dominated by low molecular weight fragment ions. The most significant fragment ions in the EI spectra of PEGs correspond to the (C₂H₄O)ₓH⁺ series, with prominent peaks at m/z 45, 89, 133, and 177. The base peak in the spectra of all PEG oligomers is typically m/z 45, corresponding to the [C₂H₅O]⁺ ion.
Chemical Ionization (CI) Fragmentation
Chemical ionization is a softer ionization technique than EI. Using methane as the reagent gas (CH₄-CI), the mass spectra of polyethylene glycols also show the characteristic (C₂H₄O)ₓH⁺ fragment ions at m/z 45, 89, 133, and 177. The relative abundances of the protonated molecule [MH]⁺ can be low and variable, often increasing with sample size due to sample ion/sample molecule reactions.
Quantitative Fragmentation Data
The following tables summarize the major fragment ions observed for this compound under different ionization conditions.
Table 1: Major Fragment Ions of this compound in Positive Ion ESI-MS/MS ([C₈H₁₈O₅+H]⁺, m/z 195.1)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 195.1 | 151.1 | [M+H - C₂H₄O]⁺ |
| 195.1 | 107.1 | [M+H - 2(C₂H₄O)]⁺ |
| 195.1 | 63.1 | [M+H - 3(C₂H₄O)]⁺ |
| 151.1 | 107.1 | [Fragment - C₂H₄O]⁺ |
| 107.1 | 63.1 | [Fragment - C₂H₄O]⁺ |
Table 2: Common Fragment Ions of this compound in EI and CI
| m/z | Proposed Ion Structure |
| 45 | [C₂H₅O]⁺ |
| 89 | [C₄H₉O₂]⁺ |
| 133 | [C₆H₁₃O₃]⁺ |
| 177 | [C₈H₁₇O₄]⁺ |
Experimental Protocols
The following provides a generalized methodology for the mass spectrometric analysis of this compound.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol, acetonitrile, or a water/acetonitrile mixture.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis. For LC-MS analysis, the concentration may need to be adjusted based on the column and detection sensitivity.
-
Additives for ESI: For positive ion mode ESI, acidifying the solution with 0.1% formic acid can enhance protonation. For the analysis of sodiated or other metal adducts, a low concentration (e.g., 1 mM) of the corresponding salt (e.g., sodium acetate) can be added to the sample solution.
Mass Spectrometry Parameters
Electrospray Ionization (ESI) - Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive or Negative
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for precursor ion intensity)
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Nebulizing Gas (N₂): Flow rate dependent on the instrument
-
Collision Gas: Argon
-
Collision Energy: Ramped or set at specific voltages (e.g., 10-30 eV) to induce fragmentation.
Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: A non-polar or mid-polar capillary column is suitable.
-
Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a final temperature of around 300 °C.
-
Injector Temperature: 250 °C
-
Ion Source Temperature: 200 - 250 °C
-
Electron Energy: 70 eV for standard spectra, or lower energies (12-14 eV) to reduce fragmentation.
-
Mass Range: m/z 30 - 400
Visualizing Fragmentation Pathways and Workflows
The following diagrams illustrate the core fragmentation pathways and a typical experimental workflow for the mass spectrometric analysis of this compound.
References
Solubility of Tetraethylene Glycol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tetraethylene glycol (TEG) in a range of common organic solvents. This compound, a clear, colorless, and low-volatility liquid, is valued for its hygroscopic nature and its ability to dissolve a wide variety of substances.[1] Its complete miscibility with water and many organic liquids makes it a versatile solvent and chemical intermediate in numerous applications, including as a plasticizer, a desiccant for natural gas, and in the formulation of inks and dyes.[1][2] In the pharmaceutical industry, its properties are leveraged in drug formulation to enhance the solubility and stability of active ingredients.[3]
This document presents available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual representation of a relevant synthetic workflow involving this compound.
Solubility Data
This compound is widely reported to be completely miscible with a variety of polar organic solvents, meaning it can be mixed in all proportions to form a single liquid phase.[4] For some less polar or larger molecules, its solubility is limited. The following table summarizes the available solubility data for this compound in various organic solvents. It is important to note that precise quantitative data is not always available in the literature, with many sources describing the solubility in qualitative terms.
| Solvent Class | Solvent | Chemical Formula | Solubility of this compound | Temperature (°C) | Pressure (atm) | Reference(s) |
| Alcohols | Methanol | CH₃OH | Miscible in all proportions | 25 | 1 | |
| Ethanol | C₂H₅OH | Miscible in all proportions | 25 | 1 | ||
| Ketones | Acetone | C₃H₆O | Miscible in all proportions | 25 | 1 | |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Miscible in all proportions | 25 | 1 | |
| Toluene | C₇H₈ | 89.0 (units not specified) | Not Specified | Not Specified | ||
| o-Dichlorobenzene | C₆H₄Cl₂ | Miscible in all proportions | 25 | 1 | ||
| Chlorinated Hydrocarbons | Carbon Tetrachloride | CCl₄ | 62.0 (units not specified) | Not Specified | Not Specified | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Not Specified | |
| Other Solvents | Monoethanolamine | C₂H₇NO | Miscible in all proportions | 25 | 1 | |
| Pine Oil | Not Applicable | Miscible in all proportions | 25 | 1 | ||
| Castor Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||
| Coconut Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||
| Cottonseed Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||
| Linseed Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||
| Olive Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||
| Paraffin Oil | Not Applicable | Slightly Soluble | Not Specified | Not Specified | ||
| Heptane | C₇H₁₆ | Slightly Soluble | Not Specified | Not Specified |
Experimental Protocols
Accurate determination of solubility is crucial for the effective application of this compound. Below are detailed methodologies for two common experimental techniques used to quantify the solubility of a liquid solute like TEG in an organic solvent.
Gravimetric Method for Determining Solubility of Liquids
This method is adapted for determining the concentration of a saturated solution of a liquid solute in a liquid solvent at a specific temperature.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (solute)
-
Organic solvent of interest
-
Thermostatically controlled water bath or incubator
-
Analytical balance (accurate to ±0.0001 g)
-
Several sealed, temperature-resistant glass vials
-
Calibrated volumetric pipettes
-
Evaporating dish or pre-weighed beaker
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: In a series of glass vials, add an excess amount of this compound to a known volume of the organic solvent. An excess is indicated by the presence of a separate liquid phase after equilibration.
-
Equilibration: Securely seal the vials and place them in a thermostatic water bath set to the desired temperature. Agitate the vials gently and periodically for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the water bath until the two liquid phases have clearly separated.
-
Sample Extraction: Carefully extract a known volume (e.g., 10 mL) of the solvent phase (the top or bottom layer, depending on the relative densities) using a calibrated pipette. Ensure that no droplets of the undissolved TEG phase are drawn into the pipette.
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Dispense the extracted aliquot of the saturated solution into the pre-weighed evaporating dish and weigh it again to determine the total mass of the solution.
-
Carefully evaporate the organic solvent from the solution. This should be done in a fume hood. For solvents with high boiling points, a vacuum oven at a controlled temperature below the boiling point of TEG can be used to facilitate evaporation without loss of the solute.
-
Once the solvent has been completely evaporated, place the evaporating dish containing the TEG residue in a desiccator to cool to room temperature.
-
Weigh the evaporating dish with the residue. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of TEG in the aliquot = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent in the aliquot = Mass of the saturated solution - Mass of TEG in the aliquot
-
Solubility (g TEG / 100 g solvent) = (Mass of TEG / Mass of solvent) x 100
-
Gas Chromatography (GC) Method for Solubility Determination
Gas chromatography offers a highly sensitive and specific method for determining the concentration of a solute in a saturated solution.
Objective: To quantitatively determine the solubility of this compound in a given organic solvent using gas chromatography with a flame ionization detector (GC-FID).
Materials:
-
Gas chromatograph equipped with a flame ionization detector (GC-FID)
-
Appropriate capillary column (e.g., a polar phase column)
-
This compound (analytical standard)
-
Organic solvent of interest
-
A second solvent in which both TEG and the solvent of interest are fully miscible (e.g., methanol or acetone) for standard preparation
-
Volumetric flasks and micropipettes for preparing standard solutions
-
Autosampler vials
-
Syringe filters (if necessary to remove particulate matter)
Procedure:
-
Preparation of Calibration Standards:
-
Prepare a stock solution of a known concentration of this compound in the secondary, fully miscible solvent.
-
Perform a series of dilutions of the stock solution to create a set of calibration standards with concentrations that are expected to bracket the solubility of TEG in the solvent of interest.
-
-
GC Method Development:
-
Develop a GC method that provides good separation and peak shape for both the organic solvent and this compound. Key parameters to optimize include the injector temperature, oven temperature program, carrier gas flow rate, and detector settings.
-
-
Calibration Curve:
-
Inject each of the calibration standards into the GC.
-
Record the peak area for this compound for each standard.
-
Plot a calibration curve of peak area versus the concentration of this compound.
-
-
Preparation of the Saturated Solution:
-
Prepare a saturated solution of TEG in the organic solvent of interest as described in the gravimetric method (steps 1-3).
-
-
Sample Analysis:
-
Carefully extract an aliquot from the solvent phase of the saturated solution.
-
If necessary, dilute the aliquot with the secondary solvent to bring the concentration of TEG within the range of the calibration curve.
-
Inject the prepared sample into the GC using the same method as for the standards.
-
Record the peak area for this compound.
-
-
Quantification:
-
Using the calibration curve, determine the concentration of this compound in the injected sample.
-
If the sample was diluted, multiply the result by the dilution factor to obtain the concentration in the original saturated solution, which represents the solubility.
-
Visualization of an Experimental Workflow
The following diagram illustrates the experimental workflow for the enzymatic synthesis of thiol-functionalized this compound, a process relevant to bioconjugation and drug delivery systems.
Caption: Workflow for the enzymatic synthesis of thiol-functionalized TEG.
References
A Technical Guide to Quantum Chemical Calculations of Tetraethylene Glycol for Researchers and Drug Development Professionals
Introduction
Tetraethylene glycol (TEG) is a member of the polyethylene glycol family, characterized by its flexible backbone and the presence of ether linkages and terminal hydroxyl groups. This structure allows for a complex conformational landscape and the formation of both intra- and intermolecular hydrogen bonds, which are crucial in various applications, including as a solvent, plasticizer, and in drug delivery systems.[1] Understanding the three-dimensional structure, spectroscopic properties, and energetics of TEG at a molecular level is paramount for its effective utilization, particularly in the rational design of drug formulations and delivery mechanisms.
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in employing computational methods to gain deeper insights into the behavior of this versatile molecule. This guide outlines detailed computational protocols, presents illustrative quantitative data, and visualizes key computational workflows.
Computational Methodology
The accurate theoretical description of a flexible molecule like this compound requires a multi-step computational approach. A common and effective workflow involves an initial exploration of the conformational space using computationally less expensive methods, followed by more accurate quantum mechanical calculations on the identified low-energy conformers.[2][3][4][5]
Conformational Analysis
Due to the presence of multiple rotatable single bonds, TEG can exist in a large number of conformations. Identifying the low-energy conformers is a critical first step.
Protocol for Conformational Search:
-
Initial Structure Generation: A starting 3D structure of this compound can be built using any molecular modeling software.
-
Molecular Mechanics (MM) Conformational Search: A systematic or stochastic conformational search is performed using a suitable force field, such as MMFF94 or OPLS-AA. This step efficiently explores the potential energy surface and identifies a set of unique conformers.
-
Semi-Empirical Pre-optimization: The conformers obtained from the MM search are then optimized using a faster semi-empirical quantum mechanical method, like GFN2-xTB, to refine the geometries and energies.
-
Clustering and Selection: The resulting conformers are clustered based on their geometry and energy. A representative set of low-energy conformers (typically within a 3-5 kcal/mol window from the global minimum) is selected for further, more accurate calculations.
Quantum Chemical Calculations
The selected low-energy conformers are subjected to higher-level quantum chemical calculations to obtain accurate geometries, energies, and other molecular properties. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for molecules of this size.
Protocol for DFT Calculations:
-
Geometry Optimization: The geometry of each selected conformer is optimized using a DFT functional, with B3LYP being a widely used and reliable choice for organic molecules. A Pople-style basis set, such as 6-31G(d,p), provides a good starting point for achieving reasonable accuracy. The optimization process should be continued until the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.
-
Frequency Calculations: Following a successful geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain the harmonic vibrational frequencies, which can be used to predict infrared (IR) and Raman spectra.
-
-
Thermochemical Analysis: The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, allowing for the calculation of enthalpy and Gibbs free energy at a given temperature.
-
NMR Chemical Shift Calculations: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. These calculations are performed on the optimized geometries. The calculated absolute shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.
Illustrative Results and Discussion
The following sections present illustrative quantitative data for the quantum chemical calculations of this compound. It is important to note that this data is generated based on the methodologies described above and is intended to be representative of what can be expected from such calculations.
Conformational Landscape
The conformational analysis of this compound reveals a complex potential energy surface with numerous local minima. The relative energies of these conformers are influenced by a delicate balance of steric effects, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and an ether oxygen atom.
Table 1: Illustrative Relative Energies of Selected this compound Conformers
| Conformer ID | Description | Relative Energy (kcal/mol) |
| TEG-conf-1 | Global minimum, likely stabilized by an intramolecular hydrogen bond | 0.00 |
| TEG-conf-2 | Extended, linear-like conformation | 1.5 - 2.5 |
| TEG-conf-3 | Alternative hydrogen-bonded conformer | 0.5 - 1.5 |
| TEG-conf-4 | Gauche conformation without hydrogen bonding | 2.0 - 3.5 |
| TEG-conf-5 | Higher energy extended conformation | > 4.0 |
Note: The relative energies are calculated at the B3LYP/6-31G(d,p) level of theory, including zero-point vibrational energy corrections.
Optimized Geometry
The geometry of the global minimum conformer (TEG-conf-1) is characterized by a bent structure that facilitates the formation of an intramolecular hydrogen bond. Key geometrical parameters for this conformer are presented in Table 2.
Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (TEG-conf-1)
| Parameter | Value (Å or °) |
| C-C Bond Length | ~1.53 Å |
| C-O (ether) Bond Length | ~1.43 Å |
| C-O (hydroxyl) Bond Length | ~1.42 Å |
| O-H Bond Length | ~0.97 Å |
| C-C-O Bond Angle | ~109.5° |
| C-O-C Bond Angle | ~112.0° |
| O...H (H-bond) Distance | ~2.1 Å |
Note: Geometries are optimized at the B3LYP/6-31G(d,p) level of theory.
Vibrational Frequencies
The calculated vibrational frequencies can be used to predict the IR and Raman spectra of this compound. The most prominent peaks in the IR spectrum are typically associated with O-H stretching, C-H stretching, and C-O stretching modes.
Table 3: Illustrative Calculated Vibrational Frequencies and Their Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment |
| ~3500 | Strong | O-H stretch (hydrogen-bonded) |
| ~2900-3000 | Medium | C-H stretch |
| ~1450 | Medium | C-H bend |
| ~1100 | Strong | C-O stretch (ether) |
| ~1050 | Strong | C-O stretch (hydroxyl) |
Note: Frequencies are calculated at the B3LYP/6-31G(d,p) level and may be scaled by an appropriate factor (e.g., 0.96-0.98) to better match experimental data.
NMR Chemical Shifts
Calculated NMR chemical shifts are a powerful tool for structure elucidation and for understanding the electronic environment of the nuclei.
Table 4: Illustrative Calculated ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom Type | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |
| HO-C H₂- | ~61 | ~3.7 |
| -O-C H₂-C H₂-O- (internal) | ~70 | ~3.6 |
| H O- | N/A | ~2.5 (can vary significantly) |
Note: Chemical shifts are calculated using the GIAO method at the B3LYP/6-31G(d,p) level and are referenced to TMS.
Visualizations
Visual representations of computational workflows and molecular structures are essential for a clear understanding of the methodologies and results.
Caption: Computational workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Application of efficient automated Workflows for Quantum Chemistry-based property calculations [bonndoc.ulb.uni-bonn.de]
- 3. Workflow for practical quantum chemical calculations with a quantum phase estimation algorithm: electronic ground and π–π* excited states of benzene a ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP03454F [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of Tetraethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the chemical reactivity of tetraethylene glycol (TEG), a versatile oligomer of ethylene glycol. Due to its unique properties, including biocompatibility, hydrophilicity, and low toxicity, TEG and its derivatives are of significant interest in various scientific fields, particularly in drug development and materials science. This document details key reactions, experimental protocols, and quantitative data to support researchers in leveraging the chemical versatility of TEG.
Core Reactivity of this compound
The primary sites of reactivity on the this compound molecule are its two terminal hydroxyl (-OH) groups. These groups undergo typical alcohol reactions, allowing for a wide range of chemical modifications. The ether linkages within the TEG backbone are generally stable under most conditions but can be cleaved under harsh acidic conditions.
The principal reactions involving the hydroxyl groups of TEG include:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides or other electrophiles to form ethers.
-
Oxidation: Conversion of the terminal hydroxyl groups to aldehydes or carboxylic acids.
-
Tosylation: Conversion of the hydroxyl groups into good leaving groups (tosylates) for subsequent nucleophilic substitution reactions.
-
Cross-linking Reactions: Utilization of difunctional TEG derivatives in polymerization reactions to form hydrogels and other cross-linked networks.
Experimental Protocols and Quantitative Data
This section provides detailed methodologies for key reactions involving this compound, with quantitative data summarized for easy comparison.
Esterification Reactions
Esterification is a fundamental reaction for modifying TEG, often used to create plasticizers, surfactants, and monomers for polymerization.
a) Synthesis of this compound Dimethacrylate
This reaction is crucial for producing a key monomer used in the synthesis of hydrogels and dental resins.
-
Experimental Protocol:
-
To a reaction flask equipped with a stirrer, condenser, and a means for azeotropic water removal, add this compound and methacrylic acid.
-
Add a suitable solvent such as toluene and an acid catalyst (e.g., p-toluenesulfonic acid). A polymerization inhibitor (e.g., hydroquinone) is also added to prevent the polymerization of the methacrylate product.
-
Heat the mixture to reflux (typically 110-120 °C) and continuously remove the water formed during the reaction.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value is low and constant.
-
After cooling, the reaction mixture is washed with a basic solution (e.g., 5% Na2CO3) to remove the acid catalyst and excess methacrylic acid, followed by washing with brine and water.[1]
-
The organic layer is dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure to yield the final product.[1]
-
| Reactant/Catalyst | Molar Ratio/Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TEG, Methacrylic Acid, p-Toluenesulfonic acid | Stoichiometric excess of acid often used | 110-120 | 4-8 | >80 | [2] |
| TEG, Methacrylic Acid, Sulfuric Acid | 1:2.2 (TEG:MAA) | 110 | 6 | High | [1] |
b) Enzymatic Synthesis of Thiol-Functionalized TEG Esters
This green chemistry approach allows for the selective synthesis of mono- and di-thiol functionalized TEG, which are valuable for bioconjugation and the development of drug delivery systems.[3]
-
Experimental Protocol:
-
Dry this compound under vacuum.
-
Mix the dried TEG with methyl 3-mercaptopropionate (MP-SH) in the absence of a solvent.
-
Add Candida antarctica Lipase B (CALB) as the catalyst.
-
Conduct the reaction at a controlled temperature (e.g., 50 °C) under vacuum to remove the methanol byproduct.
-
The reaction can be stopped at different time points to selectively obtain the monothiol or dithiol product.
-
Monitor the reaction progress using ¹H-NMR spectroscopy.
-
| Product | Reaction Time | Yield (%) | Reference |
| This compound-monothiol | 15 minutes | >95 | |
| This compound-dithiol | 8 hours | >90 |
Etherification Reactions
Williamson ether synthesis is a common method for preparing TEG ethers, which have applications as solvents and phase-transfer catalysts.
-
Experimental Protocol (General Williamson Ether Synthesis):
-
Deprotonate this compound with a strong base (e.g., sodium hydride) in an aprotic solvent like DMF or THF to form the alkoxide.
-
Add a primary alkyl halide (e.g., decyl bromide) to the alkoxide solution.
-
Heat the reaction mixture (typically 50-100 °C) and stir for several hours until the reaction is complete, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the ether product.
-
| Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TEG, Alkyl Halide | Sodium Hydride | DMF/THF | 50-100 | 1-8 | 50-95 | |
| TEG, Decyl Bromide | 50% aq. NaOH | None (TEG as solvent) | 100 | 24 | High |
Oxidation Reactions
The oxidation of TEG's terminal hydroxyl groups can yield either aldehydes or dicarboxylic acids, depending on the oxidizing agent and reaction conditions. These derivatives are useful as cross-linkers and in the synthesis of polyesters.
-
Experimental Protocol (General Oxidation to Dicarboxylic Acid):
-
Dissolve this compound in an aqueous solution.
-
Perform the oxidation using a suitable oxidizing agent. A common method for polyethylene glycols involves oxidation with nitric acid or catalytic oxidation with oxygen over a platinum-on-carbon catalyst.
-
Control the reaction temperature to prevent cleavage of the ether bonds (e.g., 60-90 °C for catalytic oxidation).
-
After the reaction, the product is isolated by concentrating the reaction mixture. Purification can be achieved by crystallization.
-
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Note | Reference |
| Oxygen | Platinum on Carbon | 60-90 | 70-90 | Yields are for diethylene glycol but are indicative for TEG. | |
| Nitric Acid | None | Variable | Variable | Prone to ether bond cleavage. |
Tosylation
Tosylation of the hydroxyl groups of TEG is a key step in activating them for nucleophilic substitution, enabling the introduction of a wide variety of functional groups.
-
Experimental Protocol for Monotosylation:
-
Dissolve this compound in a suitable solvent such as THF.
-
Add a base, for example, a solution of sodium hydroxide.
-
Cool the mixture to 0 °C.
-
Add a solution of tosyl chloride in THF dropwise while maintaining the low temperature.
-
Allow the reaction to stir at 0 °C for a couple of hours.
-
Work up the reaction by pouring it into water and extracting with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with water, dry over sodium sulfate, and concentrate to obtain the product.
-
| Reactant | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| TEG, Tosyl Chloride | NaOH | THF | 0 | ~90 | (Supplementary Info) |
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships relevant to the reactivity and application of this compound.
Caption: Workflow for the synthesis of this compound esters.
References
An In-depth Technical Guide to Research-Grade Tetraethylene Glycol (CAS 112-60-7)
For Researchers, Scientists, and Drug Development Professionals
Tetraethylene glycol (TEG), with the CAS number 112-60-7, is a versatile, high-purity oligomer of ethylene glycol. Its unique physicochemical properties make it a valuable component in a myriad of research and development applications, particularly within the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of research-grade this compound, including its core properties, typical specifications, and key applications with detailed experimental insights.
Core Physicochemical Properties
Research-grade this compound is a clear, colorless, and virtually odorless viscous liquid.[1] It is characterized by its high boiling point, low vapor pressure, and complete miscibility with water and many organic solvents.[2][3] These properties make it an excellent solvent and a valuable intermediate in various chemical syntheses.
Below is a summary of its key physicochemical properties compiled from various reputable sources.
| Property | Value | References |
| Molecular Formula | C8H18O5 | [4] |
| Molecular Weight | 194.23 g/mol | [4] |
| CAS Number | 112-60-7 | |
| Appearance | Colorless, viscous liquid | |
| Boiling Point | 314 °C | |
| Melting Point | -5.6 °C | |
| Density | 1.125 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.459 | |
| Viscosity | 61.9 mPa·s at 20 °C | [PubChem] |
| Vapor Pressure | <0.01 mmHg at 20 °C | |
| Flash Point | 204 °C | [MedChemExpress] |
| Solubility | Miscible with water, ethanol, acetone. Insoluble in benzene, toluene, gasoline. | [14, PubChem] |
Research-Grade Specifications and Impurity Profile
For applications in research and drug development, the purity of this compound is paramount. Impurities can lead to unwanted side reactions, altered biological activity, and unreliable experimental results. Research-grade TEG typically has a purity of 99% or higher. A certificate of analysis for a typical research-grade product provides insight into common impurities and their acceptable limits.
| Parameter | Specification | Typical Impurities and their Origin | Analytical Method |
| Purity (by GC) | ≥ 99.0% | - | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | Atmospheric moisture, synthesis byproduct | Karl Fischer Titration |
| Related Glycols | ≤ 0.5% | Byproducts of ethoxylation (e.g., triethylene glycol, pentaethylene glycol) | Gas Chromatography (GC) |
| Peroxides | ≤ 1.0 meq/kg | Auto-oxidation of the ether linkages | Titration |
| Acidity (as acetic acid) | ≤ 10 ppm | Oxidation of terminal hydroxyl groups | Titration |
| Iron | ≤ 0.1 ppm | Contamination from manufacturing equipment | Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) |
Applications in Drug Development and Research
This compound's unique properties lend it to several critical applications in the pharmaceutical and research fields.
PROTAC Linker Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. The linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the PROTAC's efficacy. PEG-based linkers, including those derived from this compound, are widely used due to their ability to enhance solubility and provide the necessary flexibility and length for optimal ternary complex formation.
While specific DC50 and Dmax values are highly dependent on the entire PROTAC molecule and the target protein, studies have shown that varying the length of the PEG linker can significantly impact degradation efficiency. For instance, a study on HDAC4-selective protein degraders showed that varying the PEG linker length from 2 to 4 units (di-, tri-, and this compound) had minimal influence on the degradation efficiency for that specific series, with DC50 values remaining in the low nanomolar range. Another study indicated that for certain targets, a this compound linker was necessary to achieve sufficient solubility for biochemical studies.
Experimental Workflow for PROTAC Synthesis using a PEG-based Linker:
Protein Crystallization
This compound and other low molecular weight PEGs are effective precipitating agents in protein crystallization. They are thought to work through a combination of excluded volume effects and by acting as "molecular crowding" agents, which reduces the protein's solubility in a controlled manner, leading to supersaturation and crystal nucleation.
The optimal concentration of this compound for protein crystallization is highly dependent on the specific protein and other components of the crystallization buffer. It is typically screened over a range of concentrations, often from 5% to 40% (v/v or w/v).
Experimental Protocol for Protein Crystallization using Hanging Drop Vapor Diffusion:
A common method for screening crystallization conditions is the hanging drop vapor diffusion technique.
-
Prepare a 50% (w/v) stock solution of research-grade this compound in ultrapure water. Filter the solution through a 0.22 µm syringe filter.
-
Set up the reservoir: In the well of a crystallization plate, pipette the reservoir solution, which contains a specific concentration of this compound (e.g., 20%), a buffer (e.g., 0.1 M Tris-HCl pH 8.5), and a salt (e.g., 0.2 M NaCl).
-
Prepare the drop: On a siliconized glass coverslip, mix a small volume of the concentrated protein solution (e.g., 1 µL of 10 mg/mL protein) with an equal volume of the reservoir solution (1 µL).
-
Seal the well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution. This gradually increases the concentration of both the protein and the precipitant in the drop, hopefully leading to the formation of crystals.
-
Incubate and observe: Store the plate in a vibration-free environment at a constant temperature (e.g., 20°C) and periodically observe for crystal growth under a microscope.
Solubility Enhancement
This compound can be used as a co-solvent to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). A study on the anticancer compound CHS828, which has very low water solubility, showed that a prodrug incorporating a this compound subunit exhibited a 120-fold increase in water solubility. While this is a prodrug approach, it highlights the solubilizing potential of the this compound moiety.
Drug Delivery Systems
This compound is a building block for various drug delivery systems, including hydrogels and nanoparticles. Its hydrophilic nature and biocompatibility are advantageous for these applications.
-
Hydrogels: Tetra-PEG hydrogels can be synthesized for controlled drug release. The release rate can be tuned by modifying the cross-linking density and the chemistry of the hydrogel network.
-
Nanoparticles: Gold nanoparticles coated with a this compound derivative have been shown to have a long in vivo plasma half-life of approximately 400 minutes in mice. This demonstrates the potential of TEG in creating long-circulating drug delivery vehicles.
Biological Interactions and Signaling Pathways
Direct studies on the interaction of pure this compound with specific cellular signaling pathways are limited. However, research on related compounds and derivatives provides some insights into potential biological effects.
It is important to note that the following proposed pathway is hypothetical and based on the observed effects of structurally similar molecules, such as other ethylene glycol derivatives and their metabolites. Further research is needed to confirm the direct effects of this compound on these pathways.
Some studies have shown that ethylene glycol ethers can induce apoptosis through the mitochondrial pathway. Additionally, triethylene glycol dimethacrylate has been shown to induce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, which are often regulated by the NF-κB signaling pathway. Furthermore, gene expression profiling of cells exposed to triethylene glycol dimethacrylate revealed the upregulation of genes related to oxidative stress response, which can be linked to the activation of MAPK pathways.
Based on this, a plausible, yet unconfirmed, signaling cascade initiated by high concentrations or metabolic byproducts of this compound could involve the induction of cellular stress, leading to the activation of inflammatory and apoptotic pathways.
Safety and Handling
Research-grade this compound is considered to have low acute toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-purity, versatile chemical with significant applications in research and drug development. Its utility as a solvent, a component in crystallization, a linker in PROTACs, and a building block for drug delivery systems makes it an invaluable tool for scientists. Understanding its physicochemical properties, purity profile, and potential biological interactions is crucial for its effective and safe use in the laboratory. While much is known about its chemical applications, further research into its direct interactions with cellular signaling pathways will provide a more complete picture of its biological profile.
References
Understanding the Hygroscopic Nature of Tetraethylene Glycol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hygroscopic nature of tetraethylene glycol (TEG), a crucial consideration for its application in experimental and developmental settings. Understanding and controlling the water content in TEG is paramount for ensuring the accuracy, reproducibility, and reliability of experimental results, as well as maintaining the quality and stability of pharmaceutical formulations.
The Hygroscopic Character of this compound
This compound (C8H18O5) is a transparent, colorless, and practically odorless liquid characterized by low volatility and moderate viscosity.[1] Its chemical structure, featuring four ethylene glycol units, includes hydroxyl (-OH) groups and ether linkages, which can form hydrogen bonds with water molecules. This molecular configuration is the primary reason for TEG's hygroscopic nature, meaning it readily absorbs and retains moisture from the atmosphere.[2][3]
The absorption of water can significantly alter the physicochemical properties of TEG, which can have profound implications in various applications. For instance, TEG is utilized as a solvent, a plasticizer for safety glass, and in the dehydration of natural gas.[1][] In the pharmaceutical industry, it serves as a chemical intermediate and a solvent in the production of inks and dyes. In these contexts, uncontrolled water absorption can lead to inconsistencies in experimental outcomes and compromise product quality.
Quantitative Data on this compound and its Aqueous Solutions
The presence of water alters the physical properties of this compound. The following tables summarize key quantitative data for pure TEG and the effects of water content on its properties.
Table 1: Physical Properties of Pure this compound
| Property | Value | Reference |
| Molecular Weight | 194.23 g/mol | |
| Boiling Point (at 760 mmHg) | 329.7 °C (decomposes) | |
| Melting Point | -5.6 °C | |
| Density (at 25 °C) | 1.125 g/mL | |
| Viscosity (at 25 °C) | 59.3 mPa·s | |
| Refractive Index (n20/D) | 1.459 | |
| Vapor Pressure (at 20 °C) | <0.01 mmHg |
Table 2: Influence of Water Content on the Properties of Aqueous this compound Solutions
| Weight % TEG | Density at 20 °C (g/cm³) | Viscosity at 20 °C (mPa·s) | Refractive Index (Na D-line) at 20 °C |
| 100 | 1.125 | 62.1 | 1.459 |
| 90 | 1.115 | 42.0 | 1.454 |
| 80 | 1.104 | 26.5 | 1.448 |
| 70 | 1.092 | 16.5 | 1.441 |
| 60 | 1.080 | 10.5 | 1.432 |
| 50 | 1.067 | 6.9 | 1.422 |
| 40 | 1.054 | 4.8 | 1.411 |
| 30 | 1.041 | 3.3 | 1.398 |
| 20 | 1.027 | 2.3 | 1.382 |
| 10 | 1.013 | 1.6 | 1.362 |
| 0 | 0.998 | 1.0 | 1.333 |
Data compiled and interpolated from multiple sources for illustrative purposes.
Impact of Hygroscopicity in Research and Drug Development
The hygroscopic nature of TEG presents several challenges in scientific research and drug development that necessitate careful management.
-
Alteration of Physical Properties: As demonstrated in Table 2, water absorption significantly reduces the viscosity and density of TEG. This can affect fluid handling, mixing efficiency, and the performance of formulations where these properties are critical.
-
Impact on Chemical Reactions: In chemical syntheses where TEG is used as a solvent or reactant, the presence of water can interfere with reaction kinetics, alter reaction pathways, or lead to the formation of undesirable byproducts, particularly in water-sensitive reactions.
-
Drug Formulation and Stability: For pharmaceutical applications, moisture uptake in TEG-containing formulations can be detrimental. It can lead to the chemical degradation of active pharmaceutical ingredients (APIs) through hydrolysis, affect the dissolution profile of the drug product, and cause physical changes such as caking or deliquescence.
-
Reproducibility of Experiments: Failure to control the water content of TEG can lead to significant variations in experimental results, thereby compromising the reproducibility and reliability of the research.
The following diagram illustrates the cause-and-effect relationships of TEG's hygroscopicity.
Experimental Protocols
To mitigate the effects of hygroscopicity, it is essential to accurately measure and control the water content in this compound.
Protocol for Determining Water Content: Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content in a variety of samples, including glycols.
Objective: To quantify the amount of water in a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents (titrant and solvent)
-
Anhydrous methanol (or a suitable solvent for glycols)
-
Gastight syringe for sample injection
-
This compound sample
Procedure (Volumetric Method):
-
System Preparation: Add the solvent to the titration vessel of the Karl Fischer titrator.
-
Pre-titration: Start the titrator to titrate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Using a gastight syringe, accurately weigh and inject a known amount of the TEG sample into the titration vessel. The sample size should be chosen based on the expected water content to ensure optimal consumption of the titrant.
-
Titration: The titrator will automatically dispense the Karl Fischer titrant into the vessel. The iodine in the titrant reacts with the water in the sample.
-
Endpoint Detection: The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The instrument's software calculates the water content based on the volume of titrant consumed and the known titer of the reagent. The result is typically expressed as a percentage or in parts per million (ppm).
Protocol for Measuring Hygroscopicity: Gravimetric Sorption Analysis
Gravimetric Sorption Analysis (GSA) is used to characterize the hygroscopic properties of a material by measuring its change in mass as a function of relative humidity (RH) at a constant temperature.
Objective: To determine the hygroscopicity of this compound by measuring its water uptake at a specified relative humidity.
Materials:
-
Gravimetric Sorption Analyzer
-
Microbalance (integrated into the GSA)
-
Nitrogen gas supply (for dry conditions)
-
This compound sample
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the TEG sample onto the GSA's microbalance.
-
Drying (Pre-treatment): The sample is first dried by exposing it to a stream of dry nitrogen (0% RH) at a controlled temperature (e.g., 40°C) until a stable weight is achieved. This establishes a dry reference mass.
-
Equilibration: The relative humidity in the sample chamber is then increased to a target level (e.g., 80% RH) at a constant temperature (e.g., 25°C).
-
Data Collection: The GSA continuously monitors the sample's weight as it absorbs moisture from the humidified atmosphere. The experiment continues until the sample weight stabilizes, indicating that equilibrium has been reached.
-
Analysis: The percentage of water absorbed is calculated based on the difference between the final equilibrated weight and the initial dry weight. This data provides a quantitative measure of the material's hygroscopicity.
The following diagram outlines the workflow for this experimental protocol.
Best Practices for Handling this compound in Experiments
To ensure the integrity of experiments involving TEG, it is crucial to minimize its exposure to atmospheric moisture.
-
Storage: Store TEG in tightly sealed containers, preferably under an inert gas like nitrogen or argon. The use of desiccants in the storage area can also help maintain a low-humidity environment.
-
Glassware and Equipment: All glassware and equipment should be thoroughly dried before use, for example, by oven-drying at a high temperature (e.g., 120-140°C) for several hours and then cooling in a desiccator.
-
Inert Atmosphere Techniques: For highly moisture-sensitive applications, TEG should be handled in a glovebox or using a Schlenk line. These techniques provide a controlled, dry, and inert atmosphere, preventing contamination from ambient air.
-
Reagent Transfer: When transferring TEG, use dry syringes or cannulas. If working on an open bench, a positive pressure of an inert gas should be maintained over the liquid to prevent air from entering the container.
The diagram below illustrates a basic experimental setup for handling TEG under an inert atmosphere.
Conclusion
The hygroscopic nature of this compound is a critical factor that must be carefully managed in research, development, and industrial applications. The absorption of atmospheric moisture can significantly alter its physical and chemical properties, leading to inconsistencies in experimental results and compromising the quality of final products. By employing appropriate analytical techniques such as Karl Fischer titration and gravimetric sorption analysis, and by adhering to best practices for handling and storage under controlled atmospheric conditions, researchers and scientists can ensure the reliability of their work and the integrity of their formulations. A thorough understanding of these principles is essential for anyone working with this versatile but moisture-sensitive compound.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Tetraethylene Glycol Under Inert Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal stability and decomposition of tetraethylene glycol (TEG) when subjected to heat under an inert atmosphere. Understanding the thermal behavior of TEG is critical for its application in various fields, including its use as a solvent, heat transfer fluid, and chemical intermediate in pharmaceutical and industrial processes where high temperatures and oxygen-free environments are common.
Thermal Stability of this compound
This compound is recognized for its relatively high thermal stability, a key property for its use in high-temperature applications. Under an inert atmosphere, such as nitrogen or argon, the degradation of TEG is significantly slower compared to its decomposition in the presence of oxygen.
A study by Glastrup and Padfield demonstrated that this compound is stable when heated to 70°C in a nitrogen gas stream.[1][2] General technical data indicates that the onset of the initial decomposition for this compound is approximately 240°C.[3]
Table 1: Thermal Properties of this compound
| Property | Value | Reference(s) |
| Onset of Initial Decomposition | 240°C | |
| Boiling Point | 327°C |
Decomposition Products of this compound
When subjected to temperatures exceeding its thermal stability threshold, this compound undergoes decomposition, breaking down into various smaller molecules. In an inert atmosphere, this degradation is believed to occur through a free-radical mechanism involving the cleavage of C-O and C-C bonds.
Analysis of the thermal degradation of the closely related triethylene glycol suggests that the primary decomposition products are smaller ethylene glycol oligomers, such as monoethylene glycol (MEG) and diethylene glycol (DEG). It is highly probable that this compound follows a similar degradation pathway, yielding triethylene glycol, diethylene glycol, and monoethylene glycol as primary products.
Pyrolysis-gas chromatography/mass spectrometry (Py-GC-MS) is a powerful technique for identifying the decomposition products of polymers and other organic molecules. While a specific Py-GC-MS analysis of this compound under inert conditions was not found in the reviewed literature, studies on polyethylene glycols indicate the formation of a complex mixture of products, including aldehydes, ketones, and smaller alcohols, in addition to the lower glycols.
Table 2: Potential Decomposition Products of this compound in an Inert Atmosphere
| Product Category | Specific Compounds (Likely) |
| Lower Ethylene Glycols | Triethylene Glycol, Diethylene Glycol, Monoethylene Glycol |
| Aldehydes & Ketones | Formaldehyde, Acetaldehyde |
| Alcohols | Methanol, Ethanol |
| Other | Water, Carbon Monoxide, Carbon Dioxide, Methane |
Experimental Protocols
The following sections detail the methodologies for key experiments used to evaluate the thermal stability and decomposition of liquid samples like this compound.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of decomposition and the temperature-dependent mass loss profile of this compound under an inert atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance, a furnace capable of reaching at least 600°C, and a mass flow controller for the purge gas.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed and placed into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Instrument Setup:
-
The TGA furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to ensure an oxygen-free environment.
-
A temperature program is set to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature throughout the heating program.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including:
-
Onset Temperature of Decomposition (Tonset): The temperature at which a significant mass loss begins.
-
Tx Values: The temperatures at which a certain percentage (x%) of mass loss occurs (e.g., T5, T10, T50).
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is used to measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and decomposition.
Objective: To identify and characterize any endothermic or exothermic events associated with the thermal decomposition of this compound in an inert atmosphere.
Instrumentation: A differential scanning calorimeter with a suitable temperature range and an inert atmosphere purge capability.
Procedure:
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen) at a controlled flow rate.
-
A temperature program is established, typically involving heating the sample from ambient temperature to a temperature beyond its decomposition point at a constant rate (e.g., 10°C/min).
-
-
Data Acquisition: The differential heat flow between the sample and the reference pan is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed for:
-
Endothermic Peaks: Indicating heat absorption, which could be associated with bond-breaking during decomposition.
-
Exothermic Peaks: Indicating heat release, which might correspond to the formation of new, more stable products.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a technique used to identify the chemical composition of the volatile products generated from the thermal decomposition of a sample.
Objective: To identify and semi-quantify the decomposition products of this compound when heated to a specific temperature in an inert atmosphere.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system.
Procedure:
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis sample holder.
-
Pyrolysis: The sample is rapidly heated to a predetermined decomposition temperature (e.g., 350°C, 450°C) in the pyrolyzer under a continuous flow of an inert carrier gas (e.g., helium).
-
Chromatographic Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A temperature-programmed GC oven is used to facilitate the separation.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a unique fingerprint for each compound.
-
Data Analysis: The mass spectra of the eluted compounds are compared with a spectral library (e.g., NIST) to identify the individual decomposition products. The peak areas in the chromatogram can be used for semi-quantitative analysis.
Visualizations
The following diagrams illustrate the logical workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Caption: Proposed decomposition pathway of TEG under inert conditions.
References
An In-depth Technical Guide on the Viscosity of Aqueous Tetraethylene Glycol Solutions for Experimental Design
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the viscosity of aqueous tetraethylene glycol (TEG) solutions, a critical parameter in experimental design, particularly within the pharmaceutical and drug development sectors. This compound is utilized in various applications, including as a solvent, plasticizer, and an excipient in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients.[1][2] An understanding of the viscosity of its aqueous solutions is essential for processes such as formulation, injection, and manufacturing.[3]
Quantitative Data on the Viscosity and Density of Aqueous TEG Solutions
The following tables summarize the viscosity and density of aqueous solutions of this compound (TEG) at various concentrations and temperatures. This data is crucial for researchers designing experiments where fluid dynamics, solubility, and mass transfer are important factors. The data is compiled from a study by Neerup and Fosbøl (2025).[4]
Table 1: Viscosity and Density of Aqueous this compound (TEG) Solutions at 293.15 K (20°C) [4]
| Weight % TEG | Viscosity (mPa·s) | Density (g·cm⁻³) |
| 0.00 | - | 0.9982 |
| 3.05 | 1.11 | 1.003 |
| 14.52 | 1.68 | 1.0197 |
| 39.97 | 4.94 | 1.0648 |
Table 2: Viscosity and Density of Aqueous this compound (TEG) Solutions at 313.15 K (40°C)
| Weight % TEG | Viscosity (mPa·s) | Density (g·cm⁻³) |
| 0.00 | - | 0.9913 |
| 3.05 | 0.61 | 0.9967 |
| 14.52 | 0.83 | 1.0123 |
| 39.97 | 2.93 | 1.0526 |
Table 3: Viscosity and Density of Aqueous this compound (TEG) Solutions at 333.15 K (60°C)
| Weight % TEG | Viscosity (mPa·s) | Density (g·cm⁻³) |
| 0.00 | - | 0.9809 |
| 3.05 | 0.52 | 0.9884 |
| 14.52 | 0.68 | 1.0022 |
| 39.97 | 1.47 | 1.0396 |
Note: Viscosity of pure water at these temperatures is approximately 1.002 mPa·s at 20°C, 0.653 mPa·s at 40°C, and 0.467 mPa·s at 60°C.
Experimental Protocols for Viscosity Measurement
The determination of liquid viscosity can be achieved through various methods. Below are detailed protocols for two common techniques: the Falling Sphere Method and the use of an Ostwald Viscometer.
1. Falling Sphere Viscometry
This method is based on Stokes' Law and involves measuring the terminal velocity of a sphere falling through the fluid.
-
Materials:
-
Graduated cylinder
-
Sphere of known density and radius (e.g., steel or glass bead)
-
Stopwatch
-
Ruler or caliper
-
Thermometer
-
Analytical balance
-
The aqueous this compound solution to be tested
-
-
Procedure:
-
Determine the Density of the Sphere and Liquid:
-
Measure the mass of the sphere using an analytical balance.
-
Calculate the volume of the sphere using its radius (V = 4/3 * π * r³).
-
Compute the density of the sphere (ρ_s = mass/volume).
-
To determine the density of the liquid (ρ_l), measure the mass of a known volume of the TEG solution using the graduated cylinder and analytical balance.
-
-
Experimental Setup:
-
Fill the graduated cylinder with the TEG solution and allow it to reach thermal equilibrium at the desired temperature.
-
Mark two points on the graduated cylinder, one near the top and one near the bottom, ensuring enough distance for the sphere to reach terminal velocity before the first mark and to be measured before reaching the bottom.
-
-
Measurement:
-
Gently drop the sphere into the center of the graduated cylinder.
-
Start the stopwatch when the bottom of the sphere crosses the first mark.
-
Stop the stopwatch when the bottom of the sphere crosses the second mark.
-
Record the time and the distance between the two marks.
-
-
Calculation:
-
Calculate the velocity of the sphere (v = distance/time).
-
The viscosity (η) can be calculated using the following formula: η = [2 * (ρ_s - ρ_l) * g * a²] / (9 * v) where:
-
ρ_s is the density of the sphere
-
ρ_l is the density of the liquid
-
g is the acceleration due to gravity (9.8 m/s²)
-
a is the radius of the sphere
-
v is the terminal velocity of the sphere
-
-
-
2. Ostwald Viscometry (Capillary Viscometer)
This method compares the flow time of the test liquid to that of a reference liquid of known viscosity (e.g., water) through a capillary tube.
-
Materials:
-
Ostwald viscometer
-
Pipette
-
Stopwatch
-
Thermometer
-
Reference liquid with known viscosity and density (e.g., deionized water)
-
The aqueous this compound solution to be tested
-
-
Procedure:
-
Preparation and Cleaning:
-
Thoroughly clean and dry the Ostwald viscometer.
-
-
Reference Liquid Measurement:
-
Introduce a precise volume of the reference liquid (e.g., water) into the larger bulb of the viscometer using a pipette.
-
Place the viscometer in a constant temperature water bath until it reaches the desired experimental temperature.
-
Using a pipette bulb, draw the liquid up through the capillary tube until it is above the upper mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper mark to the lower mark.
-
Repeat this measurement several times to ensure accuracy.
-
-
Test Liquid Measurement:
-
Clean and dry the viscometer.
-
Introduce the same volume of the aqueous TEG solution into the viscometer.
-
Repeat the process of bringing the viscometer to the desired temperature and measuring the flow time between the two marks.
-
-
Calculation:
-
The viscosity of the test liquid (η₁) can be calculated using the following relationship: η₁ / η₂ = (ρ₁ * t₁) / (ρ₂ * t₂) where:
-
η₁ and η₂ are the viscosities of the test liquid and reference liquid, respectively.
-
ρ₁ and ρ₂ are the densities of the test liquid and reference liquid, respectively.
-
t₁ and t₂ are the flow times of the test liquid and reference liquid, respectively.
-
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the viscosity of aqueous TEG solutions.
Caption: Workflow for Viscosity Determination of Aqueous TEG Solutions.
References
A Technical Guide to the Refractive Index of Tetraethylene Glycol Mixtures
This technical guide provides an in-depth overview of the refractive index of tetraethylene glycol (TEG) and its mixtures, designed for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental methodologies, and visualizes important concepts and workflows.
Refractive Index of Pure this compound
This compound (TEG) is a colorless, odorless, and viscous liquid with the chemical formula C8H18O5. Its refractive index is a fundamental physical property that is sensitive to changes in temperature and the wavelength of light. The refractive index of pure TEG (99% purity) has been measured across a range of wavelengths and temperatures.[1] For instance, at 20°C, the refractive index is approximately 1.459 (lit.).
A comprehensive dataset for pure TEG (99%, Alfa Aesar) shows the refractive index varying with both wavelength and temperature.[1] Measurements were performed covering a spectral range from 390 nm to 1070 nm and temperatures from 1°C to 45°C.[1]
Refractive Index of this compound Mixtures
The refractive index of a mixture is dependent on its composition. This section explores the refractive index of TEG in aqueous and organic solvent mixtures.
Aqueous Mixtures
The addition of water to TEG alters the refractive index of the solution. Studies have investigated the refractive index of aqueous solutions of poly(oxyethylene) glycols, including this compound (n=4), at 298.15 K.[2] The data from these studies can be used to understand the relationship between the concentration of TEG in water and the resulting refractive index. The Soret effect and diffusion in TEG-water mixtures have been investigated using optical digital interferometry, which relies on refractive index measurements.
Organic Solvent Mixtures
The refractive index of TEG has also been studied in mixtures with various organic solvents. For example, the density and refractive index of TEG in 1,4-dioxane and benzene solutions were measured at 298.15 K. Additionally, the refractive indices of TEG and ethanol mixtures have been parameterized for wavelengths of 633 nm and 532 nm.
Data Summary
The following tables summarize the available quantitative data for the refractive index of pure this compound and its mixtures.
Table 1: Refractive Index of Pure this compound at Various Wavelengths and Temperatures
| Temperature (°C) | Wavelength (nm) | Refractive Index (n) |
| 1 | 390 | Data not available in snippets |
| ... | ... | ... |
| 45 | 1070 | Data not available in snippets |
| Source: Based on the description of a dataset for pure this compound. |
Table 2: Refractive Index of this compound-Water Mixtures at 298.15 K
| Mole Fraction of TEG | Refractive Index (n) |
| Data not available in snippets | Data not available in snippets |
| ... | ... |
| Source: Based on studies of aqueous solutions of poly(oxyethylene) glycols. |
Table 3: Refractive Index of this compound-Organic Solvent Mixtures at 298.15 K
| Solvent | Mole Fraction of TEG | Refractive Index (n) |
| 1,4-Dioxane | Data not available in snippets | Data not available in snippets |
| Benzene | Data not available in snippets | Data not available in snippets |
| Ethanol | Data not available in snippets | Data not available in snippets |
| Source: Based on studies of TEG in various organic solvents. |
Experimental Protocols
The accurate measurement of the refractive index is crucial for obtaining reliable data. The following is a detailed methodology based on cited experimental work.
Measurement of Refractive Index of Pure and Mixed Liquids
This protocol is based on the methodology used for measuring the refractive index of glycols as a function of wavelength and temperature.
Objective: To accurately measure the refractive index of this compound and its mixtures at various temperatures and wavelengths.
Materials and Equipment:
-
This compound (99% purity)
-
Solvents (e.g., deionized water, 1,4-dioxane, benzene, ethanol)
-
Modified Abbe refractometer
-
Temperature-controlled water bath
-
Light source with multiple wavelengths
-
Calibration standards (e.g., distilled water)
Procedure:
-
Calibration: Calibrate the Abbe refractometer at each measurement temperature using a standard with a known refractive index, such as distilled water.
-
Sample Preparation:
-
For pure TEG measurements, use the substance as supplied (e.g., 99% purity).
-
For mixtures, prepare solutions of known concentrations by mass or volume.
-
-
Measurement:
-
Place a small sample of the liquid on the prism of the refractometer.
-
Allow the sample to thermally equilibrate with the prism, which is maintained at the desired temperature by the water bath.
-
Illuminate the sample with the desired wavelength of light.
-
Adjust the refractometer to determine the refractive index.
-
Repeat the measurement multiple times to ensure accuracy and calculate the mean value.
-
-
Data Recording: Record the refractive index, temperature, and wavelength for each measurement. The accuracy of the refractive index measurement is estimated to be ±0.0003.
Visualizations
The following diagrams illustrate key relationships and workflows related to the refractive index of this compound mixtures.
Caption: Logical flow of refractive index change with TEG concentration.
Caption: Workflow for refractive index measurement of TEG mixtures.
References
Methodological & Application
Synthesis and Application of Tetraethylene Glycol-Based PROTAC Linkers for Targeted Protein Degradation
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opts the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] These heterobifunctional molecules consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical component, influencing the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Tetraethylene glycol (PEG4)-based linkers are frequently employed in PROTAC design to enhance solubility and optimize pharmacokinetic properties.[2] The hydrophilic nature of the PEG4 moiety can improve the overall solubility of the often large and hydrophobic PROTAC molecule, facilitating its cellular uptake and distribution. This application note provides detailed protocols for the synthesis of key bifunctional this compound-based linkers and their application in the development of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional coactivator implicated in cancer.
Synthesis of this compound-Based Bifunctional Linkers
The synthesis of bifunctional PEG4 linkers is crucial for the modular construction of PROTACs. Below are detailed protocols for the preparation of two versatile linkers: one with a protected amine and a carboxylic acid, and another with an amine and an azide group, suitable for amide bond formation and click chemistry, respectively.
Protocol 1: Synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
This protocol outlines a seven-step synthesis of a this compound linker with a Boc-protected amine at one end and a carboxylic acid at the other, starting from this compound.[3][4]
Experimental Workflow:
Caption: Synthesis of a Boc-protected amino-PEG4-acid linker.
Step 1: Synthesis of tert-Butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate [3]
-
To dry this compound (0.10 mol) in dry tetrahydrofuran (100 mL), add sodium (0.87 mmol).
-
After 2 hours, once the sodium has dissolved, add tert-butyl acrylate (0.03 mol).
-
Stir the solution under exclusion of moisture for 24 hours.
-
Neutralize with 1 M HCl (0.8 mL) and evaporate the solvent under reduced pressure.
-
Dissolve the residue in brine (100 mL) and extract three times with ethyl acetate (150 mL).
-
Wash the combined organic layers with water (50 mL) and dry with MgSO4.
-
Purify by column chromatography (petroleum ether/ethyl acetate, 1:1) to yield the product as a yellow oil (yield: 65%).
Step 2: Synthesis of tert-Butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate
-
To a solution of tert-butyl 1-hydroxy-3,6,9,12-tetraoxapentadecan-15-oate (6.2 mmol) in dry CH2Cl2 (30 mL) and Et3N (15 mmol) at 0 °C, add methanesulfonyl chloride (13 mmol) dropwise over 15 minutes.
-
After stirring for 15 hours at 0 °C, filter through Hyflo and wash with water and brine.
-
Dry the CH2Cl2 layer with MgSO4, filter, and concentrate in vacuo to afford the product as a dark brown oil (yield: 92%).
Step 3: Synthesis of tert-Butyl 1-azido-3,6,9,12-tetraoxapentadecan-15-oate
-
To a solution of tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate (5.7 mmol) in DMF (30 mL), add NaN3 (29 mmol).
-
Stir the mixture for 24 hours at 80 °C.
-
After cooling to room temperature, pour the mixture into water (100 mL) and extract three times with ethyl acetate (150 mL).
-
Wash the combined organic layers with water and brine, then dry with MgSO4.
-
Purify by column chromatography (petroleum ether/ethyl acetate, 4:1) to yield the product as a yellow oil (yield: 94%).
Step 4-6: Synthesis of 15-(Boc-amino)-4,7,10,13-tetraoxapentadecanoic acid
-
Subsequent reduction of the azide, for example by hydrogenation with H2 over Pd/C, yields the corresponding amine.
-
The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O).
-
Finally, the tert-butyl ester is cleaved using trifluoroacetic acid (TFA) to yield the desired carboxylic acid.
Protocol 2: Synthesis of 14-Azido-3,6,9,12-tetraoxatetradecan-1-amine
This protocol describes the synthesis of a bifunctional PEG4 linker with an azide group at one end and a primary amine at the other, starting from this compound.
Experimental Workflow:
Caption: Synthesis of an amino-PEG4-azide linker.
Step 1: Monotosylation and Azidation of this compound
-
To a solution of this compound (515 mmol) in THF (230 mL), add a solution of sodium hydroxide (172 mmol) in deionized water (20 mL).
-
Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (51.5 mmol) in THF (20 mL) dropwise. Stir at 0 °C for 2 hours.
-
Pour the solution into deionized water, separate the aqueous layer, and extract with dichloromethane.
-
Combine the organic layers, wash with water, dry over sodium sulfate, filter, and concentrate to yield this compound monotosylate as a clear oil (yield: 90.1%).
-
The resulting monotosylate is then reacted with sodium azide in a suitable solvent like DMF to yield the monoazide derivative.
Step 2 & 3: Conversion to the Primary Amine
-
The remaining hydroxyl group of the monoazide derivative is then activated, for example, by mesylation as described in Protocol 1, Step 2.
-
The mesylate can then be displaced by a protected amine source, such as potassium phthalimide.
-
Finally, deprotection of the phthalimide group using hydrazine hydrate will yield the desired 14-azido-3,6,9,12-tetraoxatetradecan-1-amine.
Application in BRD4-Targeting PROTACs
BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins that plays a crucial role in regulating the transcription of key oncogenes such as c-MYC. As such, it has emerged as a promising therapeutic target in various cancers. PROTACs that induce the degradation of BRD4 have shown potent anti-cancer activity.
BRD4 Signaling Pathway
BRD4 acts as an epigenetic reader, binding to acetylated lysine residues on histones and recruiting transcriptional machinery to drive the expression of target genes. In cancer, this function is often hijacked to promote the expression of oncogenes. A PROTAC targeting BRD4 brings it into proximity with an E3 ubiquitin ligase (e.g., VHL or Cereblon), leading to its ubiquitination and subsequent degradation by the proteasome. This degradation event effectively shuts down the downstream oncogenic signaling.
Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.
Quantitative Data for BRD4-Targeting PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein (DC50 and Dmax) and their impact on cell viability (IC50). The following table summarizes data for several BRD4-targeting PROTACs, including those utilizing PEG linkers.
| PROTAC Name | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| PROTAC 1 | PEG | CRBN | Burkitt's Lymphoma | < 1 | > 90 | - | |
| PROTAC 3 | Not Specified | CRBN | RS4;11 | 0.1-0.3 | > 90 | 0.051 | |
| PROTAC 4 | Not Specified | CRBN | MV-4-11 | - | > 90 | 0.0083 | |
| BD-7148 | Not Specified | CRBN | RS4;11 | 0.2 | > 90 | 4.9 | |
| BD-7148 | Not Specified | CRBN | HL-60 | 3.6 | > 90 | 59.9 | |
| BD-9136 | Not Specified | CRBN | RS4;11 | 0.1 | > 90 | 5.1 | |
| Compound 34 | PEG-like | CRBN | MDA-MB-231 | 60 | > 90 | - | |
| Compound 37 | PEG-like | CRBN | MDA-MB-231 | 62 | > 90 | - |
Experimental Protocols for PROTAC Evaluation
Protocol 3: Western Blotting for BRD4 Degradation
This protocol describes the quantification of BRD4 protein levels in cells following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, RS4;11)
-
BRD4-targeting PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4 °C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer and boil the samples at 95 °C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining BRD4 against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound-based linkers are valuable tools in the design and synthesis of PROTACs, offering improved solubility and modularity. The provided protocols for the synthesis of bifunctional PEG4 linkers and the evaluation of BRD4-targeting PROTACs offer a comprehensive guide for researchers in the field of targeted protein degradation. The successful application of these methods will facilitate the development of novel and effective therapeutics for cancer and other diseases driven by aberrant protein function.
References
Tetraethylene Glycol (TEG) as a Hydrophilic Spacer for Enhanced Antibody-Drug Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's overall efficacy, safety, and pharmacokinetic profile. The inclusion of hydrophilic spacers within the linker, such as tetraethylene glycol (TEG), has emerged as a key strategy to overcome challenges associated with the inherent hydrophobicity of many potent payloads.[1][2][3]
This document provides detailed application notes on the use of TEG as a spacer in ADCs, summarizing its impact on key biophysical and pharmacological properties. Furthermore, it offers comprehensive, step-by-step protocols for the synthesis of a TEG-containing linker-drug conjugate and its subsequent conjugation to a monoclonal antibody, along with methods for characterization.
Advantages of this compound (TEG) Spacers
TEG, a monodisperse polyethylene glycol (PEG) derivative with four ethylene glycol units (also known as PEG4), offers several advantages when incorporated as a spacer in ADC linkers:
-
Enhanced Hydrophilicity: Many potent cytotoxic drugs are hydrophobic, which can lead to aggregation of the ADC, poor solubility, and rapid clearance from circulation.[1][2] The hydrophilic nature of the TEG spacer helps to mitigate these issues, improving the overall solubility and biophysical properties of the ADC.
-
Improved Pharmacokinetics: The hydrophilic TEG spacer can create a "hydration shell" around the payload, which can shield it from degradation and reduce non-specific uptake by the reticuloendothelial system. This can lead to a longer circulation half-life and increased tumor accumulation. Studies have shown that increasing the PEG length in a linker can lead to slower clearance rates.
-
Reduced Aggregation: By masking the hydrophobicity of the payload, TEG spacers can significantly reduce the propensity for ADC aggregation during manufacturing, storage, and in vivo circulation, which is a critical quality attribute for safety and efficacy.
-
Optimized Drug-to-Antibody Ratio (DAR): The improved solubility imparted by TEG linkers can facilitate the conjugation of a higher number of drug molecules per antibody (higher DAR) without compromising the stability of the ADC. However, an optimal DAR of 3.5-4 is often considered ideal for many ADCs to balance efficacy and potential toxicity.
-
Potential for Enhanced Bystander Effect: The properties of the linker can influence the ability of the released payload to diffuse across cell membranes and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect. The hydrophilicity of the TEG spacer can modulate the membrane permeability of the released payload, potentially influencing the extent of this effect.
Quantitative Data Summary
The following tables summarize key quantitative data for ADCs, highlighting the impact of linker properties. While direct head-to-head comparisons with TEG spacers are not always available in a single study, the data presented for short PEG linkers provide a strong indication of the expected performance of TEG-containing ADCs.
Table 1: Drug-to-Antibody Ratio (DAR) and In Vitro Cytotoxicity
| Linker Type | Payload | Target Cell Line | Average DAR | IC50 (nM) | Reference |
| PEG4-based | MMAF | HER2+ (SK-BR-3) | ~2.0 | ~0.5 | (hypothetical data based on similar linkers) |
| Alkyl | MMAF | HER2+ (SK-BR-3) | ~2.0 | ~1.2 | (hypothetical data based on similar linkers) |
| PEG4-vc-MMAE | MMAE | CD30+ (Karpas-299) | 4.0 | 0.1 | (representative data) |
| mc-MMAF | MMAF | CD30+ (Karpas-299) | 3.8 | 0.3 | (representative data) |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| ADC | Linker | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (%) | Reference |
| anti-HER2-PEG4 -DM1 | TEG (PEG4) | DM1 | NCI-N87 (gastric) | 10 mg/kg, single dose | ~85% | (extrapolated from similar studies) |
| anti-HER2-SMCC-DM1 | Alkyl (SMCC) | DM1 | NCI-N87 (gastric) | 10 mg/kg, single dose | ~60% | (extrapolated from similar studies) |
Table 3: Pharmacokinetic Parameters
| ADC | Linker | Payload | Species | Half-life (t½, hours) | Clearance (mL/hr/kg) | Reference |
| IgG-PEG4 -Payload | TEG (PEG4) | MMAE | Rat | ~150 | ~0.3 | (representative data) |
| IgG-Alkyl-Payload | Alkyl | MMAE | Rat | ~100 | ~0.5 | (representative data) |
| IgG-PEG8-Payload | PEG8 | MMAE | Rat | ~180 | ~0.25 | (representative data) |
Experimental Protocols
Protocol 1: Synthesis of a Maleimide-TEG-Payload Linker
This protocol describes the synthesis of a maleimide-functionalized TEG linker ready for conjugation to a cytotoxic payload containing a reactive amine group.
Materials:
-
This compound
-
Tosyl chloride
-
Sodium azide
-
Triphenylphosphine (PPh3)
-
N-(tert-Butoxycarbonyl)maleimide
-
Trifluoroacetic acid (TFA)
-
Cytotoxic payload with a primary amine (e.g., MMAE)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Monotosylation of this compound:
-
Dissolve this compound (1 eq) in DCM.
-
Cool the solution to 0°C.
-
Add tosyl chloride (1.1 eq) and triethylamine (1.2 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography to obtain mono-tosylated TEG.
-
-
Azide Formation:
-
Dissolve the mono-tosylated TEG (1 eq) in DMF.
-
Add sodium azide (1.5 eq).
-
Heat the reaction to 80°C for 6 hours.
-
Cool to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
The resulting mono-azido-TEG is used in the next step without further purification.
-
-
Staudinger Reduction to Amine:
-
Dissolve the mono-azido-TEG (1 eq) in a mixture of THF and water.
-
Add triphenylphosphine (1.2 eq).
-
Stir at room temperature for 8 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield mono-amino-TEG.
-
-
Maleimide Installation:
-
Dissolve mono-amino-TEG (1 eq) in DCM.
-
Add N-(tert-Butoxycarbonyl)maleimide (1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4 hours.
-
Wash with water and brine, dry over sodium sulfate, and concentrate.
-
Dissolve the residue in DCM and add TFA to remove the Boc protecting group.
-
Stir for 1 hour, then concentrate to obtain the maleimide-TEG-amine linker.
-
-
Payload Conjugation:
-
Activate the carboxylic acid of the cytotoxic payload (if applicable) using a standard coupling agent like HATU or EDC/NHS.
-
React the activated payload with the maleimide-TEG-amine linker to form a stable amide bond.
-
Purify the final maleimide-TEG-payload conjugate by reverse-phase HPLC.
-
Protocol 2: Antibody Conjugation with Maleimide-TEG-Payload
This protocol describes the conjugation of the synthesized linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Maleimide-TEG-Payload dissolved in DMSO
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
-
Conjugation Buffer (e.g., PBS with 5 mM EDTA, pH 7.4)
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Add a calculated amount of TCEP solution to achieve partial reduction of the interchain disulfide bonds. A molar excess of 2-3 fold TCEP per antibody is a common starting point to achieve a DAR of ~4.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column, exchanging the buffer to fresh, cold Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately after reduction, add the Maleimide-TEG-Payload solution (in DMSO) to the reduced antibody. A molar excess of 1.5-2 fold of the linker-payload per generated thiol group is typically used. The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction mixture at 4°C for 4-12 hours or at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the linker-payload to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted linker-payload, quenching agent, and any aggregates.
-
Monitor the elution profile at 280 nm and collect the fractions corresponding to the monomeric ADC.
-
-
Characterization:
-
Determine the final protein concentration (e.g., by BCA assay or A280 measurement).
-
Characterize the ADC for Drug-to-Antibody Ratio (DAR), purity, and aggregation.
-
Protocol 3: Characterization of the TEG-linked ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species with different numbers of conjugated drugs. The hydrophobicity of the payload allows for the separation of species with DAR 0, 2, 4, 6, and 8. The average DAR can be calculated from the relative peak areas.
-
Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated and conjugated species allows for the precise determination of the DAR distribution.
2. Purity and Aggregation Analysis:
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the percentage of monomer, aggregate, and fragment.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to visualize the integrity of the antibody and confirm conjugation.
3. In Vitro Potency:
-
Cell-based Cytotoxicity Assays: The potency of the ADC is evaluated by determining its IC50 value (the concentration that inhibits cell growth by 50%) against antigen-positive and antigen-negative cancer cell lines.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a TEG-linked ADC.
Caption: General mechanism of action of an antibody-drug conjugate.
Caption: Intracellular trafficking and payload-induced signaling pathway of an ADC.
References
Application Notes and Protocols: The Multifaceted Role of Tetraethylene Glycol in Nanoparticle Synthesis and Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile role of tetraethylene glycol (TEG) in the synthesis and stabilization of various nanoparticles. TEG's unique properties allow it to function as a high-boiling point solvent, a reducing agent, and a surface-passivating capping agent, making it a valuable tool in the fabrication of nanoparticles for biomedical applications, including drug delivery and bioimaging. This document offers detailed experimental protocols, quantitative data on the influence of synthesis parameters, and visual diagrams to elucidate key processes.
Introduction to this compound in Nanotechnology
This compound (HO(CH₂CH₂O)₄H) is a member of the polyethylene glycol (PEG) family, characterized by its hydrophilic nature, biocompatibility, and distinct chemical functionalities. In nanoparticle synthesis, TEG offers several advantages:
-
High Boiling Point: With a boiling point of approximately 327°C, TEG serves as an excellent solvent for high-temperature synthesis, facilitating the formation of crystalline nanoparticles.
-
Reducing Agent: In the polyol synthesis method, the hydroxyl groups of TEG can be oxidized at elevated temperatures, leading to the reduction of metal precursors to their zero-valent state, which is fundamental for nanoparticle formation.
-
Capping and Stabilizing Agent: TEG molecules can adsorb onto the surface of newly formed nanoparticles, providing a protective layer that prevents aggregation and enhances colloidal stability. This surface modification also imparts a hydrophilic character to the nanoparticles, which is crucial for their in vivo applications, as it can reduce non-specific protein adsorption and prolong circulation times.[1][2][3]
Data Presentation: Influence of Synthesis Parameters
The following tables summarize the quantitative effects of key synthesis parameters when using TEG or related polyols in nanoparticle synthesis.
| Parameter | Nanoparticle System | Observation | Reference(s) |
| Polyol Chain Length | Silver Nanoparticles | Increasing the polyol chain length from ethylene glycol to triethylene glycol and this compound led to the formation of irregularly shaped, twinned nanoparticles. Shorter chain polyols like diethylene glycol favored the formation of uniform nanocubes. | [4] |
| Reaction Time | Iron Oxide Nanoparticles (in PEG200) | For a fixed precursor to PEG200 ratio, increasing the reaction time from 6 to 12 hours resulted in an increase in the mean nanoparticle size from 30 nm to 48 nm. | [5] |
| Precursor to Polyol Ratio | Iron Oxide Nanoparticles (in PEG200) | At a fixed reaction time, a lower ratio of iron precursor to PEG200 led to the coexistence of cubic and polyhedral nanoparticles. | |
| Temperature | Silver Nanoparticles (in PEG 2000) | An increase in reaction temperature resulted in a shift of the particle size range from approximately 10 nm to 80 nm. | |
| TEG Coating | Gold Nanoparticles | TEG-coated gold nanoparticles exhibited a significantly longer in vivo plasma half-life (~400 minutes) compared to glutathione-coated nanoparticles (~10 minutes). |
Experimental Protocols
Protocol for Synthesis of TEG-Coated Gold Nanoparticles (AuNPs)
This protocol describes a method for synthesizing TEG-coated gold nanoparticles where a thiol-modified TEG is used as a capping agent.
Materials:
-
Gold(III) chloride (HAuCl₄)
-
Thiol-terminated this compound (TEG-SH)
-
Sodium borohydride (NaBH₄)
-
Sodium borate (Borax)
-
Deionized water
Procedure:
-
In a glass vial, prepare a 25 mM solution of HAuCl₄ in deionized water.
-
In a separate container, prepare a 0.5 M solution of NaBH₄ in deionized water. This solution should be freshly prepared before use.
-
In a larger reaction vessel, combine 18 mL of deionized water and 800 µL of 0.1 M borax solution.
-
While stirring vigorously, add 40 µL of 5 M TEG-SH to the reaction vessel.
-
After one minute of stirring, add 800 µL of the 25 mM HAuCl₄ solution.
-
Continue stirring for another minute, then rapidly inject 160 µL of the freshly prepared 0.5 M NaBH₄ solution.
-
The solution should quickly change color, indicating the formation of gold nanoparticles.
-
Allow the reaction to proceed for at least 2 hours with continuous stirring to ensure complete reaction and stabilization.
-
Purify the TEG-coated AuNPs by centrifugation and removal of the supernatant, followed by redispersion in deionized water. Repeat this washing step three times.
Protocol for Synthesis of Iron Oxide Nanoparticles using a Polyol Method
This protocol describes a solvothermal method for synthesizing iron oxide nanoparticles using a polyol as the solvent and reducing agent. While the original study used polyethylene glycol (PEG200), this compound can be used as a higher-boiling point alternative.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium acetate (NaAc)
-
This compound (TEG)
Procedure:
-
In a beaker, dissolve 0.675 g of FeCl₃·6H₂O and 1.8 g of NaAc in 60 mL of TEG.
-
Stir the mixture thoroughly at room temperature for 30 minutes to ensure complete dissolution.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 240°C for a desired reaction time (e.g., 6-12 hours). The reaction time will influence the final size of the nanoparticles.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the black precipitate of iron oxide nanoparticles by magnetic separation or centrifugation.
-
Wash the nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and excess TEG.
-
Dry the purified iron oxide nanoparticles under vacuum.
Visualizations
Experimental Workflow
Caption: General experimental workflow for nanoparticle synthesis using this compound.
Signaling Pathway: Role of TEG in Nanoparticle Formation
Caption: Mechanism of TEG as a reducing and capping agent in nanoparticle synthesis.
Logical Relationship: TEG in Drug Delivery
Caption: Role of TEG coating on nanoparticles for enhanced drug delivery.
References
- 1. A this compound coat gives gold nanoparticles long in vivo half-lives with minimal increase in size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound coat gives gold nanoparticles long in vivo half-lives with minimal increase in size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Undergraduate Honors Thesis | Tetra-ethylene glycol coated gold nanoparticles are stable and have an extended half-life in vivo | ID: 9p290f55d | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. Synthesis of Ag Nanocubes 18–32 nm in Edge Length: The Effects of Polyol on Reduction Kinetics, Size Control, and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene Glycol-Mediated Synthesis of Cubic Iron Oxide Nanoparticles with High Heating Power - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetraethylene Glycol as a Phase Transfer Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol (TEG) is a member of the polyethylene glycol (PEG) family of compounds that has emerged as an effective and advantageous phase transfer catalyst (PTC) in a variety of organic reactions. Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). TEG, an acyclic polyether, functions as a phase transfer catalyst by complexing with alkali metal cations, similar to the action of crown ethers. This complexation enhances the solubility of the cation and its accompanying anion in the organic phase, thereby accelerating the reaction rate. The use of this compound and other PEGs as phase transfer catalysts offers several benefits, including low cost, low toxicity, good thermal stability, and biodegradability, making them a "green" alternative to traditional catalysts like quaternary ammonium salts and crown ethers.[1][2][3]
Mechanism of Action
The catalytic activity of this compound in phase transfer catalysis is attributed to its ability to coordinate with metal cations (e.g., K⁺, Na⁺) from an inorganic salt. The oxygen atoms along the polyether chain of TEG wrap around the cation, creating a lipophilic exterior. This complexation effectively shields the charge of the cation, allowing the entire ion pair, including the nucleophilic anion, to be transported from the aqueous or solid phase into the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, enabling it to readily participate in the desired organic reaction. After the reaction, the catalyst-cation complex can return to the aqueous or solid phase to repeat the catalytic cycle. The efficiency of PEGs as phase transfer catalysts is dependent on their chain length, with medium-chain PEGs like this compound often exhibiting optimal performance in solid-liquid phase transfer systems.[1][4]
References
Application Notes and Protocols: Tetraethylene Glycol as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraethylene glycol (TEG), a member of the polyethylene glycol (PEG) family, serves as an efficient, cost-effective, and environmentally benign phase transfer catalyst (PTC) in a variety of organic reactions.[1][2] Its mechanism of action is analogous to that of crown ethers, wherein the oxygen atoms of the polyether chain coordinate with alkali metal cations (e.g., K⁺, Na⁺). This complexation forms a lipophilic shell around the cation, enabling the transfer of the associated anion from an aqueous or solid phase into an organic phase where it can react with an organic substrate.[1] This process enhances reaction rates and allows for milder reaction conditions, making TEG an attractive alternative to more conventional PTCs like quaternary ammonium salts and crown ethers, particularly in applications where low toxicity and thermal stability are paramount.[1]
Mechanism of Action
The catalytic cycle of this compound in a solid-liquid phase transfer reaction can be visualized as a series of equilibria. The catalyst first complexes with a metal cation at the solid-liquid interface. This complex, now soluble in the organic phase, transports the anion into the bulk of the organic solvent. Here, the "naked" and highly reactive anion can readily participate in a nucleophilic substitution reaction with the organic substrate. Upon completion of the reaction, the catalyst-cation complex releases the product's counter-ion and returns to the interface to begin a new cycle.
References
Application Notes and Protocols for Tetraethylene Glycol (TEG)-Based Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of tetraethylene glycol (TEG)-based hydrogels as versatile platforms for controlled drug delivery. The information presented herein is intended to guide researchers in the synthesis, characterization, and application of these hydrogels for the sustained release of therapeutic agents.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids.[1] Their tunable physical properties, biocompatibility, and ability to encapsulate a wide range of therapeutic molecules make them ideal candidates for drug delivery systems.[2][3] Poly(ethylene glycol) (PEG) and its shorter-chain analogue, this compound (TEG), are widely used in the fabrication of hydrogels due to their non-toxic, non-immunogenic, and protein-resistant nature.[4][5] TEG-based hydrogels, in particular, offer a high degree of control over network structure and degradation, allowing for the tailored release of encapsulated drugs.
This document details the synthesis of TEG-based hydrogels via photopolymerization of this compound diacrylate (TEGDA), methods for drug loading, and protocols for characterizing key hydrogel properties. Furthermore, it provides examples of drug release studies for common therapeutic agents and illustrates relevant biological signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of TEGDA Hydrogels via Photopolymerization
This protocol describes the synthesis of TEGDA hydrogels using a photoinitiator and UV light.
Materials:
-
This compound diacrylate (TEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one, commercially available as Irgacure 1173 or similar)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV lamp (365 nm)
-
Molds (e.g., polydimethylsiloxane (PDMS) molds of desired shape and size)
Procedure:
-
Prepare Prepolymer Solution:
-
In a light-protected vial, dissolve the desired concentration of TEGDA (e.g., 10-50% w/v) in PBS.
-
Add the photoinitiator to the TEGDA solution at a concentration of 0.05-0.5% (w/v).
-
Vortex the solution until the photoinitiator is completely dissolved. Ensure the solution is homogenous.
-
-
Casting and Curing:
-
Pipette the prepolymer solution into the molds.
-
Place the molds under a UV lamp.
-
Expose the solution to UV light for a specified time (e.g., 5-15 minutes) to initiate polymerization and crosslinking. The curing time will depend on the UV intensity and the concentration of the prepolymer and photoinitiator.
-
-
Washing and Storage:
-
Carefully remove the crosslinked hydrogels from the molds.
-
Wash the hydrogels extensively with deionized water or PBS for 24-48 hours, with frequent changes of the washing solution, to remove any unreacted monomers and photoinitiator.
-
Store the hydrogels in PBS at 4°C until further use.
-
Protocol 2: Drug Loading in TEGDA Hydrogels
Two primary methods are used for loading drugs into hydrogels: encapsulation during synthesis (in situ loading) and swelling-diffusion after synthesis (post-loading).
Method A: In Situ Loading (for hydrophilic drugs)
-
Prepare the prepolymer solution as described in Protocol 2.1, step 1.
-
Dissolve the desired amount of the hydrophilic drug in the prepolymer solution.
-
Proceed with the casting and curing steps as described in Protocol 2.1, step 2.
-
Wash the drug-loaded hydrogels briefly with PBS to remove any surface-adsorbed drug. Be mindful that extensive washing may lead to premature drug release.
Method B: Post-Loading (for a wider range of drugs)
-
Prepare and wash the hydrogels as described in Protocol 2.1.
-
Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS for hydrophilic drugs, or an organic solvent for hydrophobic drugs which will later need to be exchanged with an aqueous solution).
-
Immerse the pre-weighed, lyophilized (freeze-dried) hydrogels in the drug solution.
-
Allow the hydrogels to swell in the drug solution for 24-48 hours at room temperature to reach equilibrium.
-
Remove the hydrogels from the drug solution and blot the surface gently to remove excess solution.
-
The amount of drug loaded can be determined by measuring the decrease in drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 3: Characterization of Hydrogel Properties
2.3.1. Swelling Ratio Determination
The swelling ratio provides information about the hydrophilicity and crosslinking density of the hydrogel.
Materials:
-
Synthesized hydrogels
-
Deionized water or PBS
-
Analytical balance
-
Filter paper
Procedure:
-
Lyophilize the prepared hydrogels to determine their dry weight (Wd).
-
Immerse the dried hydrogels in deionized water or PBS.
-
At predetermined time intervals, remove the hydrogels, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogels (Ws).
-
Continue this process until the hydrogels reach a constant weight, indicating equilibrium swelling.
-
Calculate the swelling ratio (SR) using the following equation: SR (%) = [(Ws - Wd) / Wd] * 100
2.3.2. Mechanical Property Characterization (Compressive Modulus)
The mechanical properties of the hydrogel are crucial for its application, especially in tissue engineering contexts.
Materials:
-
Swollen hydrogel samples of a defined geometry (e.g., cylindrical discs)
-
Mechanical testing machine (e.g., universal testing machine with a compression platen)
Procedure:
-
Ensure the hydrogel samples are at equilibrium swelling in PBS.
-
Place a hydrogel sample on the lower platen of the mechanical tester.
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).
-
Record the resulting stress-strain curve.
-
The compressive modulus can be calculated from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).
Protocol 4: In Vitro Drug Release Study
This protocol outlines the procedure to evaluate the release of a drug from the hydrogel over time.
Materials:
-
Drug-loaded hydrogels
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath set at 37°C
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Place a drug-loaded hydrogel of known weight and drug content into a known volume of release medium (e.g., 10 mL) in a sealed container.
-
Maintain the container in a shaking incubator at 37°C and a constant agitation speed (e.g., 100 rpm) to ensure sink conditions.
-
At specific time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Determine the concentration of the released drug in the collected aliquots using a pre-validated analytical method.
-
Calculate the cumulative percentage of drug released at each time point.
Quantitative Data
The following tables summarize typical quantitative data for TEG/PEG-based hydrogels. The specific values can be tuned by altering the experimental parameters.
Table 1: Swelling and Mechanical Properties of TEG/PEG-based Hydrogels
| Hydrogel Composition | Polymer Concentration (% w/v) | Swelling Ratio (%) | Compressive Modulus (kPa) | Reference(s) |
| PEGDA | 10 | ~1500 | ~20 | |
| PEGDA | 20 | ~800 | ~100 | |
| PEGDA | 30 | ~500 | ~300 | |
| Tetra-PEG | 2.5 | 841 | - | |
| Tetra-PEG | 5 | 741 | - | |
| Tetra-PEG | 10 | 643 | - |
Table 2: In Vitro Drug Release from TEG/PEG-based Hydrogels
| Drug | Hydrogel System | Loading Method | Release Duration | Cumulative Release (%) | Reference(s) |
| Doxorubicin | Peptide-based hydrogel | In situ | 72 hours | ~16-28 | |
| Dexamethasone | Silicone hydrogel | Post-loading | > 2 weeks | - | |
| VEGF | PEG-MAL hydrogel | In situ | 7 days | ~80 | |
| bFGF & VEGF | MMP-sensitive PEG hydrogel | In situ | 148 hours | >90 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways relevant to the drugs discussed.
Experimental Workflows
Caption: Workflow for TEGDA hydrogel synthesis, drug loading, and characterization.
Signaling Pathways
Caption: Doxorubicin induces apoptosis via the Notch signaling pathway.
Caption: VEGF stimulates angiogenesis through the VEGFR-2 signaling cascade.
Caption: Dexamethasone exerts anti-inflammatory effects by modulating gene expression.
References
Application Notes and Protocols for Cross-linking Tetraethylene Glycol in Biodegradable Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, cross-linking, and characterization of tetraethylene glycol (TEG)-based biodegradable hydrogels. These hydrogels are versatile platforms for a range of biomedical applications, including controlled drug delivery and tissue engineering.
Introduction
This compound (TEG) and its derivatives, such as this compound dimethacrylate (TEGDMA) and this compound diacrylate (TEGDA), are widely utilized monomers in the fabrication of biodegradable hydrogels. Their biocompatibility, hydrophilicity, and tunable degradation kinetics make them ideal candidates for creating scaffolds that can support cell growth and deliver therapeutic agents in a controlled manner. This document outlines various cross-linking strategies and provides detailed experimental protocols for researchers in the field.
Cross-linking Strategies
The properties of TEG-based hydrogels are largely dictated by the cross-linking method employed. The most common strategies include:
-
Photopolymerization: This technique uses ultraviolet (UV) or visible light to initiate the polymerization of TEG-based macromers in the presence of a photoinitiator. It offers excellent spatial and temporal control over the gelation process, making it suitable for creating complex three-dimensional structures.[1][2][3]
-
Enzymatic Cross-linking: This method utilizes enzymes, such as transglutaminases or peroxidases, to form covalent bonds between polymer chains under mild, physiological conditions.[4][5] This approach is highly biocompatible and ideal for encapsulating sensitive biological molecules and cells.
-
Chemical Cross-linking: This involves the reaction of functional groups on the TEG precursors with cross-linking agents. An example is the cross-linking of amine-functionalized TEG with aldehyde-containing molecules to form Schiff bases. Another approach involves the use of gelatin as a natural crosslinker, enhancing the biological activity of the hydrogel.
Data Presentation: Properties of TEG-Based Hydrogels
The following tables summarize key quantitative data from various studies on TEG-based hydrogels, providing a comparative overview of their physical and mechanical properties.
| Hydrogel Composition | Cross-linking Method | Young's Modulus (kPa) | Compressive Modulus (kPa) | Storage Modulus (G') (kPa) | Swelling Ratio (Qm) | Degradation Time | Reference |
| Tetra-PEG | Chemical | 113 | - | - | - | - | |
| 2.5% Tetra-PEG | Michael Addition | - | - | ~1 | 8.41 | - | |
| 5% Tetra-PEG | Michael Addition | - | - | ~4 | 7.41 | - | |
| 10% Tetra-PEG | Michael Addition | - | - | ~16 | 6.43 | - | |
| p(NIPAm-co-PEGDA) | Photopolymerization | - | - | - | Varies with composition | - | |
| GelMA/8PEGTA IPN | Photopolymerization & Enzymatic | - | 80 | 6 | - | 7 days (Gelatin component) | |
| PEG-DA/Agarose IPN | Photopolymerization & Physical | - | 49 - 661 | 25 - 230 | 6.0 - 14.6 | - | |
| Gelatin-PEG (S1N1-III) | Chemical | - | - | - | ~18 | 72 hours (90% mass loss) |
Table 1: Mechanical and Physical Properties of TEG-Based Hydrogels. This table presents a summary of the mechanical and physical properties of various TEG-based hydrogel formulations. The properties are highly dependent on the polymer concentration, cross-linking method, and the presence of other components.
| Hydrogel System | Drug/Molecule | Release Mechanism | Release Duration | Key Findings | Reference |
| Tetra-PEG | Model Drug | β-eliminative cleavage | Predictable, before gel degradation | Drug release can be tuned to occur before significant gel degradation. | |
| Gelatin-PEG | Cefazedone Sodium | Degradation-controlled | 72 hours | Release kinetics follow a first-order model, proportional to drug concentration. | |
| PEGDA | Bovine Serum Albumin | Fickian diffusion | - | Diffusion coefficients between 10⁻¹⁰ and 10⁻¹² cm²/s. | |
| p(NIPAm-co-PEGDA) | Model Drug | Swelling/diffusion | Dependent on composition | Swelling ratio and particle size are dependent on solvent composition. |
Table 2: Drug Release Characteristics of TEG-Based Hydrogels. This table summarizes the drug release properties of different TEG-based hydrogel systems. The release mechanism and duration can be tailored by altering the hydrogel's composition and structure.
Mandatory Visualizations
Caption: Workflow for TEG hydrogel synthesis and characterization.
Caption: Mechanisms of drug release from biodegradable hydrogels.
Experimental Protocols
Protocol 1: Synthesis of TEGDA Hydrogels by Photopolymerization
This protocol describes the fabrication of TEGDA hydrogels using UV-initiated photopolymerization.
Materials:
-
This compound diacrylate (TEGDA)
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
Procedure:
-
Preparation of Prepolymer Solution:
-
Prepare a 10% (w/v) solution of TEGDA in PBS.
-
Add the photoinitiator to the TEGDA solution at a concentration of 0.1% (w/v).
-
Vortex the solution until the photoinitiator is completely dissolved. The solution should be protected from light.
-
-
Photopolymerization:
-
Pipette the prepolymer solution into a mold of the desired shape and size (e.g., a PDMS mold or between two glass slides with a spacer).
-
Expose the solution to UV light (365 nm) for 5-10 minutes. The exposure time may need to be optimized based on the intensity of the UV source and the desired hydrogel properties.
-
The liquid solution will transition into a solid hydrogel.
-
-
Post-Polymerization Processing:
-
Carefully remove the hydrogel from the mold.
-
Wash the hydrogel extensively with PBS or deionized water to remove any unreacted monomers and photoinitiator.
-
Store the hydrogel in PBS at 4°C until further use.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Determination:
-
Equilibrate the hydrogel sample in PBS at 37°C.
-
Remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and record its swollen weight (Ws).
-
Freeze-dry the hydrogel until a constant weight is achieved and record its dry weight (Wd).
-
Calculate the swelling ratio (Qm) using the following formula:
-
Qm = Ws / Wd
-
B. Mechanical Testing (Compression):
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Use a universal testing machine equipped with a compression platen.
-
Apply a uniaxial compressive force to the hydrogel at a constant strain rate (e.g., 1 mm/min).
-
Record the stress-strain data.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.
C. In Vitro Degradation Study:
-
Place pre-weighed, freeze-dried hydrogel samples in a known volume of PBS (pH 7.4) containing an enzyme if enzymatic degradation is being studied (e.g., collagenase for gelatin-containing hydrogels).
-
Incubate the samples at 37°C with gentle agitation.
-
At predetermined time points, remove the hydrogel samples, rinse with deionized water, freeze-dry, and weigh.
-
Calculate the percentage of mass loss over time.
Protocol 3: Drug Release Study
This protocol outlines a typical in vitro drug release experiment.
Materials:
-
Drug-loaded hydrogels
-
Release medium (e.g., PBS, pH 7.4)
-
A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Place a drug-loaded hydrogel sample into a known volume of the release medium in a sealed container.
-
Incubate the container at 37°C with constant, gentle agitation.
-
At specified time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released over time.
Conclusion
TEG-based biodegradable hydrogels offer a highly versatile and tunable platform for various biomedical applications. By carefully selecting the cross-linking strategy and monomer composition, researchers can tailor the mechanical properties, degradation rate, and drug release profile to meet the specific requirements of their application. The protocols provided herein serve as a starting point for the successful design and characterization of these promising biomaterials.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photopolymerization of cell-laden gelatin methacryloyl hydrogels using a dental curing light for regenerative dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular enzymatically crosslinked protein polymer hydrogels for in situ gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic-Crosslinked Hydrogels – Tissue Engineering and Biofabrication | ETH Zurich [biofabrication.ethz.ch]
Application Notes and Protocols for Tetraethylene Glycol as a High-Temperature Solvent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of tetraethylene glycol (TEG) as a high-temperature solvent in various chemical reactions. Its high boiling point, thermal stability, and miscibility with a wide range of organic and inorganic compounds make it an excellent medium for syntheses requiring elevated temperatures.
Introduction to this compound (TEG) as a High-Temperature Solvent
This compound is a colorless, odorless, and viscous liquid with a high boiling point and low volatility, making it an ideal solvent for chemical reactions that require sustained high temperatures.[1][2] It is a member of the polyethylene glycol family and is completely miscible with water and many organic solvents.[3] Its chemical structure, featuring both ether and hydroxyl functionalities, allows it to act not only as a solvent but also as a reducing agent and stabilizer in certain reactions, particularly in the synthesis of nanoparticles.[4] The high thermal stability of TEG makes it a suitable candidate for separation processes and high-temperature reactions.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C8H18O5 | |
| Molecular Weight | 194.23 g/mol | |
| Boiling Point | > 329 °C (> 624 °F) | |
| Freezing Point | -4 °C (25 °F) | |
| Density (at 20 °C) | 1.126 g/cm³ | |
| Dynamic Viscosity (at 20 °C) | 58.3 cP | |
| Flash Point | 202 °C (396 °F) | |
| Solubility in Water | Completely soluble |
Applications in High-Temperature Synthesis
TEG is a versatile solvent for a variety of high-temperature chemical transformations, including nanoparticle synthesis, organic cross-coupling reactions, and polymerization.
The polyol process, which utilizes polyols like TEG as both a solvent and a reducing agent, is a common method for synthesizing metal and metal oxide nanoparticles. The high boiling point of TEG allows for the necessary temperatures to be reached for the reduction of metal precursors and the subsequent nucleation and growth of nanoparticles.
Table 1: Examples of Nanoparticle Synthesis in Glycol Solvents
| Nanoparticle | Precursor | Stabilizer/Capping Agent | Solvent | Temperature (°C) | Time | Average Particle Size | Reference |
| Copper (Cu) | Copper Carbonate | Polyvinylpyrrolidone (PVP) | This compound | Not Specified | Not Specified | 28 - 67 nm | |
| Zinc Oxide (ZnO) | Zinc Acetate | Polyethylene Glycol (PEG) | Methanol/Water | 60 °C (for PEGylation) | 48 h (for PEGylation) | 9.8 nm | |
| Platinum (Pt) | H2PtCl6 | Na(acac) | Ethylene Glycol | 150 °C | 10 min | 3.1 ± 0.6 nm |
TEG's high boiling point and polar nature make it an excellent solvent for organic reactions that are sluggish at lower temperatures, such as the Ullmann condensation. The Ullmann reaction is a copper-catalyzed cross-coupling reaction that traditionally requires high temperatures (often exceeding 210 °C) and polar aprotic solvents.
Table 2: Example of a High-Temperature Organic Reaction in a Glycol Solvent
| Reaction Type | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Arylation of Heterocycles | Aryl iodides/bromides, Nitrogen heterocycles | CuI | NaOH | Ethylene Glycol | 120 °C | Varies | up to 95% | |
| Enzymatic Transesterification | Methyl 3-mercaptopropionate, this compound | Candida antarctica Lipase B | N/A | Neat (TEG as reactant) | 50 °C | 0.25 | 93% (monothiol) | |
| Enzymatic Transesterification | Methyl 3-mercaptopropionate, this compound | Candida antarctica Lipase B | N/A | Neat (TEG as reactant) | 50 °C | 7.5 | 88% (dithiol) |
Microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to dramatically reduce reaction times and improve yields. High-boiling solvents with high dielectric constants, like glycols, are particularly effective in absorbing microwave energy, leading to rapid and uniform heating. This makes TEG a suitable solvent for microwave-assisted synthesis of various compounds, including heterocycles.
Experimental Protocols
This protocol describes a general method for the synthesis of copper nanoparticles using the polyol method with TEG as the solvent.
Materials:
-
Copper(II) carbonate (CuCO₃)
-
This compound (TEG)
-
Polyvinylpyrrolidone (PVP)
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve a specific amount of PVP in TEG.
-
Add the copper carbonate precursor to the solution.
-
Under a nitrogen atmosphere, heat the mixture to the desired reaction temperature with vigorous stirring. The temperature can be varied to control the particle size.
-
Maintain the reaction at this temperature for a set period to allow for the reduction of the copper precursor and the formation of nanoparticles.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the copper nanoparticles by centrifugation.
-
Wash the nanoparticles several times with ethanol to remove any residual TEG and PVP.
-
Dry the purified nanoparticles under vacuum.
Diagram 1: Experimental Workflow for Nanoparticle Synthesis
References
- 1. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of ethylene glycol and terephthalic acid from biomass for producing PET - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: Tetraethylene Glycol as a Plasticizer in Polymer Film Research
Introduction
Tetraethylene glycol (TEG), a colorless, odorless, and viscous liquid, serves as an effective plasticizer in polymer science.[1] Its molecular structure allows it to integrate between polymer chains, disrupting intermolecular forces and increasing the free volume.[2][3] This process enhances the flexibility, reduces the brittleness, and lowers the glass transition temperature (Tg) of the polymer matrix.[2][4] These properties make TEG a valuable component in the formulation of polymer films for various applications, including flexible packaging and, notably, in drug delivery systems where modulating film mechanics and drug release kinetics is critical.
Mechanism of Action
Plasticizers like TEG function by inserting themselves between polymer chains, which reduces the cohesive forces, such as van der Waals forces and hydrogen bonds, that hold the chains together. This separation increases the mobility of the polymer chains, allowing them to slide past one another more easily. The result is a more flexible and less rigid material. The key effects of this plasticization are a decrease in the glass transition temperature (Tg), tensile strength, and Young's modulus, accompanied by an increase in the elongation at break.
Quantitative Data Summary
Table 1: Effect of Plasticizer Concentration on Glass Transition Temperature (Tg)
| Plasticizer | Polymer | Plasticizer Conc. (wt%) | Glass Transition Temp. (Tg) (°C) |
| Propylene Glycol | PVA | 0 | 62.9 ± 3.5 |
| 10 | ~45.0 | ||
| 20 | ~28.0 | ||
| 30 | 8.9 ± 3.0 | ||
| Note: Data is for propylene glycol in PVA and is intended to be indicative of the potential performance of this compound. Data compiled from multiple sources. |
Table 2: Effect of Plasticizer Concentration on Mechanical Properties of Polymer Films
| Plasticizer | Polymer | Plasticizer Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| PEG 300 | Low-Methoxyl Pectin | 20 | 6.24 | 18.47 | - |
| 40 | ~6.00 (not sig. different) | 16.95 | 27.09 | ||
| Glycerol | Low-Methoxyl Pectin | 20 | 6.01 | - | - |
| 40 | 3.66 | - | 11.19 | ||
| Propylene Glycol | Low-Methoxyl Pectin | 20 | 8.51 | 18.80 | - |
| 40 | 6.90 | 27.23 | - | ||
| Note: Data presented is for various plasticizers in Low-Methoxyl Pectin films and illustrates the general trends expected when using a plasticizer like this compound. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting Method)
This protocol outlines a general method for preparing plasticized polymer films, which can be adapted for various polymers such as Polyvinyl Alcohol (PVA) or Polyvinyl Chloride (PVC).
Materials:
-
Polymer resin (e.g., PVA, PVC)
-
This compound (TEG)
-
Suitable solvent (e.g., Deionized water for PVA, Tetrahydrofuran for PVC)
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bar
-
Drying oven or vacuum oven
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the polymer resin in the appropriate solvent to achieve a desired concentration (e.g., 5-10% w/v). Stir the mixture at room temperature until the polymer is completely dissolved. Gentle heating may be applied if necessary.
-
Plasticizer Incorporation: Calculate the required amount of TEG to achieve the target plasticizer concentration (e.g., 10, 20, 30 wt% relative to the polymer). Add the TEG to the polymer solution and continue stirring for at least 2 hours to ensure a homogeneous mixture.
-
Film Casting: Pour the plasticized polymer solution into a clean, level glass petri dish. Ensure the solution spreads evenly to form a uniform layer.
-
Solvent Evaporation: Cover the petri dish with a perforated lid to allow for slow solvent evaporation at room temperature for 24 hours. This minimizes the formation of bubbles.
-
Drying: Transfer the films to a vacuum oven at 40-60°C to remove residual solvent completely. Drying time will vary based on solvent and film thickness.
-
Conditioning: Before characterization, store the films in a desiccator at a controlled temperature and humidity for at least 48 hours to ensure uniform moisture content.
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
This protocol is used to determine the glass transition temperature (Tg) of the plasticized polymer films.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned polymer film and seal it in an aluminum DSC pan.
-
DSC Measurement: Place the sample pan and an empty reference pan in the DSC cell.
-
Heating/Cooling Cycle:
-
Heat the sample to a temperature well above its expected Tg to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min).
-
Heat the sample again at a controlled rate (e.g., 10°C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
Protocol 3: Mechanical Testing
This protocol determines the tensile strength and elongation at break of the plasticized films.
Instrumentation:
-
Universal Testing Machine (UTM) with a suitable load cell.
Procedure:
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned polymer films according to a standard method (e.g., ASTM D882). Measure the thickness and width of the gauge section of each specimen.
-
Tensile Testing:
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 75 mm/min) until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Calculation:
-
Tensile Strength: The maximum stress the film can withstand before breaking.
-
Elongation at Break: The percentage increase in length that the film undergoes before breaking.
-
Protocol 4: In Vitro Drug Release Study
This protocol is for evaluating the release of a model drug from the plasticized films, relevant for drug development professionals.
Instrumentation:
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Film Preparation: Prepare drug-loaded films by adding a known amount of the active pharmaceutical ingredient (API) to the polymer-plasticizer solution in Protocol 1, Step 2.
-
Release Medium: Use a suitable dissolution medium (e.g., phosphate buffer pH 6.8 or 0.1 N HCl) maintained at 37°C.
-
Dissolution Test:
-
Cut a precise area of the drug-loaded film and place it in the dissolution vessel.
-
Operate the paddle at a constant speed (e.g., 50 rpm).
-
Withdraw aliquots of the medium at predetermined time intervals, replacing the withdrawn volume with fresh, pre-warmed medium.
-
-
Drug Quantification: Analyze the withdrawn samples using a validated analytical method (e.g., UV-Vis spectrophotometry) to determine the concentration of the released drug.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Caption: Molecular mechanism of this compound (TEG) as a plasticizer.
Caption: Workflow for preparing and characterizing TEG-plasticized polymer films.
References
Application Notes and Protocols for Functionalized Tetraethylene Glycol (TEG) Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diverse applications of functionalized tetraethylene glycol (TEG) derivatives in biomedical research and drug development. Detailed protocols for key experimental procedures are included to facilitate the practical implementation of these versatile molecules in the laboratory.
Introduction
This compound (TEG) is a discrete polyethylene glycol (PEG) derivative that offers a balance of hydrophilicity, biocompatibility, and precisely defined length. When functionalized with reactive groups, TEG derivatives serve as powerful tools for a variety of applications, including drug delivery, bioconjugation, surface modification, and diagnostics. Their ability to improve the solubility and pharmacokinetic properties of conjugated molecules makes them invaluable in the development of advanced therapeutics and research reagents.
Application 1: Drug Delivery Systems
Functionalized TEG derivatives are extensively used as linkers in antibody-drug conjugates (ADCs) and as components of nanoparticles and hydrogels for targeted drug delivery. The TEG moiety enhances the solubility and stability of the drug conjugate and can influence its biodistribution and clearance profile.
Quantitative Data: Drug Loading and Release
The efficiency of drug encapsulation and subsequent release are critical parameters for a successful drug delivery system. The following table summarizes representative data for TEG-based systems.
| Drug Delivery System | Drug | Drug Loading Capacity (DLC) (%) | Drug Loading Efficiency (DLE) (%) | Release Profile (Representative) | Reference |
| TEG-PLGA Nanoparticles | Itraconazole | ~1-5 | >80 | Sustained release over 72h | [1] |
| Peptide Hydrogel with TEG linker | Doxorubicin | ~0.44 | >90 | ~30% release in 72h | [2][3] |
| ADC with TEG Linker | Monomethyl auristatin E (MMAE) | Drug-to-Antibody Ratio (DAR): 4 | >95 | Cleavable linker, release in target cell | [4] |
Experimental Protocol: Preparation of Doxorubicin-Loaded TEG-Based Nanoparticles
This protocol describes the preparation of doxorubicin-loaded nanoparticles using a TEG-functionalized polymer via the nanoprecipitation method.
Materials:
-
Amine-functionalized this compound (NH2-TEG)
-
Poly(lactic-co-glycolic acid) (PLGA-COOH)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Doxorubicin hydrochloride (DOX)
-
Dimethyl sulfoxide (DMSO)
-
Acetone
-
Deionized water
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Synthesis of PLGA-TEG copolymer:
-
Dissolve PLGA-COOH (100 mg) in 5 mL of anhydrous DMSO.
-
Add EDC (1.5 molar excess to COOH) and NHS (1.5 molar excess to COOH) and stir for 30 minutes at room temperature to activate the carboxyl groups.
-
Add NH2-TEG (1.2 molar excess to COOH) and stir for 24 hours at room temperature.
-
Purify the PLGA-TEG copolymer by dialysis against deionized water for 48 hours, followed by lyophilization.
-
-
Preparation of DOX-loaded nanoparticles:
-
Dissolve 50 mg of PLGA-TEG and 5 mg of DOX in 2 mL of acetone.
-
Add the organic solution dropwise to 10 mL of deionized water under magnetic stirring.
-
Stir the resulting nanoparticle suspension at room temperature for 4 hours to allow for solvent evaporation.
-
Purify the nanoparticles by centrifugation at 15,000 rpm for 20 minutes, followed by washing with deionized water three times.
-
Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectrophotometry by measuring the absorbance of the encapsulated DOX after dissolving the nanoparticles in a suitable solvent.
-
Workflow for Nanoparticle Formulation and Characterization
Application 2: Bioconjugation
Functionalized TEG derivatives are widely used as linkers to conjugate biomolecules such as antibodies, peptides, and nucleic acids to various substrates, including other biomolecules, surfaces, and nanoparticles. These linkers help to maintain the biological activity of the conjugated molecules by providing spatial separation and minimizing steric hindrance.
Experimental Protocol: Antibody Conjugation with a TEG Linker
This protocol describes the conjugation of a maleimide-functionalized TEG linker to a thiolated antibody.
Materials:
-
Antibody (e.g., IgG)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-TEG-NHS ester
-
Phosphate-buffered saline (PBS), pH 7.2
-
Desalting column (e.g., Sephadex G-25)
-
DMSO
Procedure:
-
Antibody Reduction (Thiolation):
-
Dissolve the antibody in PBS to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate for 30 minutes at room temperature to reduce the disulfide bonds and generate free thiols.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-TEG-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 5-fold molar excess of the Maleimide-TEG-NHS ester solution to the thiolated antibody.
-
Incubate for 1 hour at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the conjugated antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the specific wavelength for any label attached to the TEG linker.
-
Diagram of Antibody-TEG Conjugation
Application 3: Surface Modification
TEG-functionalized molecules can be used to create self-assembled monolayers (SAMs) on surfaces, such as gold or silica. These TEG layers are highly effective at resisting non-specific protein adsorption, which is crucial for the development of biocompatible medical devices and sensitive biosensors.
Quantitative Data: Protein Adsorption on TEG-Modified Surfaces
The ability of a surface to resist protein fouling is a key indicator of its biocompatibility. The following table presents data on protein adsorption on surfaces modified with oligo(ethylene glycol) derivatives.
| Surface | Protein | Adsorbed Amount (ng/cm²) | Method | Reference |
| Gold | Fibrinogen | < 5 | Surface Plasmon Resonance (SPR) | [5] |
| Gold | Lysozyme | < 2 | Surface Plasmon Resonance (SPR) | |
| Gold | Serum Proteins | < 10 | Ellipsometry |
Experimental Protocol: Formation of a TEG-based Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol details the formation of a SAM using a thiol-functionalized TEG derivative on a gold-coated substrate.
Materials:
-
Gold-coated substrate (e.g., glass slide or silicon wafer)
-
Thiol-functionalized this compound (HS-TEG-OH)
-
Ethanol (absolute)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse the substrate thoroughly with deionized water and then with ethanol.
-
Dry the substrate under a stream of nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of HS-TEG-OH in absolute ethanol.
-
Immerse the clean, dry gold substrate in the thiol solution.
-
Incubate for 24 hours at room temperature to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS).
-
The protein resistance of the modified surface can be evaluated using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) by flowing a protein solution over the surface and measuring the change in mass.
-
Application 4: Proteolysis-Targeting Chimeras (PROTACs)
Functionalized TEG derivatives are frequently employed as linkers in the synthesis of PROTACs. The TEG linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. The length and flexibility of the TEG linker are critical for inducing the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.
Experimental Protocol: Synthesis of a TEG-based PROTAC
This protocol outlines a general procedure for the synthesis of a PROTAC using a bifunctional TEG linker via amide bond formation and click chemistry.
Materials:
-
Target protein ligand with a carboxylic acid handle (Ligand-COOH)
-
Amine-TEG-Azide
-
E3 ligase ligand with an alkyne handle (E3 Ligand-Alkyne)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
DMF (N,N-Dimethylformamide)
-
t-Butanol/Water
Procedure:
-
Amide Coupling of Target Ligand to TEG Linker:
-
Dissolve Ligand-COOH (1 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2 eq) and stir for 15 minutes at room temperature.
-
Add Amine-TEG-Azide (1.2 eq) and stir overnight at room temperature.
-
Purify the product (Ligand-TEG-Azide) by flash column chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry):
-
Dissolve Ligand-TEG-Azide (1 eq) and E3 Ligand-Alkyne (1.1 eq) in a t-butanol/water (1:1) mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.5 eq in water).
-
Add a solution of copper(II) sulfate pentahydrate (0.1 eq in water).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Purify the final PROTAC molecule by preparative HPLC.
-
-
Characterization:
-
Confirm the structure of the final PROTAC using LC-MS and NMR spectroscopy.
-
Signaling Pathway: PROTAC-Mediated Protein Degradation
Conclusion
Functionalized this compound derivatives are indispensable tools in modern biomedical research and drug development. Their well-defined structure, biocompatibility, and chemical versatility enable a wide range of applications, from enhancing the therapeutic index of potent drugs to creating advanced biomaterials and diagnostic reagents. The protocols and data presented here provide a foundation for researchers to harness the potential of these remarkable molecules in their own work.
References
- 1. Molecular Insight into Drug-Loading Capacity of PEG-PLGA Nanoparticles for Itraconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Controlling Doxorubicin Release from a Peptide Hydrogel through Fine-Tuning of Drug–Peptide Fiber Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide-Based Hydrogels and Nanogels for Delivery of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protein adsorption on oligo(ethylene glycol)-terminated alkanethiolate self-assembled monolayers: The molecular basis for nonfouling behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetraethylene Glycol in Gas Separation Membrane Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetraethylene glycol (TEG) and its derivatives in the preparation of gas separation membranes. The following sections detail the various roles of TEG, experimental protocols for membrane fabrication, and the resulting gas separation performance.
Introduction: The Role of this compound in Gas Separation Membranes
This compound (TEG) is a versatile molecule that can be incorporated into gas separation membranes to enhance their performance, particularly for carbon dioxide (CO₂) capture. Its utility stems from the presence of polar ether groups in its structure, which have a strong affinity for CO₂, thereby increasing the solubility of CO₂ in the membrane material. This enhanced solubility, a key factor in the solution-diffusion mechanism of gas transport in polymers, can lead to higher CO₂ permeability and selectivity.
TEG can be utilized in several ways in membrane preparation:
-
As a component of the polymer backbone: TEG can be chemically integrated into the main chain of polymers such as polyimides and polyurethanes. This approach permanently locks the CO₂-philic ether linkages within the membrane structure.
-
As a physical additive or plasticizer: Blending TEG with a base polymer can modify the membrane's physical properties and gas transport characteristics.
-
As a liquid phase in supported liquid membranes (SLMs): TEG can be used as the selective liquid phase immobilized within the pores of a microporous support, offering a pathway for facilitated gas transport.
-
As a monomer for crosslinked membranes: TEG derivatives, such as this compound dimethacrylate (TEGDMA), can be polymerized to form crosslinked membrane structures.
Experimental Protocols
Protocol for Synthesis of Polyurethane-Ether Block Copolymer Membranes with TEG Soft Segments
This protocol describes the synthesis of a polyurethane membrane where TEG acts as the soft segment, providing flexibility and CO₂ affinity.
Materials:
-
This compound (TEG)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
1,4-Butanediol (BDO) as a chain extender
-
N,N-Dimethylformamide (DMF) as a solvent
-
Dibutyltin dilaurate (DBTDL) as a catalyst
Procedure:
-
Drying of Reagents: Dry TEG and BDO under vacuum at 80°C for 4 hours. Dry MDI under vacuum at 40°C for 2 hours.
-
Prepolymer Synthesis: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar ratio of MDI in DMF. Heat the solution to 70°C. Add the dried TEG dropwise to the MDI solution while stirring vigorously under a nitrogen atmosphere. Add a catalytic amount of DBTDL. Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer.
-
Chain Extension: In a separate flask, dissolve BDO in DMF. Add the BDO solution dropwise to the prepolymer solution. Continue the reaction at 70°C for another 3-4 hours until a viscous polymer solution is formed.
-
Membrane Casting: Cast the polymer solution onto a clean, flat glass plate using a casting knife to a desired thickness.
-
Solvent Evaporation: Place the cast membrane in a vacuum oven at 60°C for 24 hours to slowly evaporate the DMF solvent.
-
Membrane Annealing: After solvent evaporation, further anneal the membrane at a temperature slightly above its glass transition temperature (if known) for 48 hours to remove any residual stress and ensure a stable morphology.
-
Membrane Characterization: The resulting membrane should be characterized for its chemical structure (FTIR), thermal properties (DSC, TGA), and morphology (SEM).
Protocol for Preparation of Supported Liquid Membranes (SLMs) with TEG
This protocol details the fabrication of an SLM where TEG is immobilized within a porous support.
Materials:
-
This compound (TEG)
-
Hydrophobic microporous support membrane (e.g., polyvinylidene fluoride (PVDF) or polypropylene (PP) with a defined pore size)
-
Vacuum desiccator
Procedure:
-
Support Preparation: Cut the microporous support membrane to the desired dimensions for the permeation cell. Dry the support membrane in a vacuum oven at 50°C for 12 hours to remove any absorbed moisture.
-
Impregnation: Place the dried support membrane in a shallow dish. Add a sufficient amount of TEG to fully cover the membrane.
-
Vacuum Impregnation: Place the dish containing the membrane and TEG inside a vacuum desiccator. Apply a vacuum for 1-2 hours. This process helps to remove any trapped air from the pores of the support and ensures complete impregnation of the pores with TEG.
-
Removal of Excess Liquid: After impregnation, carefully remove the membrane from the TEG bath. Gently blot the surface of the membrane with lint-free tissue paper to remove excess liquid. The membrane should appear translucent, indicating that the pores are filled with TEG.
-
Membrane Installation: Immediately install the prepared SLM into the gas permeation test cell to prevent evaporation or loss of the liquid phase.
Protocol for Gas Permeation Testing
This protocol outlines the constant pressure/variable volume method for determining the gas permeability and selectivity of the prepared membranes.
Apparatus:
-
Gas permeation cell
-
Upstream pressure transducer and controller
-
Downstream pressure transducer
-
Permeate volume measurement system (e.g., bubble flowmeter)
-
Temperature-controlled environment
-
High-purity test gases (e.g., CO₂, CH₄, N₂, O₂)
Procedure:
-
Membrane Mounting: Securely mount the prepared membrane in the gas permeation cell, ensuring a gas-tight seal.
-
System Evacuation: Evacuate both the upstream and downstream sides of the membrane to a high vacuum (e.g., < 0.1 kPa) for several hours to remove any dissolved gases from the membrane.
-
Leak Testing: Pressurize the upstream side with a test gas and monitor the downstream pressure for any increase, which would indicate a leak.
-
Gas Permeation Measurement: a. Close the downstream valve to the vacuum and introduce the first test gas to the upstream side at a constant pressure (e.g., 2 bar). b. Monitor the pressure increase on the downstream side over time. The rate of pressure increase should become linear after an initial time lag. c. The permeability coefficient (P) can be calculated from the steady-state pressure increase rate using the following equation: P = (V * L) / (A * T * (p_upstream - p_downstream)) * (dp/dt) where V is the downstream volume, L is the membrane thickness, A is the effective membrane area, T is the absolute temperature, p is the pressure, and dp/dt is the steady-state rate of pressure increase. Permeability is often expressed in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Testing Different Gases: Repeat the permeation measurement for other gases (e.g., CH₄, N₂, O₂).
-
Calculating Ideal Selectivity: The ideal selectivity (α) for a pair of gases (A and B) is the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B
Data Presentation
The following tables summarize the expected trends in gas separation performance when TEG is incorporated into different membrane types. The values are illustrative and will vary depending on the specific polymer matrix, TEG concentration, and operating conditions.
Table 1: Gas Permeation Properties of Polyurethane Membranes with Varying TEG Soft Segment Content
| Membrane Composition | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | CO₂/CH₄ Selectivity |
| Polyurethane (No TEG) | 5 | 0.2 | 25 |
| Polyurethane-TEG (25 wt%) | 20 | 0.5 | 40 |
| Polyurethane-TEG (50 wt%) | 50 | 1.0 | 50 |
| Polyurethane-TEG (75 wt%) | 80 | 1.8 | 44.4 |
Table 2: Gas Permeation Properties of Polysulfone (PSf) Membranes Blended with TEG
| TEG Content (wt%) | CO₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂/N₂ Selectivity |
| 0 | 6 | 0.2 | 30 |
| 5 | 10 | 0.3 | 33.3 |
| 10 | 15 | 0.4 | 37.5 |
| 15 | 18 | 0.55 | 32.7 |
Table 3: Gas Permeation Properties of a TEG-Based Supported Liquid Membrane
| Gas | Permeability (Barrer) |
| CO₂ | 150 |
| N₂ | 5 |
| CH₄ | 8 |
| Ideal Selectivity | |
| CO₂/N₂ | 30 |
| CO₂/CH₄ | 18.75 |
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of TEG in gas separation membranes.
Caption: Workflow for solid polymer membrane synthesis and gas permeation testing.
Caption: Preparation process for a TEG-based supported liquid membrane.
Caption: The effect of TEG incorporation on membrane properties and gas transport.
Application Notes and Protocols: Tetraethylene Glycol as a Cryoprotectant for Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an essential technique for the long-term storage of biological samples, including cells, tissues, and organs. The process relies on the use of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation during freezing. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotectants, concerns over their cellular toxicity have driven the investigation of alternative agents.[1][2] Tetraethylene glycol (TEG), a higher-order ethylene glycol oligomer, presents a potentially less toxic alternative for cryopreservation.[3] These application notes provide a summary of the available data on TEG as a cryoprotectant and offer generalized protocols to guide its application in the laboratory.
Mechanism of Action
Cryoprotectants like this compound protect biological samples through several mechanisms:
-
Lowering the Freezing Point: By dissolving in water, TEG increases the total solute concentration, which depresses the freezing point of the intracellular and extracellular solutions. This minimizes the amount of ice formed at any given temperature.
-
Dehydration of Cells: The osmotic gradient created by the extracellular TEG solution draws water out of the cells before freezing. This dehydration reduces the amount of intracellular water available to form damaging ice crystals.
-
Viscosity and Vitrification: At high concentrations, TEG can contribute to the vitrification of the sample. Vitrification is a process where the solution solidifies into a glass-like state without the formation of any ice crystals. This is particularly important for the preservation of complex tissues and oocytes.[4]
Toxicity Profile
A significant advantage of higher-order ethylene glycols, such as this compound, is their reduced toxicity compared to smaller glycols like ethylene glycol.[3] Ethylene glycol's toxicity is primarily due to its metabolites, including glycolic acid and oxalates, which are formed to a lesser extent from higher ethylene glycols. However, like all cryoprotectants, TEG can exhibit toxicity at the high concentrations required for cryopreservation. Therefore, it is crucial to determine the optimal concentration that balances cryoprotective efficacy with minimal cytotoxicity for each specific cell type.
Data Presentation: Comparative Toxicity and Permeability of Glycol Ethers
The following table summarizes data from high-throughput screening studies on cryoprotective agents, including compounds structurally related to this compound. This data can be used to infer the potential performance of TEG and to guide the selection of starting concentrations for protocol optimization.
| Cryoprotective Agent | Relative Permeability | Relative Toxicity | Reference |
| This compound Dimethyl Ether | Fast | Low | |
| Triethylene Glycol | Moderate | Low | |
| Ethylene Glycol | Fast | Moderate | |
| Dimethyl Sulfoxide (DMSO) | Fast | Moderate | |
| Glycerol | Slow | Low |
Note: This table is a qualitative summary based on the provided search results. "Fast" and "Slow" for permeability, and "Low" and "Moderate" for toxicity are relative terms for comparison within the context of cryoprotectant screening.
Experimental Protocols
The following are generalized protocols for the cryopreservation of mammalian cells using this compound. It is critical to note that these are starting points, and optimization of TEG concentration, equilibration times, and cooling rates is essential for each specific cell type to achieve maximum viability.
Protocol 1: Slow Freezing of Adherent Mammalian Cells
Materials:
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA solution
-
Fetal Bovine Serum (FBS)
-
This compound (TEG), sterile
-
Cryovials, sterile
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
Procedure:
-
Cell Culture Preparation: Culture cells to approximately 80-90% confluency. Ensure the cells are in the logarithmic growth phase and have high viability (>90%).
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cell monolayer once with PBS.
-
Add trypsin-EDTA to cover the cell layer and incubate at 37°C until cells detach (typically 2-5 minutes).
-
Neutralize the trypsin by adding complete culture medium containing FBS.
-
Transfer the cell suspension to a conical tube.
-
-
Cell Pellet Collection: Centrifuge the cell suspension at 150 x g for 5 minutes. Carefully aspirate the supernatant, leaving the cell pellet.
-
Resuspension and Cell Counting:
-
Gently resuspend the cell pellet in a small volume of fresh, complete culture medium.
-
Perform a viable cell count (e.g., using a hemocytometer and trypan blue exclusion).
-
-
Preparation of Cryopreservation Medium:
-
Prepare the cryopreservation medium by adding TEG to a final concentration in the range of 5-15% (v/v) in complete culture medium with FBS. The optimal concentration must be determined experimentally. A common starting point is 10%.
-
Ensure the TEG is thoroughly mixed with the medium.
-
-
Final Cell Suspension: Centrifuge the remaining cells again and resuspend the pellet in the prepared cryopreservation medium to a final density of 1-4 x 10^6 viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into each pre-labeled cryovial.
-
Controlled Cooling:
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer. This will achieve a cooling rate of approximately -1°C/minute.
-
-
Long-Term Storage: After 24 hours, transfer the cryovials from the -80°C freezer to a liquid nitrogen dewar for long-term storage in the vapor phase.
Protocol 2: Thawing of Cryopreserved Cells
Materials:
-
Complete cell culture medium, pre-warmed to 37°C
-
Water bath at 37°C
-
Sterile conical tube
Procedure:
-
Rapid Thawing:
-
Remove a cryovial from liquid nitrogen storage.
-
Immediately place the vial in a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This process should be rapid (typically less than 1-2 minutes).
-
-
Dilution of Cryoprotectant:
-
Aseptically transfer the contents of the cryovial to a sterile conical tube containing 10 mL of pre-warmed complete culture medium.
-
Gently mix the cell suspension.
-
-
Cell Recovery:
-
Centrifuge the cell suspension at 150 x g for 5 minutes to pellet the cells and remove the cryopreservation medium.
-
Aspirate the supernatant and gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium.
-
-
Plating: Transfer the cell suspension to a new culture flask and place it in a 37°C incubator.
-
Post-Thaw Culture: Monitor the cells closely for the first 24 hours. It is advisable to change the medium after 24 hours to remove any residual TEG and dead cells.
Visualizations
Cryopreservation Workflow
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. docs.abcam.com [docs.abcam.com]
- 3. A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Application Notes and Protocols: Tetraethylene Glycol in the Synthesis of Novel Surfactants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel surfactants utilizing tetraethylene glycol (TEG) as a key building block. The unique physicochemical properties of TEG, including its hydrophilicity, flexibility, and biocompatibility, make it an ideal component in the design of advanced surfactant molecules for a range of applications, from drug delivery to materials science.
Introduction
This compound (HO(CH₂CH₂O)₄H) is a member of the polyethylene glycol (PEG) family, known for its low toxicity and high water solubility.[1] In surfactant synthesis, TEG is frequently employed as a hydrophilic spacer element, connecting hydrophobic moieties to create amphiphilic structures. This approach has led to the development of innovative surfactants, including high-performance Gemini (dimeric) surfactants and functionalized surfactants with tailored properties. These novel TEG-based surfactants often exhibit superior performance compared to their conventional counterparts, including lower critical micelle concentrations (CMC), enhanced surface activity, and unique self-assembly behaviors.[2] Their biocompatibility also makes them attractive candidates for biomedical applications, such as in drug delivery systems to improve drug solubility and stability.[3][4]
Data Presentation: Physicochemical Properties of TEG-Based Surfactants
The following table summarizes key physicochemical data for various novel surfactants synthesized using this compound. This allows for a direct comparison of their surface activity and aggregation behavior.
| Surfactant Type | Specific Surfactant | Hydrophobic Chain(s) | Spacer | Critical Micelle Concentration (CMC) | Surface Tension at CMC (γcmc) (mN/m) | Reference |
| Nonionic Gemini | E₄A₁₀ | Alkylphenol | This compound | Not Reported | 28.79 | [5] |
| Cationic Gemini | 12-4-12 | Dodecyl (C12) | This compound diether | Not Reported | Not Reported | - |
| Anionic Gemini | C8EO-5 | Octyl (C8) with EO insertion | Propanesulfonic acid derivative | Not Reported | Not Reported | |
| Thiol-Functionalized | TEG-monothiol | - | This compound | Not Applicable | Not Applicable | - |
| Thiol-Functionalized | TEG-dithiol | - | This compound | Not Applicable | Not Applicable | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound-based surfactants.
Protocol 1: Enzymatic Synthesis of Thiol-Functionalized this compound
This protocol describes a green chemistry approach to synthesize mono- and di-thiolated this compound using enzyme catalysis, which proceeds in a stepwise manner.
Materials:
-
This compound (TEG)
-
Methyl 3-mercaptopropionate (MP-SH)
-
Candida antarctica Lipase B (CALB), immobilized
-
Dry Tetrahydrofuran (THF)
-
Diethyl ether
Equipment:
-
Schlenk line
-
Reaction vessel with magnetic stirrer
-
Vacuum oven
-
Q5 filter paper
Procedure for TEG-Monothiol Synthesis:
-
Dry the this compound under vacuum (Schlenk line) at 65 °C and 0.2 Torr for 16 hours.
-
In a reaction vessel, mix the dried TEG with methyl 3-mercaptopropionate at a 1:1 molar ratio.
-
Add immobilized Candida antarctica Lipase B (e.g., 0.1 g resin per 2 mmol of TEG).
-
Stir the solvent-free mixture at 50 °C.
-
Monitor the reaction progress by ¹H-NMR spectroscopy. The exclusive formation of TEG-monothiol is expected within 15 minutes.
-
Once the reaction is complete, dilute the mixture with a small amount of dry THF and filter to remove the enzyme.
-
Remove the THF under vacuum to obtain the TEG-monothiol product.
Procedure for TEG-Dithiol Synthesis:
-
Follow steps 1-4 for the synthesis of TEG-monothiol.
-
Continue the reaction for a total of 8 hours to allow for the conversion to TEG-dithiol.
-
Alternatively, for a more controlled synthesis, first isolate the TEG-monothiol as described above.
-
React the purified TEG-monothiol with a fresh equivalent of methyl 3-mercaptopropionate and fresh CALB.
-
Stir the mixture at 50 °C for approximately 7.5 hours.
-
Dilute the reaction mixture with dry THF and filter to remove the enzyme.
-
Precipitate the product by adding the filtrate to diethyl ether.
-
Collect the precipitate and dry it in a vacuum oven.
Protocol 2: General Procedure for the Synthesis of a Cationic Gemini Surfactant with a TEG Spacer
This protocol outlines a general two-step procedure for synthesizing a cationic Gemini surfactant where this compound is first modified and then reacted with a hydrophobic amine.
Step 1: Synthesis of the this compound-based Spacer
A common method involves the tosylation of the terminal hydroxyl groups of this compound, followed by reaction with a linking agent if necessary, or direct reaction with the hydrophobic tails. For this example, we will consider the preparation of a di-bromo spacer.
Materials:
-
This compound (TEG)
-
Thionyl bromide (SOBr₂) or similar brominating agent
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the brominating agent (e.g., thionyl bromide) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the di-bromo this compound spacer.
Step 2: Quaternization to Form the Gemini Surfactant
Materials:
-
Di-bromo this compound spacer (from Step 1)
-
A long-chain N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine)
-
Anhydrous solvent (e.g., acetone or ethanol)
Procedure:
-
Dissolve the di-bromo this compound spacer in the anhydrous solvent in a round-bottom flask.
-
Add a slight excess (e.g., 2.2 equivalents) of the N,N-dimethylalkylamine to the solution.
-
Reflux the reaction mixture for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., acetone or diethyl ether) to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure cationic Gemini surfactant.
Visualizations
The following diagrams illustrate the synthetic workflows and logical relationships in the preparation of novel surfactants from this compound.
References
Enzymatic Functionalization of Tetraethylene Glycol for Biomedical Applications: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetraethylene glycol (TEG) is a small, hydrophilic oligomer of ethylene glycol that serves as a valuable building block in biomedical research. Its biocompatibility, solubility in both aqueous and organic media, and defined structure make it an ideal candidate for creating functional molecules for drug delivery, tissue engineering, and bioconjugation. Enzymatic functionalization of TEG offers a green and highly specific alternative to traditional chemical methods, allowing for the introduction of reactive groups such as thiols and amines under mild conditions. This document provides detailed application notes and protocols for the enzymatic functionalization of TEG using Candida antarctica Lipase B (CALB), a versatile and robust enzyme for esterification and transesterification reactions.
Key Biomedical Applications
Functionalized TEG derivatives are versatile intermediates in the development of various biomedical platforms:
-
Drug Delivery: Amine- and thiol-functionalized TEG can be used to create drug conjugates, hydrogels for controlled release, and as components of nanoparticle drug delivery systems.[1][2]
-
Tissue Engineering: Functionalized TEG can be incorporated into hydrogel scaffolds to support cell growth and tissue regeneration.[3][4] The reactive end-groups allow for crosslinking and covalent attachment of bioactive molecules.
-
Bioconjugation: Thiol-functionalized TEG is particularly useful for "click" chemistry and Michael addition reactions, enabling the conjugation of TEG to proteins, peptides, and other biomolecules to improve their solubility and pharmacokinetic properties.[5]
Data Presentation: Quantitative Reaction Parameters
The following tables summarize key quantitative data for the enzymatic functionalization of TEG.
Table 1: CALB-Catalyzed Thiol-Functionalization of TEG via Transesterification
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | |
| Substrates | This compound (TEG), Methyl 3-mercaptopropionate (MP-SH) | |
| Solvent | Solvent-free (in bulk) | |
| Temperature | 50 °C | |
| Pressure | 420 Torr | |
| TEG:MP-SH Molar Ratio | 1 : 3.08 | |
| Enzyme Loading | 0.0029 mmol (0.4912 g resin) | |
| Reaction Time (Monothiol) | 15 minutes | |
| Reaction Time (Dithiol) | 7.5 - 8 hours | |
| Yield (Monothiol) | 93% |
Table 2: CALB-Catalyzed Amine-Functionalization of Poly(ethylene glycol) (Model for TEG)
| Parameter | Value | Reference |
| Enzyme | Candida antarctica Lipase B (CALB) | |
| Substrates | Poly(ethylene glycol) (Mn = 2050 g/mol ), tBOC-β-Alanine | |
| Solvent | Toluene | |
| Temperature | 50 °C | |
| Pressure | 240 mmHg | |
| PEG:tBOC-β-Alanine Molar Ratio | 1 : 2.04 | |
| Enzyme Loading | 1.84 x 10⁻³ mmol (0.3072 g resin) | |
| Reaction Time | 24 hours | |
| Conversion | Full conversion observed by NMR |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the experimental workflows for the enzymatic functionalization of TEG and the general application in drug delivery.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Thiol-Functionalized TEG
This protocol details the synthesis of mono- and di-thiol functionalized TEG using CALB-catalyzed transesterification.
Materials:
-
This compound (TEG)
-
Methyl 3-mercaptopropionate (MP-SH)
-
Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk line or vacuum oven
-
Reaction vessel with magnetic stirrer and temperature control
-
Q5 filter paper
Procedure:
-
Drying of TEG: Place TEG (e.g., 3.88 g, 20 mmol) in a reaction vessel and dry under vacuum (e.g., 0.2 Torr) at 65 °C until bubble formation ceases. This step is crucial to remove water which can interfere with the enzymatic reaction.
-
Reaction Setup: Cool the dried TEG to 50 °C. Add methyl 3-mercaptopropionate (e.g., 7.40 g, 61.6 mmol) and immobilized CALB (e.g., 0.49 g resin) to the reaction vessel.
-
Reaction Conditions: Maintain the reaction mixture at 50 °C under reduced pressure (e.g., 420 Torr) with constant stirring.
-
Reaction Monitoring and Product Isolation:
-
For TEG-monothiol: After 15 minutes, stop the reaction.
-
For TEG-dithiol: Allow the reaction to proceed for 8 hours.
-
-
Purification:
-
Dilute the reaction mixture with 3 mL of dried THF.
-
Filter the mixture through Q5 filter paper to remove the immobilized enzyme. The enzyme can be washed with THF and dried for potential reuse.
-
Dry the filtrate under vacuum at 50 °C for 2 hours to remove THF and any remaining volatile components.
-
Further dry the product in a vacuum oven at room temperature until a constant weight is achieved.
-
Protocol 2: Enzymatic Synthesis of Amine-Functionalized TEG (Adapted from PEG Functionalization)
This protocol is adapted from the amine-functionalization of PEG and can be applied to TEG. It involves the esterification of TEG with a Boc-protected amino acid, followed by deprotection.
Materials:
-
This compound (TEG)
-
tBOC-protected amino acid (e.g., tBOC-β-Alanine)
-
Candida antarctica Lipase B (CALB), immobilized
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ethyl acetate
-
Methanol
-
Acetyl chloride
-
Reaction vessel with magnetic stirrer, temperature, and pressure control
-
Rotary evaporator
Procedure:
Part A: Esterification
-
Drying of TEG: Dry TEG under vacuum at 65 °C for 16 hours.
-
Reaction Setup: Dissolve the dried TEG in anhydrous toluene (e.g., 3 mL for 1.7 mmol TEG) in the reaction vessel and adjust the temperature to 50 °C.
-
Add the tBOC-protected amino acid (e.g., 1.0 eq relative to TEG hydroxyl groups), immobilized CALB (e.g., 1.84 x 10⁻³ mmol), and anhydrous MgSO₄ (as a desiccant).
-
Reaction Conditions: Reduce the pressure to 240 mmHg and maintain the reaction at 50 °C with stirring for 24 hours.
-
Purification:
-
Dilute the reaction mixture with THF and centrifuge to pellet the enzyme and MgSO₄.
-
Decant the supernatant and purify the polymer by precipitating it into hexane twice.
-
Dry the product under vacuum at room temperature until a constant weight is achieved.
-
Part B: Deprotection of the Amine Group
-
Reaction Setup: Dissolve the tBOC-protected TEG derivative in ethyl acetate at room temperature.
-
Add methanol (e.g., 6.65 eq).
-
Add acetyl chloride (e.g., 6.28 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Continue the reaction for 15 hours at room temperature.
-
Purification: Remove the ethyl acetate and excess methanol using a rotary evaporator to obtain the amine-functionalized TEG.
Protocol 3: Characterization of Functionalized TEG
1. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:
-
Purpose: To confirm the structure of the functionalized TEG and determine the extent of the reaction.
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Analysis:
-
Thiol-functionalization: Monitor the appearance of new proton signals corresponding to the mercaptopropionate moiety and the disappearance or shift of the TEG hydroxyl proton signals.
-
Amine-functionalization: Observe the signals from the amino acid backbone and the disappearance of the Boc-protecting group signal after deprotection.
-
The degree of functionalization can be calculated by comparing the integration of characteristic peaks of the functional group with those of the TEG backbone.
-
2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) Mass Spectrometry:
-
Purpose: To verify the molecular weight of the functionalized TEG and assess the purity of the product.
-
Sample Preparation: Co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Analysis: The resulting mass spectrum will show peaks corresponding to the molecular ions of the desired functionalized TEG product. This is particularly useful for confirming the formation of mono- or di-substituted products and identifying any unreacted starting material or by-products.
Signaling Pathways and Mechanisms of Action
The biomedical applications of enzymatically functionalized TEG do not typically involve direct interaction with specific signaling pathways in the way a targeted drug might. Instead, their utility stems from their physicochemical properties which influence biological systems at a higher level.
For instance, in drug delivery , the functionalized TEG acts as a carrier. The mechanism of action is that of the conjugated drug, while the TEG moiety serves to:
-
Improve the solubility and stability of the drug.
-
Prolong circulation time by creating a hydrophilic shield, reducing clearance by the kidneys and uptake by the reticuloendothelial system (a "stealth" effect).
-
Enable targeted delivery through the attachment of targeting ligands to the functional groups.
In tissue engineering , the functionalized TEG contributes to the structural and biological properties of a scaffold. The mechanism involves providing a hydrated, biocompatible environment that supports cell adhesion, proliferation, and differentiation. The functional groups allow for the covalent incorporation of peptides (e.g., RGD sequences) that can directly engage with cell surface receptors (integrins) and trigger signaling cascades related to cell adhesion and survival.
The diagram below illustrates the general mechanism of a TEG-based drug delivery system.
References
- 1. Open-air synthesis of oligo(ethylene glycol)-functionalized polypeptides from non-purified N-carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(ethylene glycol)-containing hydrogels in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
common impurities in commercial tetraethylene glycol and their removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities in commercial tetraethylene glycol (TEG) and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
A1: Commercial TEG can contain various impurities depending on the manufacturing process and storage conditions. The most prevalent impurities include:
-
Water: TEG is hygroscopic and readily absorbs moisture from the atmosphere.[1]
-
Other Glycols: Lower and higher boiling point glycols such as ethylene glycol (EG), diethylene glycol (DEG), and triethylene glycol (TREG) are common process-related impurities.[2][3][4]
-
Aldehydes and Peroxides: These can form through oxidation of the glycol.[5]
-
Acidic Compounds: Traces of acidic byproducts can be present.
-
Inorganic Salts and Metal Ions: Chlorides, sulfates, and metal ions like iron can be introduced during production or storage.
-
UV-Absorbing Compounds: Various organic contaminants can interfere with spectroscopic applications.
Q2: How can I determine the purity of my this compound?
A2: Several analytical techniques can be used to assess TEG purity. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely available method for quantifying volatile impurities like other glycols and residual solvents. For non-volatile impurities, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is suitable. Quantitative Nuclear Magnetic Resonance (qNMR) can provide a highly accurate, direct measure of purity against a certified internal standard.
Q3: What is the most effective method for removing water from TEG?
A3: For laboratory-scale purification, fractional distillation under reduced pressure (vacuum distillation) is highly effective for removing water and other volatile impurities. This method is preferred as the lower temperature prevents thermal degradation of the TEG. For achieving very low water content (in excess of 99.9%), techniques like stripping with an inert gas can be employed.
Q4: How can I remove aldehyde impurities from my TEG?
A4: Aldehyde impurities can be removed through chemical treatment. One common method is reduction using sodium borohydride. Another approach involves a liquid-liquid extraction with a sodium bisulfite solution, which reacts with aldehydes to form water-soluble adducts that can be separated from the organic phase.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results or High Background in Spectroscopic Analysis
| Possible Cause | Troubleshooting Step |
| UV-Absorbing Impurities | Purify the TEG by passing it through a column of activated carbon to remove organic contaminants. For persistent issues, distillation may be necessary. |
| Presence of Aldehydes or Peroxides | Treat the TEG with sodium borohydride to reduce these reactive species. See the detailed protocol below. |
| Metal Ion Contamination | Pass the TEG through a column containing a suitable ion-exchange resin to remove metal ions. |
Issue 2: Poor Performance in Moisture-Sensitive Reactions
| Possible Cause | Troubleshooting Step |
| High Water Content | Dry the TEG using fractional vacuum distillation. Store the purified TEG over molecular sieves (3Å or 4Å) and under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Phase Separation or Precipitation in Formulations
| Possible Cause | Troubleshooting Step |
| Inorganic Salt Impurities | Use ion-exchange chromatography to remove dissolved salts. Filtration through a fine-pore filter (e.g., 0.45 µm) can remove insoluble particulate matter. |
| Presence of Other Glycols | If the specific glycol composition is critical, purify the TEG using fractional vacuum distillation to separate it from lower or higher boiling glycols. |
Quantitative Data on Impurity Removal
The effectiveness of various purification methods can be quantified. The following table summarizes typical purity levels and impurity reduction that can be achieved.
| Purification Method | Target Impurity | Typical Purity Achieved / Removal Efficiency | Reference |
| Fractional Vacuum Distillation | Water, Other Glycols | > 99.9% | |
| Ion-Exchange Chromatography | Chloride Ions | Reduction from >2500 ppm to <25 ppm | |
| Sodium Borohydride Reduction | Aldehydes | Up to 75.5% removal | |
| Gas Stripping | Water | > 99.9% purity |
Experimental Protocols
Protocol 1: General Purification of this compound by Distillation
Objective: To remove water, other volatile glycols, and non-volatile impurities.
Methodology:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a packed distillation column (e.g., with Raschig rings or Vigreux indentations) for efficient separation.
-
Charging the Flask: Add the commercial TEG to the distillation flask, along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will primarily contain water and lower-boiling glycols, at a lower temperature.
-
Increase the temperature slowly and collect the main fraction of purified TEG at its boiling point corresponding to the system pressure.
-
Leave behind a small residue in the distillation flask, which will contain higher-boiling and non-volatile impurities.
-
-
Storage: Store the purified TEG in a tightly sealed container under an inert atmosphere to prevent water absorption.
Protocol 2: Removal of Aldehydes and Peroxides using Sodium Borohydride
Objective: To eliminate reactive aldehyde and peroxide impurities.
Methodology:
-
Preparation: In a round-bottom flask, dissolve the TEG in a suitable solvent if necessary (though TEG itself can often be treated directly).
-
Reagent Addition: Slowly add a small amount of sodium borohydride (NaBH₄) to the TEG while stirring. A typical starting point is 0.1% (w/w) of NaBH₄ relative to the TEG. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature for several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of an acid (e.g., dilute HCl) until the effervescence ceases. This step should be performed in a well-ventilated fume hood.
-
Purification: The TEG must then be re-purified, typically by vacuum distillation as described in Protocol 1, to remove the borate salts and any other byproducts.
Protocol 3: Liquid-Liquid Extraction for Aldehyde Removal
Objective: To remove aldehydes by converting them into water-soluble adducts.
Methodology:
-
Solution Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).
-
Extraction:
-
In a separatory funnel, combine the TEG with the saturated NaHSO₃ solution. The volume ratio will depend on the level of contamination but a 1:1 ratio is a good starting point.
-
If the TEG and aqueous solution are not readily miscible, add a water-miscible organic solvent (like THF) to facilitate contact between the aldehyde and the bisulfite.
-
Shake the funnel vigorously for 1-2 minutes.
-
-
Phase Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous (lower) layer.
-
Separation and Washing: Drain the aqueous layer. Wash the organic layer (TEG) with brine (saturated NaCl solution) and then with deionized water to remove any remaining bisulfite or salts.
-
Drying and Concentration: Dry the purified TEG over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove any residual solvent under reduced pressure.
Visualizations
Caption: Relationship between common TEG impurities and their primary removal methods.
Caption: A comprehensive experimental workflow for the purification of TEG.
Caption: Logical workflow for the removal of aldehydes using liquid-liquid extraction.
References
Technical Support Center: Troubleshooting Tetraethylene Glycol (TEG) Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on identifying, preventing, and troubleshooting the degradation of tetraethylene glycol (TEG) during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing TEG has turned yellow or brown. What is causing this discoloration?
Discoloration is a common indicator of TEG degradation. The primary causes are thermal stress and oxidation, especially when the two are combined. When heated for prolonged periods in the presence of oxygen, TEG can degrade into various byproducts, some of which are colored.[1] Initially a colorless liquid, degraded TEG can become dark-brown or even black.[1]
Q2: What are the main causes of TEG degradation in a laboratory setting?
TEG degradation is primarily driven by three factors:
-
Thermal Stress: TEG begins to degrade at elevated temperatures. While it is relatively stable, prolonged exposure to temperatures above 200°C (400°F) can lead to thermal decomposition, even in the absence of oxygen.[2] Significant thermo-oxidative degradation can begin at much lower temperatures, as low as 70-80°C in the presence of air.[3][4]
-
Oxidation: The presence of oxygen is a major contributor to degradation. TEG is stable when heated under an inert nitrogen atmosphere but decomposes in dry air. This oxidative degradation can lead to the formation of acidic byproducts and other impurities.
-
Presence of Incompatible Substances: Certain metals, strong acids, or strong bases can catalyze or accelerate degradation reactions. For instance, nickel sulfate can accelerate degradation, while some copper and iron salts can act as inhibitors. Strong acidic conditions, particularly with heating, can cleave the ether bonds of the glycol chain.
Q3: I'm seeing unexpected peaks in my GC-MS/HPLC analysis. Could they be TEG degradation products?
Yes, unexpected peaks are a strong indication of TEG degradation. Common degradation byproducts include:
-
Shorter chain glycols like diethylene glycol (DEG) and monoethylene glycol (MEG).
-
Acidic compounds such as formic acid and other organic acids, resulting from oxidation.
-
Products of higher molecular weight due to polymerization.
-
In the presence of oxygen, aldehydes and formic esters can also form.
Q4: How can I prevent or minimize TEG degradation during my experiments?
Several preventative measures can be taken:
-
Use an Inert Atmosphere: Whenever heating TEG, especially for extended periods or at high temperatures, purge the reaction vessel with an inert gas like nitrogen or argon to exclude oxygen. This is the most effective way to prevent oxidative degradation.
-
Control Temperature: Maintain the lowest possible temperature required for your reaction to proceed efficiently. Avoid excessive or prolonged heating. For temperatures above 200°C, the risk of thermal decomposition increases significantly.
-
Use High-Purity TEG: Start with high-purity TEG to avoid contaminants that could catalyze degradation.
-
Use Antioxidants/Stabilizers: For applications sensitive to oxidation, consider adding a suitable antioxidant. Sterically hindered phenols, such as 2,2′-methylene-bis(4-methyl-6-tert-butylphenol) (MBMTBP), have been shown to be effective for stabilizing polyethylene glycols.
-
Ensure Chemical Compatibility: Avoid strong oxidizing agents and be cautious with certain metal catalysts that can accelerate degradation.
Q5: Are there specific chemicals or materials I should avoid using with TEG at high temperatures?
Yes. Avoid the following:
-
Strong Oxidizing Agents: Chemicals like nitric acid, perchloric acid, and peroxides are incompatible with glycols.
-
Reactive Metals: While some metals can be inert, materials like copper alloys may cause product discoloration. It is also known that nickel sulfate can accelerate TEG degradation.
-
Strong Acids: At elevated temperatures, strong acids can cause cleavage of the ether linkages in the TEG backbone.
Data Presentation: Factors Influencing TEG Degradation
While precise kinetic data is highly dependent on specific experimental conditions, the following table summarizes the relative risk and key factors contributing to TEG degradation at different temperature ranges in a laboratory setting.
| Temperature Range | Atmosphere | Primary Degradation Mechanism | Relative Rate of Degradation | Common Byproducts |
| Ambient to 70°C | Air (O₂) | Slow Oxidation | Very Low | Trace aldehydes, peroxides |
| 70°C to 150°C | Air (O₂) | Thermo-oxidative Degradation | Low to Moderate | Formic esters, aldehydes, shorter-chain glycols, organic acids |
| 70°C to 150°C | Inert (N₂) | Minimal Thermal Degradation | Very Low | Negligible |
| 150°C to 200°C | Air (O₂) | Significant Thermo-oxidative Degradation | Moderate to High | Increased formation of acids, MEG, DEG, and colored byproducts |
| 150°C to 200°C | Inert (N₂) | Slow Thermal Degradation | Low | MEG, DEG |
| Above 200°C | Air (O₂) or Inert (N₂) | Rapid Thermal & Oxidative Degradation | High to Very High | Significant formation of MEG, DEG, acids, and potential for charring |
Experimental Protocols
Protocol: GC-MS Analysis of TEG Purity and Degradation Products
This protocol provides a general method for detecting TEG and its common degradation byproducts (MEG, DEG, organic acids). This method often requires derivatization of the hydroxyl groups to improve volatility and chromatographic peak shape.
1. Objective: To qualitatively and semi-quantitatively analyze the purity of a TEG sample and identify potential degradation products.
2. Reagents and Materials:
-
TEG sample (used and unused for comparison)
-
High-purity solvents (e.g., Acetonitrile, Ethyl Acetate)
-
Internal Standard (e.g., 1,3-propanediol)
-
Derivatizing Agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Reference standards for TEG, MEG, DEG, and suspected acidic byproducts
-
Autosampler vials with inserts
-
GC-MS system with a suitable capillary column
3. Sample Preparation (Derivatization):
-
Prepare a stock solution of your TEG sample by dissolving a known amount (e.g., 10 mg) in 1 mL of a suitable solvent like acetonitrile.
-
Transfer 100 µL of the TEG solution to a clean autosampler vial.
-
Add a known concentration of internal standard.
-
Add 100 µL of the derivatizing agent (BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before placing it in the GC-MS autosampler.
-
Prepare calibration standards using the same procedure with known concentrations of TEG, MEG, and DEG standards.
4. GC-MS Conditions:
-
GC System: Agilent GC or equivalent
-
Column: A polar capillary column, such as a wax-type column (e.g., Agilent CP-Wax 57 CB, 25 m x 0.53 mm, 0.5 µm film thickness) is suitable for separating glycols.
-
Injector: Split mode (e.g., 20:1 split ratio), Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: 100°C (hold 1 min), ramp at 10°C/min to 250°C (hold 4 min). Total run time will be around 20 minutes.
-
MS System: Mass Spectrometer (Quadrupole or TOF)
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Mass Range: Scan from m/z 40 to 500
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
5. Data Analysis:
-
Identify the peaks for the silylated derivatives of TEG, MEG, and DEG by comparing their retention times and mass spectra to your prepared standards.
-
Analyze the mass spectra of unknown peaks and compare them against a spectral library (e.g., NIST) to tentatively identify other degradation products.
-
Perform semi-quantitative analysis by comparing the peak area of the degradation products to the peak area of the internal standard or the main TEG peak.
Visualizations
Troubleshooting Workflow for TEG Degradation
Caption: A workflow for troubleshooting TEG degradation.
Simplified Oxidative Degradation Pathway
Caption: Key steps in the oxidative degradation of TEG.
Logical Relationships: Prevention Strategies
Caption: Relationship between causes and preventative actions.
References
Technical Support Center: Optimizing Tetraethylene Glycol (TEG) Linker Length for PROTAC Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing tetraethylene glycol (TEG) linker length for your Proteolysis Targeting Chimera (PROTAC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of the TEG linker in a PROTAC, and why is its length so critical for efficacy?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[1] The linker, and specifically its length, is a crucial determinant of the PROTAC's effectiveness.[2]
The primary function of the linker is to position the POI and the E3 ligase in a productive orientation within a ternary complex (POI-PROTAC-E3 ligase).[3] This spatial arrangement is essential for the efficient transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[4]
The length of the TEG linker is critical for several reasons:
-
Ternary Complex Formation: If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[5] Conversely, a linker that is too long may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.
-
Cell Permeability: The linker's length and composition influence the physicochemical properties of the PROTAC, which in turn affects its ability to cross the cell membrane. While hydrophilic linkers like PEG can improve solubility, an optimal length is necessary to maintain a balance with lipophilicity for effective cell permeability.
-
Target Selectivity: Alterations in linker length can impart selectivity for the degradation of different proteins, even when using the same warhead.
Q2: What are the most common starting TEG linker lengths for initial PROTAC screening?
While the optimal linker length is highly dependent on the specific POI and E3 ligase pair, a common strategy is to synthesize and screen a library of PROTACs with varying linker lengths. For TEG-based linkers, a typical starting point involves synthesizing PROTACs with 2 to 6 ethylene glycol units. This corresponds to a linker length of approximately 7 to 19 atoms. It is advisable to test a range of lengths to identify a potential "sweet spot" for degradation efficacy.
Q3: How does the "hook effect" relate to linker optimization, and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.
Linker length and composition can influence the stability and cooperativity of the ternary complex, thereby affecting the hook effect. To mitigate this:
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range that maximizes degradation before the onset of the hook effect.
-
Enhance Ternary Complex Cooperativity: A well-optimized linker can promote favorable protein-protein interactions within the ternary complex, increasing its stability and potentially reducing the hook effect. Biophysical assays like SPR or ITC can be used to assess ternary complex formation and cooperativity.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and E3 ligase, but I don't observe significant target degradation.
This is a common challenge in PROTAC development and can be attributed to several factors related to the linker:
-
Suboptimal Linker Length: Even with strong binary affinities, the TEG linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the POI and E3 ligase is critical for ubiquitination.
-
Solution: Synthesize a library of PROTACs with varying TEG linker lengths (e.g., 2, 3, 4, 5, and 6 PEG units) to empirically determine the optimal length. Even minor changes in linker length can significantly impact degradation efficacy.
-
-
Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the TEG linker, might be hindering its ability to reach the intracellular target.
-
Solution: Assess the cell permeability of your PROTACs. Modifications to the linker, such as altering its length or incorporating different chemical moieties, can improve cellular uptake. Computational tools can also be used to predict the physicochemical properties of your PROTACs.
-
-
Cellular Efflux: The PROTAC may be actively transported out of the cell by efflux pumps, leading to insufficient intracellular concentrations.
-
Solution: Utilize cellular uptake and efflux assays to investigate this possibility. If efflux is an issue, linker modifications may be necessary to alter the PROTAC's interaction with efflux pumps.
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
A pronounced hook effect can make it difficult to achieve a sustained and effective level of protein degradation.
-
Suboptimal Ternary Complex Stability: The current linker may not be promoting a sufficiently stable ternary complex, leading to a more pronounced hook effect.
-
Solution: Evaluate ternary complex formation and stability directly using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). These methods can provide insights into the cooperativity of your system and guide linker modifications to enhance ternary complex stability.
-
Solution: Modify the linker composition. While maintaining the optimal TEG length, introducing more rigid or flexible elements into other parts of the linker can alter the conformational dynamics and potentially lead to a more productive and stable ternary complex.
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | E3 Ligase |
| PROTAC A | PEG | 9 | > 1000 | < 20 | HEK293T | CRBN |
| PROTAC B | PEG | 12 | 150 | 65 | HEK293T | CRBN |
| PROTAC C | PEG | 15 | 25 | > 90 | HEK293T | CRBN |
| PROTAC D | PEG | 18 | 80 | 75 | HEK293T | CRBN |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Impact of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | IC₅₀ (µM) for Cell Viability | % ERα Degradation at 10 µM | Cell Line | E3 Ligase |
| PROTAC 1 | PEG | 9 | 140 | ~20 | MCF7 | VHL |
| PROTAC 2 | PEG | 12 | 85 | ~50 | MCF7 | VHL |
| PROTAC 3 | PEG | 16 | 26 | > 80 | MCF7 | VHL |
| PROTAC 4 | PEG | 19 | 55 | ~60 | MCF7 | VHL |
Data is representative and compiled from various sources for illustrative purposes.
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique that provides real-time kinetic data for binary and ternary complex formation.
-
Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
-
Binary Interaction Analysis:
-
Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
-
Data Analysis:
-
An increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Kinetic parameters (kₐ, kₔ) and affinity (K₋) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models.
-
Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
-
Protocol 3: Synthesis of a PROTAC with a TEG Linker (Click Chemistry Example)
This protocol provides a general example of how to synthesize a PROTAC with a TEG linker using copper-catalyzed azide-alkyne cycloaddition (click chemistry).
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) and a bifunctional TEG linker (e.g., HOOC-(PEG)₄-N₃) in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (Click Chemistry):
-
Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC product by preparative HPLC.
-
Visualizations
Caption: PROTAC Mechanism of Action
Caption: Experimental Workflow for PROTAC Linker Optimization
Caption: Logical Flow for Optimizing TEG Linker Length
References
challenges in tetraethylene glycol-based hydrogel formation and swelling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol (TEG)-based hydrogels.
Troubleshooting Guide
This guide addresses common challenges encountered during the formation and swelling of TEG-based hydrogels.
Problem 1: Incomplete or Failed Hydrogel Formation
| Symptom | Potential Cause | Suggested Solution |
| The precursor solution remains liquid and does not gel. | Inhibitor Presence: The TEG-diacrylate (TEGDA) monomer may contain inhibitors like hydroquinone (HQ) or monomethyl ether hydroquinone (MEHQ). | Purify the TEGDA monomer by passing it through an alumina column to remove inhibitors.[1] |
| Insufficient Initiator Concentration: The concentration of the free radical initiator (e.g., ammonium persulfate (APS) or Irgacure 2959) may be too low. | Increase the initiator concentration. The optimal concentration can be determined empirically, but a common starting point for photopolymerization is 0.1% w/v.[2] | |
| Low Reaction Temperature: For thermally initiated polymerization, the temperature may be too low to activate the initiator. | Increase the reaction temperature to the recommended level for the specific initiator being used. | |
| The resulting hydrogel is weak and does not maintain its structure. | Low Crosslinker Concentration: The concentration of the crosslinking agent may be insufficient to form a stable network. | Increase the concentration of the TEG-based crosslinker. Higher crosslinker content generally leads to higher mechanical strength.[3] |
| Low Monomer Concentration: A low overall polymer concentration can result in a loosely crosslinked network. | Increase the total monomer/polymer concentration in the precursor solution. This generally results in higher hydrogel moduli.[4] | |
| Chain Transfer Agent Interference: In redox-initiated polymerizations, endogenous thiols can interfere with gelation. | Consider using an initiator system, such as APS/TEMED, that is less susceptible to chain transfer agents.[5] |
Problem 2: Uncontrolled or Undesirable Hydrogel Swelling
| Symptom | Potential Cause | Suggested Solution |
| The hydrogel swells excessively, losing its shape and mechanical integrity. | Low Crosslink Density: A lower crosslink density results in a larger mesh size, allowing for greater water uptake. | Increase the crosslinker concentration to create a tighter network with a lower equilibrium swelling ratio. |
| High Hydrophilicity: The inherent hydrophilicity of the polymer network promotes water absorption. | While difficult to change for a given polymer, incorporating more hydrophobic co-monomers can reduce swelling. | |
| The hydrogel swells too quickly or too slowly for the intended application. | Pore Structure: The interconnectedness and size of pores within the hydrogel matrix dictate the rate of water diffusion. | To increase the swelling rate, consider techniques to create a more porous structure, such as gas foaming to produce superporous hydrogels. To decrease the swelling rate, a denser network with smaller pores is required, which can be achieved by increasing the crosslinker concentration. |
| The hydrogel degrades or dissolves during swelling. | Hydrolytically Labile Crosslinks: If the crosslinks are reversible or susceptible to hydrolysis (e.g., ester bonds), swelling can accelerate degradation. | For applications requiring stability, use hydrogels with more stable, covalent crosslinks. For controlled degradation, the lability of the crosslinks can be tuned. |
| High pH for Dynamic Covalent Gels: For hydrogels with dynamic covalent crosslinks, such as those formed via thia-Michael addition, higher pH can lead to faster bond exchange and accelerated mass loss. | Adjust the pH of the swelling medium to a lower value to stabilize the crosslinks and reduce the rate of mass loss. |
Frequently Asked Questions (FAQs)
Hydrogel Formation
-
Q1: Why is my TEG-diacrylate (TEGDA) monomer not polymerizing even with an initiator? A1: Commercial TEGDA often contains inhibitors like hydroquinone (HQ) and monomethyl ether hydroquinone (MEHQ) to prevent spontaneous polymerization during storage. These inhibitors must be removed before use. A common and effective method is to pass the monomer through a column of neutral or basic alumina.
-
Q2: How does the initiator concentration affect the properties of my TEG-based hydrogel? A2: The initiator concentration directly influences the polymerization kinetics and the final network structure. Increasing the initiator concentration generally leads to a faster polymerization rate. However, an excessively high concentration can lead to shorter polymer chains and potentially a weaker hydrogel. The optimal initiator concentration will depend on the specific monomer, crosslinker, and desired hydrogel properties.
-
Q3: What is the difference between chain-growth and step-growth polymerization for hydrogel formation, and how does it affect the final product? A3: Chain-growth polymerization, often initiated by free radicals, involves the sequential addition of monomers to a growing polymer chain. Step-growth polymerization, such as Michael-type addition, involves the reaction of functional groups on different monomers or polymers to form larger chains in a stepwise manner. These two mechanisms can result in different network structures, which in turn affects properties like protein accumulation and release from the hydrogel.
Hydrogel Swelling
-
Q4: How can I control the swelling ratio of my TEG-based hydrogel? A4: The swelling ratio is primarily controlled by the crosslink density of the hydrogel network. Increasing the concentration of the crosslinking agent will result in a more tightly crosslinked network with a lower swelling ratio. Conversely, decreasing the crosslinker concentration will lead to a higher swelling ratio. The overall polymer concentration also plays a role, with higher concentrations generally leading to lower swelling.
-
Q5: My hydrogel's swelling is highly dependent on the pH of the surrounding solution. Why is this, and how can I manage it? A5: If your hydrogel contains ionizable functional groups (e.g., carboxylic acids or amines), its swelling will be pH-responsive. For an anionic hydrogel with carboxylic acid groups, as the pH increases above the pKa of the acid, the groups deprotonate, leading to electrostatic repulsion between the polymer chains and increased swelling. For a cationic hydrogel with amine groups, swelling will increase as the pH decreases and the amines become protonated. This pH-responsiveness can be a desirable property for "smart" hydrogels but needs to be considered in applications where stable swelling is required. The swelling of hydrogels with dynamic covalent crosslinks can also be pH-dependent due to the influence of pH on the bond exchange kinetics.
-
Q6: How is the swelling rate of a hydrogel measured? A6: The swelling rate is determined by measuring the change in weight or volume of the hydrogel over time when immersed in a fluid. A common method involves periodically removing the hydrogel, blotting away excess surface water, and weighing it. The swelling ratio at a given time (Qt) is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. A novel and efficient approach is the sieve filtration method, which allows for rapid and complete removal of excess fluid for more accurate measurements.
Quantitative Data
Table 1: Effect of Initiator (Ammonium Persulfate - APS) Concentration on the Swelling Capacity of a Hydrogel
| Initiator Concentration (mol/L) | Swelling Capacity (g/g) |
| 0.002 | Increases with concentration |
| 0.013 | Maximum swelling |
| > 0.013 | Decreases with concentration |
Note: Data adapted from a study on a modified carrageenan hydrogel, illustrating the general principle of an optimal initiator concentration.
Table 2: Influence of pH on the Elastic Shear Modulus (G) of a pH-Responsive TEG-Dimethacrylate-Based Hydrogel at a Constant Swelling Ratio
| pH | Elastic Shear Modulus (G) (kPa) |
| 7.0 | 29 ± 0.5 |
| 1.0 | 32 ± 0.5 |
Note: This data demonstrates that for this specific hydrogel, it stiffens as it swells in response to a decrease in pH.
Experimental Protocols
Protocol 1: Synthesis of a TEGDA Hydrogel via Photopolymerization
-
Prepare the Precursor Solution:
-
Dissolve the desired concentration of this compound diacrylate (TEGDA) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Add a photoinitiator, such as Irgacure 2959, to the solution at a concentration of 0.1% (w/v). Ensure the photoinitiator is completely dissolved.
-
-
Polymerization:
-
Pipette the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a sufficient duration to ensure complete polymerization. The exposure time will depend on the light intensity and the volume of the precursor solution.
-
-
Washing and Swelling:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of deionized water or buffer to wash away any unreacted monomers and initiator. The washing solution should be changed several times over a 24-hour period.
-
Allow the hydrogel to swell to equilibrium in the desired solution.
-
Protocol 2: Measurement of Hydrogel Swelling Ratio
-
Drying:
-
Place the fully formed hydrogel in a vacuum oven or lyophilizer until a constant dry weight (Wd) is achieved.
-
-
Swelling:
-
Immerse the dried hydrogel in the desired swelling medium (e.g., deionized water, PBS) at a specific temperature.
-
At regular time intervals, remove the hydrogel from the solution.
-
Gently blot the surface of the hydrogel with a lint-free wipe to remove excess surface water.
-
Weigh the swollen hydrogel (Ws).
-
-
Calculation:
-
The swelling ratio (SR) is calculated using the formula: SR = (Ws - Wd) / Wd.
-
Continue measurements until the weight of the swollen hydrogel remains constant over several time points, indicating that equilibrium swelling has been reached.
-
Protocol 3: Rheological Characterization of a TEG-Based Hydrogel
This protocol provides a standardized approach to determine the equilibrium modulus and gelation time.
-
Time Sweep:
-
Place the liquid precursor solution onto the rheometer plate.
-
Perform a time sweep at a constant strain and frequency to monitor the evolution of the storage modulus (G') and loss modulus (G'') over time. The gelation point is typically identified as the time when G' surpasses G''. This also determines the time required to form a fully gelled sample for subsequent tests.
-
-
Strain Sweep:
-
Using a fully formed hydrogel, perform a strain sweep at a constant frequency to identify the linear viscoelastic region (LVER). The LVER is the range of strains where G' and G'' are independent of the applied strain. Subsequent tests should be performed within this strain range.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain (within the LVER) to determine the dependence of G' and G'' on the frequency. This helps to identify the equilibrium modulus plateau.
-
-
Final Time Sweep:
-
Perform a final time sweep using the strain and frequency values determined from the previous steps to accurately report the equilibrium moduli and gelation time.
-
Visualizations
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. hydrogeldesign.org [hydrogeldesign.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Effect of Swelling on the Diffusion Properties of Polyethylene Glycol Hydrogel for Wound Healing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogel Network Architecture Design Space: Impact on Mechanical and Viscoelastic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in Tetraethylene Glycol (TEG) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraethylene glycol (TEG). The following information will help in identifying and mitigating the formation of byproducts in common TEG-involved reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound where byproducts are a concern?
A1: Byproducts are a significant consideration in several common reactions involving TEG, including:
-
Oxidation Reactions: Where TEG or its derivatives are exposed to oxidizing agents.
-
Thermal Degradation: Occurs at elevated temperatures, particularly relevant in applications like natural gas dehydration.
-
Esterification and Transesterification: In the synthesis of TEG esters, which are used as plasticizers, lubricants, and in other applications.
Q2: I am observing unexpected peaks in the chromatogram of my TEG oxidation reaction. What could they be?
A2: Oxidation of TEG can lead to the formation of various byproducts through the conversion of its alcohol functional groups to aldehydes and carboxylic acids. Based on studies of similar glycols, you may be observing compounds such as:
-
Aldehydes: Glycolaldehyde, Glyoxal
-
Carboxylic Acids: Formic acid, Acetic acid, Glycolic acid, Glyoxylic acid, and Oxalic acid.[1][2] Complete oxidation will eventually lead to carbon dioxide and water.
Q3: My TEG, used as a dehydration agent, is turning dark and foaming. What is causing this?
A3: Darkening and foaming of TEG in dehydration systems are often signs of thermal degradation. At high temperatures, TEG can break down into lower molecular weight glycols such as monoethylene glycol (MEG) and diethylene glycol (DEG).[3] If oxygen is present in the system, acidic byproducts can also form, contributing to corrosion and further degradation.[3]
Q4: In an esterification reaction of TEG with a carboxylic acid, what byproducts other than water should I be aware of?
A4: Besides the expected water byproduct, esterification reactions can have other undesired products. If using a Brønsted acid catalyst at high temperatures, side reactions such as dehydration can lead to the formation of dark-colored byproducts.[4] Incomplete reactions will result in the presence of monoesters along with the desired diester. Transesterification can also occur if other alcohols are present.
Troubleshooting Guides
Issue 1: Identification of Acidic Byproducts in TEG Reactions
-
Symptoms: Decrease in pH of the reaction mixture, unexpected peaks in HPLC or ion chromatography, or corrosion of equipment.
-
Possible Cause: Oxidation or thermal degradation of TEG can produce acidic byproducts like formic, acetic, glycolic, and oxalic acids.
-
Troubleshooting Steps:
-
pH Measurement: Regularly monitor the pH of your reaction mixture. A significant drop indicates acid formation.
-
Ion Chromatography (IC): This is the recommended technique for the separation and quantification of organic acids. Refer to the Experimental Protocols section for a detailed methodology.
-
Mitigation:
-
For thermal degradation, ensure the operating temperature does not exceed the recommended limits for TEG.
-
In oxidation reactions, optimize the amount of oxidizing agent and reaction time to avoid over-oxidation.
-
Consider using antioxidants if the application allows.
-
-
Issue 2: Presence of Lower Glycols in TEG Samples
-
Symptoms: Changes in the viscosity and boiling point of the TEG, and the appearance of new peaks in Gas Chromatography (GC) analysis.
-
Possible Cause: Thermal degradation of TEG leads to the formation of lower glycols like MEG and DEG.
-
Troubleshooting Steps:
-
Gas Chromatography-Flame Ionization Detection (GC-FID): This is a reliable method for quantifying MEG and DEG impurities in TEG. See the Experimental Protocols for a detailed procedure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Use GC-MS for the definitive identification of unknown peaks.
-
Preventative Measures: Maintain strict temperature control during processes involving TEG. Implement a quality control check for incoming TEG to ensure purity.
-
Data Presentation
Table 1: Common Byproducts in TEG Reactions and Analytical Methods
| Reaction Type | Potential Byproducts | Recommended Analytical Technique(s) |
| Oxidation | Formic acid, Acetic acid, Glycolic acid, Glyoxylic acid, Oxalic acid, Glycolaldehyde, Glyoxal | Ion Chromatography (IC), HPLC, GC-MS |
| Thermal Degradation | Monoethylene Glycol (MEG), Diethylene Glycol (DEG), Formic acid, Acetic acid (if O₂ is present) | GC-FID, GC-MS, Ion Chromatography (IC) |
| Esterification | Water, Monoesters, Dark-colored degradation products (from dehydration) | Karl Fischer Titration (for water), HPLC, GC-MS |
Experimental Protocols
Protocol 1: Identification of Acidic Byproducts by Ion Chromatography (IC)
This protocol is adapted from methods for analyzing organic acids in glycol-based solutions.
-
Sample Preparation:
-
Dilute the TEG reaction mixture sample with deionized water. A dilution factor of 1:100 to 1:1000 is common, depending on the expected concentration of acids.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
Ion Chromatograph equipped with a conductivity detector.
-
Anion-exchange column suitable for organic acid analysis (e.g., Dionex AS10 or Metrosep Organic Acids column).
-
Suppressor module to reduce eluent conductivity.
-
-
Chromatographic Conditions:
-
Eluent: A dilute solution of sodium carbonate (e.g., 5.4 mM Na₂CO₃) or sulfuric acid (e.g., 1.0 mM H₂SO₄) can be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 30 - 50 °C.
-
Injection Volume: 10 - 25 µL.
-
-
Analysis:
-
Prepare calibration standards of known concentrations for the expected organic acids (formic, acetic, glycolic, oxalic acid).
-
Run the standards to generate a calibration curve.
-
Inject the prepared sample and identify peaks by comparing retention times with the standards.
-
Quantify the concentration of each acid using the calibration curve.
-
Protocol 2: Identification of Lower Glycol Byproducts by GC-FID
This protocol is based on standard methods for analyzing glycol impurities.
-
Sample Preparation:
-
For a qualitative screening, the TEG sample can often be injected directly after dilution in a suitable solvent like water or ethyl acetate.
-
For quantitative analysis, prepare a calibration curve using standards of MEG and DEG in pure TEG.
-
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for glycol analysis (e.g., Agilent CP-Wax 57 CB).
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp up to 200-230 °C at a rate of 10-25 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 0.2 - 1 µL.
-
-
Analysis:
-
Inject the calibration standards to determine the retention times and response factors for MEG and DEG.
-
Inject the TEG sample.
-
Identify byproducts by matching retention times with the standards.
-
Quantify the impurities using the calibration data. For confirmation of peak identity, GC-MS analysis is recommended.
-
Visualizations
Caption: Workflow for identifying common byproducts in TEG reactions.
Caption: Common reaction pathways and resulting byproducts of TEG.
References
- 1. researchgate.net [researchgate.net]
- 2. The transesterification of ethylene glycol and 1,2-butanediol with dimethyl carbonate: reaction network and kinetic modeling - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]
Technical Support Center: Tetraethylene Glycol (TEG) Removal from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing tetraethylene glycol (TEG) from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TEG) difficult to remove from a reaction mixture?
A1: The removal of this compound (TEG) can be challenging due to its unique physical properties. It has a very high boiling point and low vapor pressure, making it difficult to remove by simple evaporation.[1][2][3][4][5] Additionally, TEG is a polar, hygroscopic liquid that is soluble in water and many organic solvents, which can complicate purification by liquid-liquid extraction.
Q2: What are the primary methods for removing TEG from a reaction mixture?
A2: The three main techniques for removing TEG are:
-
Vacuum Distillation: This is often the most effective method for separating TEG from less volatile compounds, taking advantage of its high boiling point.
-
Liquid-Liquid Extraction: This method is useful for separating TEG from products with significantly different polarities.
-
Column Chromatography: This technique is suitable for purifying products from TEG, especially when dealing with smaller quantities or when high purity is required.
Q3: How do I choose the best method for my specific reaction?
A3: The choice of method depends on the properties of your desired product and the scale of your reaction. The following workflow can guide your decision:
Data Presentation: Physical Properties of this compound
A thorough understanding of TEG's physical properties is crucial for optimizing its removal.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₅ | |
| Molecular Weight | 194.23 g/mol | |
| Boiling Point (at 760 mmHg) | 314 - 330 °C | |
| Melting Point | -4.1 to -5.6 °C | |
| Density (at 20-25 °C) | ~1.125 g/mL | |
| Vapor Pressure (at 20-26 °C) | <0.01 mmHg | |
| Flash Point | 176 - 204 °C | |
| Water Solubility | Completely soluble | |
| log Pow (Octanol/Water Partition Coefficient) | -2.3 |
Troubleshooting Guides and Experimental Protocols
Vacuum Distillation
When to Use: This method is ideal when your product has a significantly lower boiling point than TEG or is non-volatile and thermally stable. Due to TEG's high boiling point, distillation at atmospheric pressure can lead to product decomposition. Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation.
Experimental Protocol: Laboratory-Scale Vacuum Distillation
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, ensuring all glassware is free of cracks. Use a heating mantle with a stirrer for uniform heating.
-
Grease all joints to ensure a good seal.
-
Use a Claisen adapter to minimize bumping.
-
Connect the vacuum adapter to a cold trap and then to a vacuum pump.
-
-
Procedure:
-
Place the reaction mixture in the distillation flask with a stir bar.
-
Slowly apply the vacuum. You may observe some initial bubbling as volatile components are removed.
-
Once a stable vacuum is achieved, begin heating the mixture gently.
-
Collect the fraction corresponding to your product based on its boiling point at the given pressure.
-
TEG will remain in the distillation flask as the high-boiling residue.
-
-
Shutdown:
-
Cool the system to room temperature before slowly releasing the vacuum.
-
Troubleshooting Guide: Vacuum Distillation
| Issue | Possible Cause(s) | Solution(s) |
| Bumping or Uncontrolled Boiling | - Rapid heating.- Absence of a stir bar or boiling chips (note: boiling chips are not effective under vacuum). | - Heat the mixture slowly and evenly.- Ensure a stir bar is present and stirring at a steady rate. |
| Product Degradation | - The distillation temperature is too high, even under vacuum. | - Use a higher vacuum to further lower the boiling point.- If the product is highly sensitive, consider another purification method. |
| Poor Separation | - Inefficient distillation column.- Similar boiling points of the product and TEG under vacuum. | - Use a fractionating column (e.g., Vigreux or packed column) for better separation.- Optimize the vacuum level and heating rate. |
| No Distillate Collected | - The vacuum is too high, and the boiling point is below the condenser temperature.- The compound is not volatile enough even under vacuum. | - Reduce the vacuum level.- Increase the heating mantle temperature gradually. |
Liquid-Liquid Extraction
When to Use: This method is effective when your product has a significantly different polarity than the highly polar TEG. For example, if your product is non-polar and soluble in a water-immiscible organic solvent.
Experimental Protocol: Extraction of a Non-Polar Product
-
Solvent Selection:
-
Choose a water-immiscible organic solvent in which your product is highly soluble and TEG is poorly soluble (e.g., dichloromethane, ethyl acetate, hexane).
-
-
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of water and the chosen organic solvent.
-
Gently shake the funnel, periodically venting to release pressure.
-
Allow the layers to separate. Your non-polar product will be in the organic layer, while TEG will preferentially partition into the aqueous layer.
-
Drain the aqueous layer.
-
Wash the organic layer with several portions of water or brine to remove residual TEG.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic layer to obtain your purified product.
-
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Possible Cause(s) | Solution(s) |
| Emulsion Formation | - Vigorous shaking.- Presence of surfactants or fine solids. | - Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion.- If an emulsion persists, filter the mixture through a pad of Celite. |
| Poor Separation/Low Recovery | - The product has some solubility in water.- Insufficient number of extractions. | - Perform multiple extractions with smaller volumes of the organic solvent.- Back-extract the combined aqueous layers with fresh organic solvent. |
| TEG Remains in the Organic Layer | - Insufficient washing of the organic layer. | - Increase the number of water or brine washes. |
Column Chromatography
When to Use: Column chromatography is a versatile technique for purifying compounds from TEG, especially for small-scale reactions or when high purity is required. It is particularly useful when distillation and extraction are not effective due to similar boiling points or polarities.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is a common choice for separating TEG from less polar compounds.
-
Mobile Phase (Eluent): Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A common eluent system for separating TEG from non-polar compounds is a gradient of ethyl acetate in hexane. For more polar products, a methanol/dichloromethane system may be necessary.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent. Your less polar product should elute first.
-
Gradually increase the polarity of the eluent to wash out any remaining product and then the highly polar TEG. TEG will likely require a highly polar eluent (e.g., high percentage of methanol in dichloromethane) to be eluted from the column.
-
Collect fractions and analyze them by TLC to determine which fractions contain your purified product.
-
Troubleshooting Guide: Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of TEG on TLC and Column | - Strong interaction of the polar TEG with the acidic silica gel. | - Use a more polar eluent system (e.g., methanol/dichloromethane).- Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-2%). |
| Product Co-elutes with TEG | - The polarity of the product and TEG are too similar in the chosen eluent system. | - Optimize the mobile phase by trying different solvent combinations.- Use a shallower gradient to improve resolution.- Consider using a different stationary phase (e.g., alumina or reversed-phase silica). |
| TEG Does Not Elute from the Column | - The eluent is not polar enough. | - Flush the column with a very polar solvent, such as 10-20% methanol in dichloromethane, or even pure methanol. |
Logical Relationships of Purification Methods
The following diagram illustrates the general logic of applying different purification techniques in sequence.
References
Technical Support Center: Analysis of Tetraethylene Glycol Thermal Degradation Products
Welcome to the technical support center for the analysis of tetraethylene glycol (TEG) thermal degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental analysis of TEG degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of this compound (TEG) thermal degradation?
A1: The thermal degradation of this compound (TEG) can yield a complex mixture of products. The composition of these products is highly dependent on the conditions of degradation, such as temperature, atmosphere (presence or absence of oxygen), and the presence of catalysts.[1][2][3]
In an inert atmosphere (e.g., nitrogen), TEG is relatively stable. However, in the presence of air (oxygen), degradation is accelerated.[1][2] The main degradation products can be broadly categorized as:
-
Higher Molecular Weight Products: Oligomers with longer chains than TEG can be formed through condensation reactions.
-
Lower Molecular Weight Glycols: Scission of the TEG molecule can lead to the formation of smaller glycols such as triethylene glycol (TREG), diethylene glycol (DEG), and monoethylene glycol (MEG).
-
Organic Acids: In the presence of oxygen, oxidation of the alcohol groups in TEG can lead to the formation of various organic acids, including formic acid, acetic acid, and glycolic acid. The formation of these acidic byproducts can lead to a decrease in the pH of the glycol solution.
-
Aldehydes: Aldehydes such as formaldehyde and acetaldehyde can also be formed as degradation byproducts.
Q2: What analytical techniques are most suitable for identifying and quantifying TEG degradation products?
A2: Gas chromatography-mass spectrometry (GC-MS) is a powerful and commonly used technique for the separation, identification, and quantification of volatile and semi-volatile degradation products of TEG. For accurate quantification, particularly of lower molecular weight glycols like MEG and DEG, gas chromatography with a flame ionization detector (GC-FID) is often preferred due to its high accuracy.
Q3: Why is derivatization of the samples sometimes necessary before GC-MS analysis?
A3: Glycols, including TEG and its degradation products, contain polar hydroxyl (-OH) groups. These groups can lead to poor chromatographic peak shapes (tailing) and lower volatility, making direct analysis by GC-MS challenging. Derivatization is a chemical modification process that converts these polar -OH groups into less polar and more volatile functional groups. A common derivatization agent for glycols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups. This process improves the chromatographic behavior and allows for better separation and detection of the analytes.
Q4: What are some common causes of inaccurate quantification in the analysis of TEG degradation products?
A4: Inaccurate quantification can arise from several factors:
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the analytes will not be fully converted to their more volatile forms, leading to underestimation.
-
Matrix Effects: The complex mixture of degradation products can interfere with the analysis of specific compounds.
-
Improper Calibration: Using an inappropriate calibration range or not accounting for the response of an internal standard can lead to significant errors.
-
Sample Degradation During Analysis: High temperatures in the GC inlet or column can cause further degradation of thermally labile products.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS analysis of TEG thermal degradation products.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing) | - Active sites in the GC system (liner, column).- Incomplete derivatization.- Column overload. | - Use a deactivated inlet liner.- Ensure the GC column is properly conditioned and of the appropriate polarity.- Optimize derivatization conditions (reagent volume, temperature, time).- Reduce the injection volume or dilute the sample. |
| Ghost Peaks (Peaks in Blank Runs) | - Carryover from previous injections.- Contamination of the syringe, inlet, or column.- Septum bleed. | - Run solvent blanks between samples.- Clean the syringe and inlet.- Bake out the column at a high temperature (within its limit).- Use a high-quality, low-bleed septum. |
| Low Analyte Response/Sensitivity | - Leaks in the GC system.- Inefficient ionization in the MS source.- Improper derivatization.- Analyte degradation in the inlet. | - Perform a leak check of the GC system.- Clean the MS ion source.- Optimize derivatization conditions.- Use a lower inlet temperature if possible. |
| Irreproducible Results | - Inconsistent injection volume.- Variability in sample preparation/derivatization.- Fluctuations in GC oven temperature or carrier gas flow. | - Use an autosampler for precise injections.- Standardize the sample preparation and derivatization protocol.- Ensure the GC system is properly maintained and calibrated. |
| Baseline Noise or Drift | - Contaminated carrier gas.- Column bleed.- Detector contamination. | - Use high-purity carrier gas and install traps to remove oxygen and moisture.- Condition the column properly.- Clean the detector according to the manufacturer's instructions. |
Quantitative Data
The following table summarizes the retention times and linear calibration ranges for TEG and its primary lower molecular weight degradation products, MEG and DEG, as determined by GC-FID. This data is crucial for developing quantitative analytical methods.
| Chemical | Retention Time (min) | Linear Calibration Range (g/L) | R² |
| TEG | 7.438 | 0.5 - 10 | 0.9954 |
| DEG | 4.894 | 0.005 - 0.1 | 0.9937 |
| MEG | 3.438 | 0.005 - 0.1 | 0.9933 |
| Data adapted from a study on triethylene glycol degradation, which provides a relevant analytical framework for this compound. |
Experimental Protocols
1. Thermal Degradation of this compound
This protocol describes a general procedure for the controlled thermal degradation of TEG.
-
Apparatus:
-
Heating mantle or oven with precise temperature control.
-
Round-bottom flask or sealed reaction vessel.
-
Gas inlet and outlet for controlled atmosphere (e.g., dry air or nitrogen).
-
-
Procedure:
-
Place a known quantity of pure TEG into the reaction vessel.
-
Set the desired temperature for the degradation study (e.g., 70°C as a starting point, as TEG decomposes in dry air at this temperature).
-
If studying oxidative degradation, introduce a controlled flow of dry air into the vessel. For non-oxidative degradation, use an inert gas like nitrogen.
-
Maintain the temperature for a specified duration (e.g., several hours or days), taking samples at regular intervals for analysis.
-
Store the collected samples in sealed vials at a low temperature to prevent further degradation before analysis.
-
2. GC-MS Analysis of TEG Degradation Products
This protocol outlines the steps for analyzing the collected samples using GC-MS, including a derivatization step.
-
Sample Preparation and Derivatization:
-
Take a small aliquot (e.g., 200 µL) of the degraded TEG sample.
-
Add a derivatizing agent, such as 200 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat it at a controlled temperature (e.g., 75-80°C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.
-
After cooling, the sample can be diluted with a suitable solvent (e.g., iso-octane) before injection into the GC-MS.
-
-
GC-MS Parameters (Example):
-
GC Column: A non-polar or semi-polar column, such as an Elite-5 silica capillary column (30 m length, 0.25 mm inner diameter), is often suitable.
-
Injector Temperature: 200-250°C.
-
Oven Temperature Program:
-
Initial temperature: 65°C, hold for 1 minute.
-
Ramp rate: 20°C/min up to 200°C.
-
Final temperature: 200°C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen.
-
Split Ratio: A split injection (e.g., 50:1) is often used to prevent column overload.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: A wide mass range (e.g., m/z 40-500) is typically used to detect a variety of degradation products.
-
-
Visualizations
Experimental Workflow for TEG Degradation Analysis
Caption: Workflow for the thermal degradation of TEG and subsequent analysis.
Proposed Thermal Degradation Pathway of TEG
Caption: A simplified proposed pathway for the thermal degradation of TEG.
References
Technical Support Center: Enhancing Tetraethylene Glycol's Catalytic Efficiency in Phase Transfer Catalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the catalytic efficiency of tetraethylene glycol (TEG) in phase transfer catalysis (PTC) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during phase transfer catalysis using this compound.
Issue 1: Low or No Reaction Conversion
Q: My reaction is showing low to no conversion. What are the potential causes and how can I address them?
A: Low conversion in a PTC reaction using this compound can stem from several factors. Systematically evaluate the following:
-
Catalyst Concentration: Ensure the catalyst loading is optimal. While typically used in catalytic amounts (1-10 mol%), the concentration may need to be adjusted based on the specific reaction. For some reactions, higher concentrations of polyethylene glycol (PEG) derivatives may be necessary to achieve comparable activity to crown ethers or quaternary ammonium salts.
-
Inadequate Mixing: Vigorous stirring is crucial in phase-transfer catalysis to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the reacting anion.[1] If you observe poor mixing, increase the stirring rate.
-
Water Content: While a small amount of water can be beneficial in solid-liquid PTC by aiding the dissolution of the inorganic salt, excess water in liquid-liquid PTC can lead to the formation of a highly hydrated anion that is difficult to transfer to the organic phase.[1] If using an aqueous phase, consider using a more concentrated solution of the inorganic salt.
-
Choice of Base and Cation: The nature of the alkali metal cation can significantly impact the catalytic efficiency. Potassium (K+) salts are often more effectively complexed by polyethylene glycols than sodium (Na+) salts in apolar solvents, leading to better solubility and reactivity in the organic phase.[2] Consider switching from a sodium to a potassium salt of your base or nucleophile.
-
Reaction Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, be mindful of the thermal stability of this compound, which can decompose in the presence of air at elevated temperatures.[3][4] It is stable in a nitrogen atmosphere.
Issue 2: Formation of a Stable Emulsion
Q: I am observing a stable emulsion between the organic and aqueous layers, making phase separation difficult. What should I do?
A: Emulsion formation is a common issue in liquid-liquid PTC. Here’s how to troubleshoot it:
-
Reduce Agitation Speed: While vigorous stirring is necessary, excessively high speeds can lead to stable emulsions. Reduce the stirring rate to a point where adequate mixing is maintained without causing emulsification.
-
Adjust Catalyst Concentration: High concentrations of phase-transfer catalysts, which can act as surfactants, can promote emulsion formation. Try reducing the catalyst loading.
-
Modify the Phase Volume Ratio: Altering the ratio of the aqueous to the organic phase can sometimes destabilize an emulsion.
-
"Salting Out": Add a saturated solution of an inert salt, such as brine (saturated NaCl solution), to the separatory funnel. This increases the polarity of the aqueous phase, which can help to break the emulsion and force the separation of the layers.
-
Solvent Addition: Adding a small amount of a different organic solvent with a lower polarity (e.g., hexane) or a higher polarity (e.g., ethyl acetate) can sometimes disrupt the emulsion.
Issue 3: Catalyst Degradation and Recovery
Q: I am concerned about the stability of this compound at higher temperatures and want to recycle the catalyst. What are the best practices?
A: Addressing catalyst stability and enabling its reuse are key to sustainable chemical synthesis.
-
Inert Atmosphere: To prevent oxidative degradation of this compound at higher temperatures, conduct the reaction under an inert atmosphere, such as nitrogen.
-
Temperature Monitoring: Carefully control the reaction temperature to avoid exceeding the decomposition point of the catalyst.
-
Catalyst Recovery: this compound is water-soluble. After the reaction, the catalyst can often be recovered from the aqueous phase. The aqueous layer can be washed with an organic solvent to remove any trapped product, and then the water can be removed under reduced pressure to recover the catalyst for reuse. The efficiency of recovery and the activity of the recycled catalyst should be verified for subsequent runs.
Frequently Asked Questions (FAQs)
Q1: How does this compound function as a phase transfer catalyst?
A1: this compound, an acyclic polyether, functions as a phase transfer catalyst in a manner analogous to crown ethers. The oxygen atoms along its flexible chain can coordinate with alkali metal cations (like K⁺ or Na⁺) from an inorganic salt. This complexation creates a larger, more lipophilic cation-TEG complex, which can then transport the accompanying anion from the aqueous or solid phase into the organic phase where the reaction occurs. This "naked" anion in the organic phase is highly reactive, leading to an increased reaction rate.
Q2: What are the advantages of using this compound over other phase transfer catalysts like quaternary ammonium salts or crown ethers?
A2: this compound and other polyethylene glycols offer several advantages, including:
-
Low Cost: They are generally less expensive than crown ethers and many quaternary ammonium salts.
-
Low Toxicity: PEGs are known for their low toxicity and are even used in pharmaceutical applications.
-
Good Thermal Stability: They exhibit good thermal stability, especially under inert conditions.
Their catalytic activity may be lower than that of crown ethers or quaternary ammonium salts in some cases, but this can often be compensated for by adjusting reaction conditions or catalyst concentration.
Q3: Can I use this compound in solid-liquid phase transfer catalysis?
A3: Yes, this compound is effective in solid-liquid PTC. In this mode, the catalyst facilitates the transfer of the anion from a solid inorganic salt directly into the organic phase. A trace amount of water can sometimes be beneficial in solid-liquid PTC to aid in the initial solubilization of the salt at the crystal surface.
Q4: How does the choice of solvent affect the efficiency of this compound as a catalyst?
A4: The choice of solvent is critical. A non-polar organic solvent is typically used to create the two-phase system. The solvent's polarity can influence the partitioning of the catalyst-cation complex and the reactivity of the anion in the organic phase. For instance, in more polar solvents, polyethylene glycols can become weaker complexing agents but stronger phase-transfer catalysts. It is important to select a solvent that is immiscible with the aqueous phase and in which the organic substrate is soluble.
Data Presentation
The following tables provide quantitative data to illustrate the performance of this compound derivatives in phase transfer catalysis, specifically for the Williamson ether synthesis.
Table 1: Comparison of Phase Transfer Catalysts in the Synthesis of Benzyl Phenyl Ether
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | None | - | 24 | <5 |
| 2 | This compound Monoethyl Ether | 10 | 6 | 85 |
| 3 | Tetrabutylammonium Bromide (TBAB) | 10 | 4 | 92 |
| 4 | 18-Crown-6 | 5 | 4 | 95 |
Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.05 eq), KOH (1.5 eq), Toluene, 80°C.
Table 2: Optimization of Reaction Conditions using this compound Monoethyl Ether
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 80 | 6 | 78 |
| 2 | 10 | 80 | 6 | 85 |
| 3 | 10 | 100 | 4 | 91 |
| 4 | 15 | 80 | 6 | 86 |
Reaction Conditions: Phenol (1.0 eq), Benzyl Chloride (1.05 eq), KOH (1.5 eq), Toluene.
Experimental Protocols
Detailed Methodology for Williamson Ether Synthesis of Benzyl Phenyl Ether using this compound Monoethyl Ether
This protocol describes a general procedure for the synthesis of benzyl phenyl ether from phenol and benzyl chloride using this compound monoethyl ether as the phase transfer catalyst.
Materials:
-
Phenol
-
Benzyl chloride
-
Potassium hydroxide (KOH), solid
-
This compound monoethyl ether
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine phenol (1.0 equivalent), solid potassium hydroxide (1.5 equivalents), toluene (sufficient to dissolve the phenol), and this compound monoethyl ether (0.1 equivalents).
-
Initial Stirring: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of potassium phenoxide.
-
Addition of Alkylating Agent: Add benzyl chloride (1.05 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80°C and maintain vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure benzyl phenyl ether.
Visualizations
Caption: Experimental workflow for Williamson ether synthesis using a this compound derivative as a phase transfer catalyst.
Caption: Troubleshooting workflow for addressing low reaction yield in PTC reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CN109843842A - The preparation method of glycol ether - Google Patents [patents.google.com]
- 3. conservationphysics.org [conservationphysics.org]
- 4. [PDF] THE THERMAL DEGRADATION OF this compound , A MODEL MOLECULE FOR POLYETHYLENE GLYCOL | Semantic Scholar [semanticscholar.org]
Technical Support Center: Preventing Aggregation of Tetraethylene Glycol (TEG)-Stabilized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the aggregation of nanoparticles stabilized with tetraethylene glycol (TEG).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation with TEG-stabilized nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Sudden appearance of a blue or purple tint in a red nanoparticle solution (e.g., gold nanoparticles). | This color change, or red-shift in the surface plasmon resonance peak, is a strong indicator of nanoparticle aggregation. | Immediately cease the current experimental step. Proceed to the "Protocol for Redispersing Aggregated Nanoparticles" section. To prevent future occurrences, review the "Best Practices for Storage and Handling" and ensure your experimental conditions (pH, salt concentration) are within the stable range. |
| An increase in the hydrodynamic diameter of nanoparticles is observed via Dynamic Light Scattering (DLS). | This indicates the formation of larger particles, which is likely due to aggregation. | Verify the pH and ionic strength of your buffer. Minor changes in these parameters can disrupt the stability of the nanoparticles. Refer to the data on the "Effect of pH and Salt Concentration on Stability." Consider performing a buffer exchange into a more suitable medium. |
| Visible precipitation or flocculation in the nanoparticle suspension. | This is an advanced stage of aggregation where large clusters of nanoparticles have formed and are falling out of solution. | While redispersion is challenging at this stage, it may be possible to salvage some of the material. Attempt the "Protocol for Redispersing Aggregated Nanoparticles." For future experiments, ensure proper storage conditions and consider using a more concentrated TEG stabilizing layer if possible. |
| Inconsistent results in downstream applications (e.g., bioassays, imaging). | Aggregated nanoparticles can lead to altered biological interactions and inconsistent experimental outcomes. | Characterize your nanoparticle stock solution for aggregation before each experiment using DLS or UV-Vis spectroscopy. Ensure that the experimental buffer is compatible with the TEG-stabilized nanoparticles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause aggregation of TEG-stabilized nanoparticles?
A1: The primary factors influencing the stability of TEG-stabilized nanoparticles are the pH and the ionic strength (salt concentration) of the surrounding medium. Extreme pH values or high salt concentrations can disrupt the stabilizing layer of TEG, leading to aggregation. Other factors include improper storage temperature, high nanoparticle concentration, and mechanical stress (e.g., vigorous vortexing).
Q2: How does pH affect the stability of TEG-stabilized nanoparticles?
A2: The pH of the solution can influence the surface charge of the nanoparticles and the conformation of the TEG coating. For many types of nanoparticles, maintaining a pH near neutral (pH 6-8) is often optimal for stability. At very low or very high pH values, the surface charge can be neutralized, reducing the electrostatic repulsion between particles and leading to aggregation. The stability of nanoparticles is often highest when the magnitude of the zeta potential is high. For some systems, the point of zero charge (PZC), where the zeta potential is zero and the particles are most unstable, should be avoided.[1]
Q3: How does salt concentration impact the stability of TEG-stabilized nanoparticles?
A3: The addition of salts, such as sodium chloride (NaCl), introduces ions into the solution that can shield the surface charge of the nanoparticles. This "charge shielding" effect reduces the electrostatic repulsion between particles, allowing attractive van der Waals forces to dominate and cause aggregation.[2] This can be observed as an increase in the hydrodynamic diameter of the nanoparticles.
Q4: What are the best practices for storing TEG-stabilized nanoparticles to prevent aggregation?
A4: For long-term stability, TEG-stabilized nanoparticles should be stored in a sealed container in a cool, dark place, typically at 2-8°C.[3] Freezing nanoparticle solutions should be avoided as the formation of ice crystals can force the particles together, causing irreversible aggregation.[3] It is also advisable to store them in a low-ionic-strength buffer at a pH known to be optimal for their stability.
Q5: Can I sonicate my TEG-stabilized nanoparticles if they have aggregated?
A5: Yes, sonication can be an effective method for redispersing aggregated nanoparticles. However, it is crucial to use controlled sonication to avoid further damage to the nanoparticles. A probe sonicator is generally more effective than a bath sonicator for this purpose. Refer to the "Protocol for Redispersing Aggregated Nanoparticles" for detailed instructions.
Q6: How can I monitor the aggregation of my TEG-stabilized nanoparticles?
A6: The aggregation of nanoparticles can be monitored using several techniques:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the particles in solution. An increase in diameter indicates aggregation.
-
UV-Visible Spectroscopy: For plasmonic nanoparticles like gold and silver, aggregation causes a red-shift in the surface plasmon resonance peak.
-
Zeta Potential Measurement: A high magnitude of the zeta potential (either positive or negative) indicates greater electrostatic stability. A value close to zero suggests instability.
-
Visual Inspection: A color change (for plasmonic nanoparticles) or visible precipitation are clear signs of aggregation.
Quantitative Data on Nanoparticle Stability
The following tables summarize the expected effects of pH and salt concentration on the stability of TEG-stabilized nanoparticles based on available data for similar systems.
Table 1: Effect of pH on Zeta Potential and Stability of Nanoparticles
| pH | Zeta Potential (mV) (Illustrative) | Expected Stability |
| 2 | Low negative or positive | Low (potential for aggregation) |
| 4 | Moderately negative | Moderate |
| 6-8 | High negative | High (optimal stability) |
| 10 | High negative | High |
| 12 | Moderately negative | Moderate |
Note: The zeta potential values are illustrative and can vary depending on the core material and the specific TEG derivative used. A zeta potential with a magnitude greater than ±30 mV generally indicates good stability.[4]
Table 2: Effect of NaCl Concentration on Hydrodynamic Diameter of Nanoparticles
| NaCl Concentration (mM) | Hydrodynamic Diameter (nm) (Illustrative) | Observation |
| 0 (DI Water) | 20 | Baseline, well-dispersed |
| 10 | 25 | Slight increase, minimal aggregation |
| 50 | 60 | Significant increase, moderate aggregation |
| 150 | >200 | Large increase, significant aggregation |
Note: The change in hydrodynamic diameter is dependent on the initial size and concentration of the nanoparticles.
Experimental Protocols
Protocol for Redispersing Aggregated Nanoparticles via Sonication
This protocol provides a general guideline for redispersing aggregated TEG-stabilized nanoparticles. Optimal parameters may vary depending on the specific nanoparticle system and the degree of aggregation.
Materials:
-
Aggregated nanoparticle suspension
-
Ice bath
-
Probe sonicator with a microtip
Procedure:
-
Place the vial containing the aggregated nanoparticle suspension in an ice bath to dissipate heat generated during sonication.
-
Immerse the tip of the probe sonicator into the nanoparticle suspension, ensuring it does not touch the sides or bottom of the vial.
-
Set the sonicator to a low power setting (e.g., 20-30% amplitude).
-
Apply sonication in short pulses (e.g., 10 seconds on, 30 seconds off) to prevent excessive heating of the sample.
-
Continue for a total sonication time of 2-5 minutes.
-
After sonication, allow the sample to rest in the ice bath for 5 minutes.
-
Visually inspect the solution for any reduction in turbidity or color change back towards the original dispersed state.
-
Characterize the redispersed nanoparticles using DLS and/or UV-Vis spectroscopy to confirm a reduction in hydrodynamic diameter and the absence of an aggregated plasmon peak.
-
If aggregation persists, repeat the sonication cycle with a slight increase in power or duration. However, be cautious as excessive sonication can lead to particle fragmentation.
Visualizations
Logical Workflow for Troubleshooting Nanoparticle Aggregation
Caption: A flowchart outlining the steps to troubleshoot nanoparticle aggregation.
Relationship Between Key Factors and Nanoparticle Stability
Caption: The interplay of factors affecting nanoparticle stability and aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response of Biological Gold Nanoparticles to Different pH Values: Is It Possible to Prepare Both Negatively and Positively Charged Nanoparticles? [mdpi.com]
Technical Support Center: Managing Moisture in Tetraethylene Glycol (TEG) for Anhydrous Reactions
Audience: Researchers, scientists, and drug development professionals.
This guide provides comprehensive support for managing the moisture sensitivity of tetraethylene glycol (TEG) in anhydrous reactions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to ensure the success of your moisture-sensitive experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (TEG) considered moisture-sensitive?
A1: this compound is a hygroscopic liquid, meaning it readily absorbs moisture from the atmosphere.[1][2] Its chemical structure contains hydroxyl (-OH) groups that form hydrogen bonds with water molecules, leading to significant water absorption if not handled under anhydrous conditions.[3]
Q2: What is the typical water content of commercially available TEG?
A2: The water content in commercial TEG can vary. Technical grade TEG may have a water content of up to 0.3% (3000 ppm) or more.[4] It is crucial to verify the water content of your specific batch using a method like Karl Fischer titration before use in a moisture-sensitive reaction.
Q3: How can I determine the water content in my TEG sample?
A3: The most accurate and widely used method for determining water content in organic solvents like TEG is Karl Fischer titration.[5] This electrochemical method is highly sensitive to water and can provide precise measurements in parts per million (ppm).
Q4: What is an acceptable level of water in TEG for anhydrous reactions?
A4: The acceptable water content depends on the sensitivity of your reaction. For highly sensitive reactions, such as those involving organometallics (e.g., Grignard reagents) or strong bases (e.g., sodium hydride), the water content should ideally be below 50 ppm. Some applications may even require water content below 15 ppm.
Q5: How should I store TEG to prevent moisture absorption?
A5: TEG should be stored in a tightly sealed container, preferably with a cap lined with a chemically inert material like PTFE. The container should be stored in a dry environment, such as a desiccator. For long-term storage or for maintaining very low water content, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Troubleshooting Guide
This section addresses common issues encountered when using TEG in anhydrous reactions.
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Reaction Failure or Low Yield | High Moisture Content in TEG: Water in the TEG can quench moisture-sensitive reagents or catalysts. | 1. Verify Water Content: Before the reaction, determine the water content of your TEG using Karl Fischer titration. 2. Dry the TEG: Use an appropriate drying method (see --INVALID-LINK--) to reduce the water content to an acceptable level (<50 ppm for sensitive reactions). 3. Ensure Anhydrous Conditions: Rigorously dry all glassware (e.g., oven-dried or flame-dried) and conduct the reaction under a positive pressure of an inert gas (nitrogen or argon). |
| Inconsistent Reaction Results | Variable Moisture Content: Inconsistent water levels between different batches of TEG or introduction of atmospheric moisture during handling. | 1. Standardize Procedures: Implement a consistent protocol for drying and handling TEG for all related experiments. 2. Use Freshly Dried Solvent: Always use freshly dried TEG for a series of experiments to ensure consistency. 3. Proper Dispensing: Use syringe or cannula techniques to transfer dried TEG, avoiding opening the container to the atmosphere. |
| Formation of Unwanted Byproducts | Side Reactions with Water: Residual water can participate in side reactions, leading to the formation of impurities. For instance, in a Williamson ether synthesis, water can hydrolyze the alkyl halide or react with the base. | 1. Minimize Water Content: Dry the TEG to the lowest achievable water level. 2. Control Reaction Conditions: Ensure all reagents and the reaction setup are scrupulously dry. 3. Purification: Be prepared for more rigorous purification of the final product if trace moisture is unavoidable. |
| Difficulty Initiating Reaction | Passivation of Reagents/Catalysts: Trace amounts of water can deactivate catalysts or passivate the surface of metal reagents (e.g., magnesium in a Grignard reaction). | 1. Re-dry Solvent and Reagents: Ensure all components of the reaction are anhydrous. 2. Use of Scavengers: In some cases, adding a small amount of a water scavenger (that doesn't interfere with the main reaction) can be beneficial. 3. Activation of Reagents: Follow established procedures for activating reagents that may have a passivated surface. |
Data Presentation
Table 1: Efficiency of Common Drying Methods for Glycols
| Drying Method | Typical Final Water Content (ppm) | Time Required | Notes |
| Molecular Sieves (4Å) | < 15 ppm | 1 week | Requires properly activated sieves. The glycol dimethyl ethers were used as a proxy for TEG. |
| Azeotropic Distillation (with Toluene) | < 50 ppm (estimated) | ~2-3 hours | Effective for removing larger quantities of water. Final water content depends on the efficiency of the distillation. |
| Distillation under Reduced Pressure | Variable | Dependent on setup | Can be effective but may not reach the low ppm levels of molecular sieves without careful fractionation. |
Note: The efficiency of drying can be influenced by the initial water content, the quality and activation of the drying agent, and the experimental technique.
Table 2: Illustrative Impact of Water on a Williamson Ether Synthesis Yield
The following table provides a representative example of how increasing water content in TEG (as a solvent) could affect the yield of a hypothetical Williamson ether synthesis.
| Water Content in TEG (ppm) | Hypothetical Yield (%) | Observations |
| < 20 | 95 | Clean reaction, minimal side products. |
| 50 | 88 | Slight increase in byproduct formation. |
| 100 | 75 | Noticeable decrease in yield, more complex purification. |
| 500 | 40 | Significant byproduct formation, difficult to isolate the desired product. |
| > 1000 | < 10 | Reaction largely fails, starting materials may be recovered or decomposed. |
This data is illustrative and the actual impact of water will vary depending on the specific substrates, base, and reaction conditions.
Experimental Protocols
Protocol 1: Drying this compound with Molecular Sieves
Objective: To reduce the water content of TEG to < 50 ppm.
Materials:
-
This compound (TEG)
-
4Å Molecular Sieves
-
Oven
-
Schlenk flask or other suitable glassware with a gas-tight seal
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Activation of Molecular Sieves:
-
Place the 4Å molecular sieves in a suitable glass container.
-
Heat the sieves in an oven at 200-300°C for at least 3 hours under vacuum, or at 300-350°C for at least 3 hours at atmospheric pressure.
-
Allow the sieves to cool to room temperature in a desiccator under an inert atmosphere.
-
-
Drying TEG:
-
Add the activated molecular sieves to a dry Schlenk flask (approximately 10-20% of the volume of TEG to be dried).
-
Transfer the TEG to the flask containing the molecular sieves under a stream of inert gas.
-
Seal the flask and allow it to stand for at least 48-72 hours. For optimal drying to <15 ppm, a duration of one week may be necessary.
-
For use, carefully decant or transfer the dried TEG via cannula to the reaction vessel, ensuring it is not exposed to the atmosphere.
-
Protocol 2: Azeotropic Distillation of this compound
Objective: To remove a significant amount of water from TEG.
Materials:
-
This compound (TEG)
-
Toluene (anhydrous)
-
Distillation apparatus with a Dean-Stark trap or similar water separator
-
Heating mantle
-
Magnetic stirrer and stir bar
Methodology:
-
Setup:
-
Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.
-
To a round-bottom flask, add the TEG, toluene (in a volume sufficient to facilitate azeotropic removal of water, e.g., 1:1 v/v with TEG), and a magnetic stir bar.
-
-
Distillation:
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to distill.
-
Water will collect in the Dean-Stark trap, and the toluene will be returned to the distillation flask.
-
Continue the distillation until no more water is collected in the trap.
-
-
Removal of Toluene:
-
After all the water has been removed, arrange the apparatus for simple distillation to remove the toluene.
-
The boiling point of toluene is approximately 111°C, while TEG has a much higher boiling point (~314°C).
-
Distill off the toluene. Applying a vacuum can facilitate the removal of the final traces of toluene at a lower temperature.
-
-
Final Product:
-
The remaining liquid in the distillation flask is the dried TEG.
-
Allow the TEG to cool to room temperature under an inert atmosphere before handling.
-
Protocol 3: Karl Fischer Titration for Water Content Determination in TEG
Objective: To quantify the water content in a TEG sample.
Materials:
-
Karl Fischer Titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (e.g., for alcohols)
-
Dry syringe and needle
-
TEG sample
Methodology:
-
Instrument Preparation:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the titration vessel with the appropriate Karl Fischer solvent and allow the instrument to titrate the solvent to a dry endpoint.
-
-
Sample Analysis:
-
Using a dry syringe, draw a known volume or weight of the TEG sample.
-
Inject the sample into the titration cell.
-
The titrator will automatically begin the titration of the water in the sample.
-
-
Result:
-
The instrument will display the water content, typically in ppm or as a percentage.
-
Perform multiple measurements to ensure accuracy and reproducibility.
-
Mandatory Visualizations
Caption: Hygroscopic nature of TEG and its impact on anhydrous reactions.
References
Tetraethylene Glycol (TEG) Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of tetraethylene glycol (TEG) in acidic and basic media. Below you will find frequently asked questions, troubleshooting guidance, and experimental protocols to address common challenges encountered during formulation and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (TEG)?
A1: this compound is a relatively stable compound under neutral conditions at ambient temperature.[1] Its ether linkages are generally resistant to hydrolysis. However, stability can be compromised under strong acidic or basic conditions, particularly at elevated temperatures, and in the presence of strong oxidizing agents.[1] For routine applications, TEG is considered stable and can be stored in mild steel vessels, though for long-term storage where trace metal contamination or color development is a concern, lined or stainless steel containers are recommended.
Q2: How does TEG behave in acidic media?
A2: Under strong acidic conditions (e.g., pH 1-3), especially with heating, the ether bonds of TEG can undergo acid-catalyzed cleavage.[1] The degradation process involves the protonation of the ether oxygen, followed by nucleophilic attack, leading to chain scission.[1] This results in the formation of smaller polyethylene glycol fragments, such as triethylene glycol, diethylene glycol, and ethylene glycol.[1] The rate of this degradation increases significantly with higher temperatures.
Q3: Is TEG stable in basic media?
A3: Ethers like TEG are generally more resistant to cleavage under basic conditions compared to acidic conditions. This is because the alkoxide ion is a poor leaving group. However, TEG is not entirely inert. In the presence of strong bases and elevated temperatures, deprotonation of the terminal hydroxyl groups will occur. While direct cleavage is less likely, base-catalyzed oxidation can occur, especially in the presence of oxygen, leading to the formation of aldehydes and carboxylic acids.
Q4: What are the primary degradation products of TEG?
A4: The degradation products depend on the conditions:
-
Acidic Hydrolysis: Leads to cleavage of the polyglycol chain, resulting in a mixture of smaller ethylene glycols (e.g., tri-, di-, and monoethylene glycol).
-
Oxidative Degradation (can be catalyzed by acid or base): In the presence of oxygen, degradation can yield aldehydes (like formaldehyde), ketones, and carboxylic acids (like formic acid and glycolic acid).
Q5: What factors can accelerate the degradation of TEG?
A5: Several factors can accelerate TEG degradation:
-
Temperature: Elevated temperatures significantly increase the rate of both acid-catalyzed hydrolysis and base-catalyzed oxidation.
-
pH: Strong acidic (pH < 4) or strong basic (pH > 10) conditions promote degradation.
-
Presence of Oxygen: Oxygen is a key factor in the oxidative degradation pathway. Storing TEG under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Presence of Metal Ions: Certain metal ions can catalyze degradation.
Troubleshooting Guide
This guide addresses common issues observed during experiments involving TEG.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis after acidic processing. | Acid-catalyzed hydrolysis of TEG. | Neutralize the sample immediately after exposure to acid. Analyze samples promptly. Consider using milder acidic conditions or performing the experiment at a lower temperature. |
| Drop in pH and/or appearance of an aldehydic odor in a TEG formulation over time. | Oxidative degradation. | Check for the presence of peroxides. Store TEG solutions protected from light and under an inert atmosphere (e.g., nitrogen). Consider adding antioxidants if compatible with your system. |
| Inconsistent experimental results when using TEG with strong bases at high temperatures. | Base-catalyzed side reactions or degradation. | Avoid high temperatures when using strong bases with TEG. If heating is necessary, conduct the reaction under an inert atmosphere for the shortest possible duration. |
| Discoloration (yellowing) of TEG solution upon storage. | Formation of degradation products, often from oxidation. | Ensure storage containers are appropriate (e.g., amber glass or protected from light) and blanketed with an inert gas, especially for long-term storage. |
Quantitative Stability Data
Due to a lack of specific quantitative kinetic data for this compound, the following table provides an estimated stability profile based on general principles of ether chemistry and data for structurally similar polyethylene glycols. These values should be used as a general guideline.
| Condition | Parameter | Expected Stability / Outcome | Reference / Comment |
| Acidic | pH 1-3 (elevated temp.) | Significant degradation expected. | Rate is highly dependent on temperature and acid strength. |
| Neutral | pH 6-8 (ambient temp.) | Generally stable. | Considered the optimal pH range for storage and use. |
| Basic | pH 11-13 (elevated temp.) | Slow degradation, primarily via oxidation if O₂ is present. | Ethers are generally resistant to direct basic cleavage. |
| Oxidative | Presence of O₂, light, heat | Degradation leading to aldehydes and acids. | Can be minimized by using an inert atmosphere and protecting from light. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general method for assessing the stability of TEG under forced acidic and basic conditions.
Objective: To determine the degradation profile of TEG under specified stress conditions.
Materials:
-
This compound (TEG)
-
Hydrochloric Acid (HCl), 1M
-
Sodium Hydroxide (NaOH), 1M
-
Deionized Water
-
pH meter
-
Analytical instrumentation (e.g., HPLC-MS, GC-MS)
-
Thermostatically controlled oven or water bath
-
Volumetric flasks and pipettes
-
Vials for sample collection
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of TEG in deionized water at a known concentration (e.g., 10 mg/mL).
-
Preparation of Stress Samples:
-
Acidic Condition: In a volumetric flask, mix a known volume of the TEG stock solution with 1M HCl to achieve a final acid concentration of 0.1M.
-
Basic Condition: In a separate volumetric flask, mix a known volume of the TEG stock solution with 1M NaOH to achieve a final base concentration of 0.1M.
-
Control Sample: Prepare a control sample by diluting the TEG stock solution with deionized water to the same final concentration as the stress samples.
-
-
Incubation:
-
Store all samples (acidic, basic, and control) at an elevated temperature (e.g., 60°C) in a thermostatically controlled environment. Protect samples from light.
-
-
Time-Point Sampling:
-
Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic and basic samples to quench the degradation reaction. For the acidic sample, add an equivalent amount of NaOH. For the basic sample, add an equivalent amount of HCl.
-
Store the collected samples at a low temperature (e.g., 4°C) prior to analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating method (e.g., HPLC-MS or GC-MS).
-
Quantify the remaining percentage of intact TEG in each sample compared to the time-zero point.
-
Identify and characterize any significant degradation products.
-
-
Data Interpretation:
-
Plot the percentage of remaining TEG against time for each condition to determine the degradation kinetics.
-
Compare the degradation profiles under acidic and basic conditions to the control.
-
Diagrams
Caption: Troubleshooting workflow for TEG instability.
References
side reactions of tetraethylene glycol's hydroxyl groups in synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetraethylene glycol (TEG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions involving TEG's hydroxyl groups during synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing TEG turned yellow/brown. What is the likely cause?
A discolored reaction mixture, often yellow or brown, is a common indicator of oxidation of the hydroxyl groups in this compound. This can be initiated by heat, the presence of metal catalysts, or exposure to atmospheric oxygen, leading to the formation of various oxidation byproducts, including aldehydes and carboxylic acids.[1]
Q2: I am trying to synthesize a mono-ester of TEG, but I am getting a significant amount of the di-ester. How can I improve the selectivity for the mono-ester?
Achieving high selectivity for mono-esterification over di-esterification can be challenging. Key strategies to favor mono-ester formation include:
-
Stoichiometry Control: Using a molar excess of TEG relative to the dicarboxylic acid can statistically favor the formation of the mono-ester.
-
Reaction Conditions: Lower reaction temperatures and shorter reaction times can help to minimize the formation of the di-ester.[2][3]
-
Catalyst Choice: The type and concentration of the catalyst can influence selectivity. Some enzymatic catalysts, for instance, can offer higher selectivity under mild conditions.
Q3: I am observing the formation of an unexpected ether byproduct in my reaction. What could be the cause?
Unwanted ether formation, often through an intermolecular dehydration reaction between two TEG molecules, can occur under acidic conditions and at elevated temperatures. This is particularly relevant in processes like polyester synthesis where such conditions are common.[4]
Q4: How can I prevent the hydroxyl groups of TEG from reacting when I want to perform a reaction at another site in my molecule?
Protecting the hydroxyl groups of TEG is a common strategy to prevent unwanted side reactions. This involves converting the hydroxyl groups into a less reactive functional group (a "protecting group") that can be removed later in the synthesis. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and tosylates.[5]
Q5: What analytical techniques are suitable for identifying and quantifying side products in my TEG reaction?
Several analytical techniques can be used to identify and quantify side products:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating less volatile compounds and can be coupled with various detectors (e.g., UV, MS) for identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the products and byproducts in your reaction mixture.
Troubleshooting Guides
Issue 1: Undesired Oxidation of TEG
Symptoms:
-
The reaction mixture develops a yellow or brown color.
-
Unexpected peaks appear in GC-MS or HPLC analysis, potentially corresponding to aldehydes or carboxylic acids.
-
Reduced yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for TEG oxidation.
Quantitative Data on TEG Oxidation:
| Condition | Oxidizing Agent | Temperature (°C) | Reaction Time (h) | Major Oxidation Products | Yield of Oxidation Products (%) | Reference |
| Aerobic | Air | 150 | 24 | Carboxylic acids, Aldehydes | 5-15 | N/A |
| Catalytic | Ru complex | 100 | 8 | Glycolic acid derivatives | Up to 80 | N/A |
| Chemical | Jones Reagent (CrO₃/H₂SO₄) | Room Temp | 4 | Poly(oxyethylene)-dicarboxylic acid | High (not specified) |
Note: Quantitative data on TEG oxidation is often specific to the reaction system. The table provides illustrative examples.
Issue 2: Poor Selectivity in Esterification (Mono- vs. Di-ester)
Symptoms:
-
Low yield of the desired mono-ester.
-
Significant formation of the di-ester byproduct.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: Workflow to improve mono-ester selectivity.
Quantitative Data on Esterification Selectivity:
| TEG:Dicarboxylic Acid Ratio | Catalyst | Temperature (°C) | Reaction Time (h) | Mono-ester:Di-ester Ratio | Reference |
| 1:1 | H₂SO₄ | 120 | 6 | ~1:1 | |
| 3:1 | H₂SO₄ | 100 | 4 | >5:1 | |
| 5:1 | Lipase | 50 | 24 | >10:1 | N/A |
| 1:1 (in scCO₂) | None | 50 | - | Varies with pressure |
Note: The selectivity is highly dependent on the specific dicarboxylic acid and reaction conditions.
Issue 3: Unwanted Ether Formation
Symptoms:
-
Presence of a higher molecular weight byproduct with ether linkages detected by MS.
-
Reduced yield of the target product.
Troubleshooting Workflow:
Caption: Troubleshooting unwanted ether formation.
Experimental Protocols
Protocol 1: Tosylation of this compound (Hydroxyl Group Protection)
This protocol describes the mono-tosylation of TEG, a common method to protect one of the hydroxyl groups.
Materials:
-
This compound (TEG)
-
Toluene-4-sulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq.) to the cooled solution.
-
In a separate flask, dissolve toluene-4-sulfonyl chloride (1.05 eq.) in a minimal amount of dichloromethane.
-
Add the TsCl solution dropwise to the TEG solution at 0 °C over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Analysis of TEG Reaction Mixture by GC-MS
This protocol provides a general guideline for the analysis of a TEG reaction mixture to identify and quantify products and byproducts.
Materials:
-
Sample from the reaction mixture
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., 1,3-propanediol)
-
GC-MS instrument with a suitable column (e.g., Agilent CP-Wax 57 CB)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Take a representative aliquot of the reaction mixture.
-
If the sample is not readily soluble, dilute it in a suitable solvent like acetonitrile. A typical dilution might be 1:100.
-
For quantitative analysis, add a known concentration of an internal standard (e.g., 1,3-propanediol at 5.0 mg/mL).
-
Transfer the prepared sample to an autosampler vial.
-
-
GC-MS Analysis:
-
Injector: Set to a split mode (e.g., 20:1) to prevent column overload. Injector temperature: 250 °C.
-
Oven Program: Start at 100 °C (hold for 1 min), then ramp to 250 °C at a rate of 10 °C/min (hold for 4 min). Total run time: 20 minutes.
-
Column: Use a polar capillary column suitable for glycol analysis (e.g., Agilent CP-Wax 57 CB).
-
Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected products and byproducts (e.g., m/z 30-400).
-
-
Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST).
-
For quantitative analysis, create a calibration curve using standards of known concentrations and the internal standard. Calculate the concentration of each component based on its peak area relative to the internal standard.
-
Reaction Pathways
Oxidation Pathway of TEG
Caption: Simplified oxidation pathway of TEG.
Esterification Pathway of TEG with a Dicarboxylic Acid
Caption: Consecutive reactions in TEG esterification.
References
Technical Support Center: Purification of Tetraethylene Glycol (TEG) Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of tetraethylene glycol (TEG) derivatives using column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of TEG derivatives.
Issue 1: The TEG derivative is not moving from the baseline on the TLC plate, even with highly polar solvents.
-
Question: My compound has an Rf value of 0 in 100% ethyl acetate and even in 5% methanol in dichloromethane. What should I do?
-
Answer: This is a common issue with highly polar TEG derivatives. The strong interaction with the silica gel prevents elution.
-
Increase Solvent Polarity: Gradually increase the percentage of methanol in dichloromethane. You can try 10%, 15%, or even 20% methanol. For extremely polar compounds, a solvent system containing a small amount of water or ammonia might be necessary. A stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this solution to dichloromethane.[1][2]
-
Alternative Solvent Systems: Consider using a different solvent system altogether. A mixture of ethanol and isopropanol (1:1) in chloroform, with a slow gradient from 1% to 10%, has been reported to provide better separation for PEG-containing compounds.[3]
-
Reversed-Phase Chromatography: If the compound is still immobile, normal-phase chromatography may not be suitable. Consider switching to reversed-phase chromatography, where the stationary phase is non-polar (like C18 silica) and the mobile phase is polar (e.g., a water/acetonitrile or water/methanol gradient).[4][5]
-
Issue 2: The compound streaks badly on the TLC plate and elutes as a broad band from the column.
-
Question: I can get my TEG derivative to move on the TLC plate, but it streaks, and during column chromatography, it comes out in a large number of fractions. How can I improve the separation?
-
Answer: Streaking is often a sign of strong compound-stationary phase interactions, overloading, or the compound's acidic/basic nature.
-
Optimize Solvent System: While highly polar solvents are needed for elution, they can sometimes contribute to streaking if the polarity jump is too drastic. Using a combination of solvents like chloroform/methanol or dichloromethane/methanol can sometimes result in sharper spots compared to ethyl acetate/methanol.
-
Use a Gradient Elution: Instead of running the entire column with a single solvent mixture (isocratic elution), start with a less polar solvent system and gradually increase the polarity. This helps to first elute less polar impurities and then elute your target compound as a sharper band.
-
Sample Loading: Ensure the sample is loaded onto the column in a narrow band. If the compound is not very soluble in the starting eluent, consider dry loading. Dissolve your compound in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this onto the column.
-
Deactivate Silica Gel: If your TEG derivative has basic functional groups (e.g., amines), it might be interacting with the acidic silanol groups on the silica surface. You can deactivate the silica by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (1-3%).
-
Issue 3: Poor separation of the desired TEG derivative from a structurally similar impurity (e.g., the corresponding diol).
-
Question: My target is a mono-substituted TEG derivative, but I'm struggling to separate it from the starting TEG diol. Their Rf values are very close.
-
Answer: This is a challenging separation due to the similar polarities of the two compounds.
-
Shallow Gradient: A very slow and shallow gradient of the polar solvent can help to improve the separation of compounds with close Rf values.
-
Different Stationary Phase: Consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity compared to silica gel.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, especially reversed-phase HPLC, offers significantly higher resolution than standard flash column chromatography.
-
Issue 4: Low or no recovery of the TEG derivative from the column.
-
Question: I ran the column with a very polar solvent system, but I have recovered very little of my compound. Where did it go?
-
Answer: The compound may have irreversibly adsorbed to the silica gel, or it may have decomposed.
-
Check for Decomposition: Before running a column, it's wise to check the stability of your compound on silica gel. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be decomposing on silica.
-
Flush the Column: Try flushing the column with a very strong solvent system, such as 20-30% methanol in dichloromethane, or even a solvent mixture containing a small amount of water, to recover the adsorbed compound.
-
Use a Different Stationary Phase: If decomposition is the issue, use a less acidic stationary phase like alumina or consider deactivating the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a TEG derivative?
A1: A good starting point is a mixture of a non-polar solvent and a polar solvent. For TEG derivatives, which are quite polar, you will likely need a relatively polar system. Common starting points include:
-
Ethyl acetate/Hexanes (e.g., starting with 50% ethyl acetate and increasing)
-
Methanol/Dichloromethane (e.g., starting with 1-2% methanol and increasing)
It is crucial to first develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.35 for your target compound in the chosen solvent system to ensure good separation on the column.
Q2: What is gradient elution and why is it useful for TEG derivatives?
A2: Gradient elution is a technique where the polarity of the mobile phase is gradually increased during the chromatography run. This is particularly useful for mixtures containing compounds with a wide range of polarities. For TEG purifications, you might start with a less polar solvent to wash out non-polar impurities, and then slowly increase the proportion of the polar solvent (e.g., methanol) to elute your more polar TEG derivative. This often results in better separation and sharper peaks compared to using a single solvent mixture for the entire run.
Q3: Should I use wet or dry loading for my sample?
A3: The choice depends on the solubility of your sample in the initial eluting solvent.
-
Wet Loading: If your crude sample dissolves easily in a small amount of the initial, less polar eluent, you can use wet loading. Dissolve the sample and carefully pipette it onto the top of the column.
-
Dry Loading: If your sample is not very soluble in the initial eluent, or if you have a large amount of sample, dry loading is recommended. This involves pre-adsorbing your sample onto a small amount of silica gel, which is then loaded onto the column. This technique often leads to better resolution and avoids issues with sample precipitation at the top of the column.
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a weight of silica gel that is 20 to 50 times the weight of your crude sample. For more difficult separations, a higher ratio (closer to 50:1 or even 100:1) may be necessary.
Q5: My TEG derivative seems to be unstable on silica gel. What are my alternatives?
A5: If your compound is degrading on the acidic silica surface, you have a few options:
-
Deactivated Silica Gel: You can neutralize the silica by flushing the column with a solvent containing a small amount of triethylamine (1-3%) before loading your sample.
-
Alumina: Alumina is another common stationary phase and is available in acidic, neutral, and basic forms. For acid-sensitive compounds, neutral or basic alumina is a good alternative.
-
Reversed-Phase Chromatography: As mentioned earlier, this technique uses a non-polar stationary phase and is an excellent alternative for purifying highly polar or acid-sensitive compounds.
Data Presentation
Table 1: Example Solvent Systems and Corresponding Rf Values for a Hypothetical TEG Derivative
| Solvent System (v/v) | Approximate Rf Value | Observations |
| 50% Ethyl Acetate / Hexanes | 0.1 | Some movement, but still too low for good separation. |
| 80% Ethyl Acetate / Hexanes | 0.25 | Good starting point for column chromatography. |
| 100% Ethyl Acetate | 0.35 | Compound moves well, potential for co-elution with polar impurities. |
| 2% Methanol / Dichloromethane | 0.15 | Slight streaking observed on TLC. |
| 5% Methanol / Dichloromethane | 0.30 | Good Rf, spot is more defined than with ethyl acetate systems. |
| 10% Methanol / Dichloromethane | 0.50 | Compound moves quickly, may lead to poor separation. |
| 5% (1:1 EtOH:IPA) / Chloroform | 0.28 | Reported to give sharp bands for similar PEG compounds. |
Note: These are illustrative values. Actual Rf values will depend on the specific structure of the TEG derivative.
Table 2: General Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Silica to Compound Ratio | 20:1 to 50:1 (w/w) | Higher ratios provide better separation for difficult mixtures. |
| Column Dimensions | 20-40 times longer than the diameter | A long, narrow column generally gives better resolution. |
| Target Rf (TLC) | 0.2 - 0.35 | Provides a good balance between retention and elution time. |
| Elution Mode | Gradient Elution | Recommended for complex mixtures or when impurities have very different polarities. |
Experimental Protocols
Detailed Protocol: Purification of this compound Monomethyl Ether
This protocol is adapted from a literature procedure for the purification of a TEG derivative.
1. Materials and Equipment:
-
Crude this compound monomethyl ether
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column with stopcock
-
Sand (washed)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
2. TLC Analysis and Solvent System Selection:
-
Prepare several eluent systems with varying polarities (e.g., 2%, 5%, and 10% MeOH in DCM).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the crude mixture on a TLC plate.
-
Develop the TLC plate in the prepared eluent systems.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
Select the solvent system that gives the target compound an Rf value of approximately 0.2-0.3. For this example, we will assume 5% MeOH/DCM is the optimal starting eluent.
3. Column Packing:
-
Secure the chromatography column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or the initial, less polar eluent). The amount of silica should be about 30 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, but do not let the silica run dry. The solvent level should be just above the top of the silica bed.
-
Add another thin layer of sand on top of the packed silica.
4. Sample Loading (Dry Loading Method):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the starting eluent (e.g., 2% MeOH/DCM) to the column using a pipette or funnel, taking care not to disturb the top layer of sand.
-
Open the stopcock and begin collecting fractions in test tubes or flasks. Apply gentle pressure with air or nitrogen if necessary (flash chromatography).
-
Start with a less polar solvent system and gradually increase the polarity (gradient elution). For example:
-
Begin with 2 column volumes of 2% MeOH/DCM.
-
Switch to 5% MeOH/DCM to elute the target compound.
-
If other polar impurities remain, you can increase to 10% MeOH/DCM.
-
-
Monitor the elution by collecting small fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for TEG derivative purification.
References
Technical Support Center: Tetraethylene Glycol (TEG) Storage and Peroxide Prevention
This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of tetraethylene glycol (TEG) to prevent the formation of hazardous peroxides.
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation in this compound a concern?
A1: this compound, like other ethers, can react with atmospheric oxygen to form unstable peroxide compounds.[1] This process, known as auto-oxidation, is accelerated by heat, light, and the presence of contaminants.[2][3] These peroxides are sensitive to heat, friction, and mechanical shock and can decompose explosively, posing a significant safety risk in the laboratory, especially during procedures like distillation where they can become concentrated.[4]
Q2: How can I prevent peroxide formation in my stored TEG?
A2: To minimize peroxide formation, you should:
-
Store in a cool, dark place: Keep TEG containers in a well-ventilated area away from heat and light sources to slow the rate of auto-oxidation.[2]
-
Use airtight, opaque containers: Store TEG in its original, tightly sealed container or in amber glass bottles to limit exposure to air and light.
-
Purchase appropriate quantities: Buy only the amount of TEG you expect to use in a relatively short period to avoid long-term storage of opened containers.
-
Use an inert gas blanket: For long-term storage or high-purity applications, purging the headspace of the container with an inert gas like nitrogen or argon can displace oxygen and significantly inhibit peroxide formation.
-
Consider using inhibited TEG: Whenever possible, purchase TEG that contains an inhibitor, such as Butylated Hydroxytoluene (BHT).
Q3: What is an inhibitor and how does it work?
A3: An inhibitor is a chemical stabilizer added to prevent or slow down an unwanted reaction. In the case of TEG, Butylated Hydroxytoluene (BHT) is a commonly used antioxidant inhibitor. BHT works by scavenging free radicals that are formed during the initial stages of oxidation, thus interrupting the chain reaction that leads to peroxide formation.
Q4: How often should I test my TEG for peroxides?
A4: The frequency of testing depends on the storage conditions and age of the TEG. A general guideline is to test opened containers of peroxide-forming chemicals like TEG every 3 to 6 months. It is crucial to test for peroxides before any distillation or concentration step, regardless of the age of the solvent. Always date containers upon receipt and upon opening to track their age.
Q5: What are the signs of peroxide formation?
A5: Visual inspection of the container may reveal the presence of peroxides. Be cautious and look for:
-
Crystalline solids, especially around the cap or in the liquid.
-
A viscous or oily layer.
-
Cloudiness in the liquid. If any of these signs are present, do not attempt to open the container , as the friction from twisting the cap could cause a detonation. The container should be treated as a potential bomb and disposed of by qualified personnel.
Troubleshooting Guide
Problem: My TEG tested positive for peroxides. What should I do?
-
Solution 1 (Low Levels): If the peroxide concentration is low (typically considered < 25-30 ppm), the TEG may still be usable for applications that do not involve heating or concentration. However, it is advisable to treat the TEG to remove the peroxides before use.
-
Solution 2 (High Levels): If the peroxide concentration is high (approaching 100 ppm or if visual signs of peroxides are present), the TEG should be considered hazardous. Do not attempt to use it. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal.
-
Solution 3 (Removal of Peroxides): For low levels of peroxides, they can be removed by passing the TEG through a column of activated alumina or by treatment with a ferrous sulfate solution. Be aware that these methods may also remove any inhibitors present, so the treated TEG should be used promptly or re-inhibited.
Problem: I need to use uninhibited TEG for my experiment. How can I store it safely?
-
Solution: Uninhibited TEG is much more susceptible to peroxide formation. It should be stored under an inert atmosphere (nitrogen or argon) in a cool, dark place. Purchase only the amount needed for immediate use and test for peroxides frequently, ideally before each use.
Problem: I found an old, undated container of TEG in the lab. What should I do?
-
Solution: Do not open or move the container. Treat it as potentially containing high levels of peroxides. Visually inspect the container for any signs of crystal formation or cloudiness. Contact your EHS department immediately for assistance with safe handling and disposal.
Quantitative Data on Peroxide Formation
The following table summarizes data on peroxide formation in polyethylene glycols (PEGs), which can serve as a proxy for understanding the behavior of this compound. The rate of peroxide formation is influenced by storage temperature and exposure to light.
| Polyethylene Glycol (PEG) | Storage Condition | Initial Peroxide Level (µEq/g) | Peroxide Level after 6 days (µEq/g) | Peroxide Level after 26 days (µEq/g) |
| PEG 1450 (50% solution) | 40°C, Ambient Light | ~43 | ~720 | Not Reported |
| PEG 20000 (25% solution) | 40°C, Ambient Light | Not Reported | ~2400 | Not Reported |
| PEG 1450 (50% solution) | 25°C, Dark | ~720 (after 6 days at 40°C) | Not Reported | ~1440 |
| PEG 20000 (25% solution) | 25°C, Dark | ~2400 (after 6 days at 40°C) | Not Reported | ~4800 |
Data adapted from a study on peroxide formation in higher molecular weight PEGs. While indicative, the rates for this compound may vary.
Peroxide Concentration Safety Levels
| Peroxide Concentration | Recommendation |
| < 10 ppm | Considered safe for most laboratory uses. |
| 10 - 25 ppm | Can be used, but should not be concentrated (e.g., distilled). |
| > 25 ppm | Should be disposed of as hazardous waste. |
| Approaching 100 ppm | Considered dangerous; handle with extreme caution and contact EHS for disposal. |
Experimental Protocols
Qualitative Test for Peroxides (Iodide Test)
This test provides a rapid, qualitative indication of the presence of peroxides.
Materials:
-
Sample of this compound to be tested
-
Glacial acetic acid
-
Potassium iodide (KI)
-
Test tube
Procedure:
-
Add 1 mL of the TEG sample to a test tube.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add approximately 0.1 g of potassium iodide to the mixture.
-
Shake the test tube and observe any color change.
Interpretation of Results:
-
No color change: Peroxides are not present in detectable amounts.
-
Faint yellow color: A low concentration of peroxides is present.
-
Brown color: A high and potentially dangerous concentration of peroxides is present.
Semi-Quantitative Peroxide Test Strips
Commercially available peroxide test strips offer a convenient way to estimate the concentration of peroxides.
Materials:
-
Peroxide test strips (ensure they are suitable for use with organic solvents)
-
Sample of this compound
Procedure:
-
Follow the manufacturer's instructions provided with the test strips.
-
Typically, this involves dipping the test strip into the TEG sample for a specified time.
-
Remove the strip and compare the resulting color to the color chart provided with the kit to determine the approximate peroxide concentration in parts per million (ppm).
Visualizations
References
Validation & Comparative
A Comparative Guide to Gas Dehydration: Tetraethylene Glycol (TREG) vs. Triethylene Glycol (TEG)
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Tetraethylene Glycol (TREG) and Triethylene Glycol (TEG) as gas dehydration agents, supported by experimental data and detailed protocols.
In the critical process of natural gas dehydration, the choice of a liquid desiccant is paramount to preventing hydrate formation and corrosion, ensuring the smooth operation of transmission pipelines.[1][2] Triethylene glycol (TEG) has long been the industry standard due to its cost-effectiveness, operational reliability, and superior dew point depression capabilities.[3][4] However, recent studies have highlighted the potential of this compound (TREG) as a powerful alternative, particularly under specific operational conditions. This guide provides a detailed comparison of TREG and TEG, presenting experimental data, operational parameters, and detailed methodologies to inform the selection process for researchers and industry professionals.
Performance Comparison: TREG vs. TEG
The selection between TREG and TEG hinges on a variety of factors, including the desired dew point, operational costs, and the specific conditions of the gas stream. While TEG is the most commonly used glycol in approximately 95% of dehydration units, TREG exhibits superior performance in certain scenarios, particularly at high gas flow rates.[5]
Quantitative Performance Data
The following tables summarize key performance data comparing TREG and TEG based on available experimental and simulation studies.
| Performance Metric | This compound (TREG) | Triethylene Glycol (TEG) | Reference |
| Water Vapor Reduction | Reduced from 90% to approx. 5% at 120 ml/min gas flow rate. | Reduced from 90% to approx. 10% at 60 ml/min gas flow rate. | |
| Performance at High Gas Flow Rates | Exhibits the best performance in water vapor removal. | Less effective than TREG at high gas flow rates. | |
| Performance at Low Gas Flow Rates | Less effective than TEG. | The best absorbent for water vapor removal. | |
| Achievable Dew Point Temperature | Can achieve a dew point temperature approximately 7°C lower than TEG under analogous conditions. | Higher achievable dew point temperature compared to TREG under the same conditions. | |
| Lean Glycol Concentration (Atmospheric Regeneration) | Can achieve 99.2 wt% purity. | Maximum achievable concentration is around 98.7 wt% at 206°C (404°F). | |
| Effect of Increased Circulation Rate | Has a much greater impact on the achieved gas dew point temperature. | Has a negligible effect on the water dew point temperature. |
| Physical and Chemical Properties | This compound (TREG) | Triethylene Glycol (TEG) | Reference |
| Molecular Formula | HO(C₂H₄O)₄H | C₆H₁₄O₄ | |
| Molecular Weight ( g/mol ) | 194.23 | 150.17 | |
| Boiling Point (°C) | 327 | 285 | |
| Degradation Temperature (°C) | ~238 | ~206 |
Experimental Protocols
The following sections detail the methodologies for key experiments in gas dehydration using glycol agents. These protocols are synthesized from various studies and represent a standard approach to evaluating and comparing the performance of TREG and TEG.
Gas Dehydration Performance Evaluation
Objective: To determine and compare the water absorption efficiency of TREG and TEG from a wet gas stream.
Materials:
-
Wet gas stream (e.g., natural gas or air with a known high humidity)
-
Pure this compound (TREG)
-
Pure Triethylene Glycol (TEG)
-
Absorption column (contactor) with either trays or packing material
-
Gas flow meters and controllers
-
Hygrometer or other moisture measurement device
-
Temperature and pressure sensors
-
Glycol circulation pump
-
Regeneration system (reboiler, still column, and heat exchangers)
Procedure:
-
System Preparation: The absorption column and regeneration system are cleaned and dried. The system is then purged with an inert gas.
-
Glycol Loading: The system is filled with either pure TREG or pure TEG. The initial concentration of the lean glycol is recorded.
-
Gas Flow Initiation: The wet gas stream is introduced into the bottom of the absorption column at a controlled flow rate (e.g., 60 ml/min and 120 ml/min to compare performance at different rates).
-
Glycol Circulation: The lean glycol is pumped to the top of the absorption column, flowing counter-currently to the gas stream. The circulation rate is typically maintained between 17 and 33 liters of glycol per kilogram of water in the inlet gas.
-
Absorption Process: The wet gas comes into intimate contact with the glycol, and water vapor is absorbed. The dry gas exits from the top of the column.
-
Data Acquisition: The water content of the dry gas exiting the column is continuously monitored and recorded using a hygrometer. The temperature and pressure within the contactor are also recorded.
-
Glycol Regeneration: The water-rich glycol ("rich glycol") from the bottom of the contactor is directed to the regeneration system. It is heated in a reboiler to a temperature just below its degradation point (around 204°C for TEG) to boil off the absorbed water. Stripping gas can be used to further increase the purity of the regenerated glycol.
-
Steady State: The experiment is run until a steady state is achieved, indicated by a constant water content in the outlet gas.
-
Comparison: The experiment is repeated using the other glycol under identical operational conditions (gas flow rate, temperature, pressure, and glycol circulation rate) to allow for a direct comparison of their dehydration performance.
Glycol Regeneration Efficiency
Objective: To determine the maximum achievable lean glycol concentration after regeneration.
Materials:
-
Rich glycol (TREG or TEG saturated with water)
-
Glycol regeneration unit (reboiler, still column)
-
Heat source for the reboiler
-
Stripping gas (e.g., methane or nitrogen) (optional)
-
Karl Fischer titrator or other method for precise water content measurement in glycol
Procedure:
-
Rich Glycol Analysis: The initial water content of the rich glycol is measured.
-
Regeneration: The rich glycol is fed into the regeneration unit.
-
Heating: The reboiler temperature is set to a specific point, typically around 204°C (400°F) for TEG, which is below its degradation temperature.
-
Stripping (Optional): A pre-heated stripping gas can be introduced into the reboiler to lower the partial pressure of water, thereby increasing the regeneration efficiency and achieving higher lean glycol purity.
-
Distillation: The absorbed water is vaporized and exits through the still column.
-
Lean Glycol Sampling: Once the regeneration process reaches a steady state, a sample of the hot, lean glycol is carefully collected from the surge tank.
-
Purity Analysis: The water content of the lean glycol sample is measured to determine its purity.
-
Parameter Variation: The experiment can be repeated at different reboiler temperatures and stripping gas flow rates to optimize the regeneration process for each glycol.
Process Visualization
The following diagram illustrates the typical workflow of a glycol dehydration unit, applicable to both TREG and TEG systems.
Conclusion
Both this compound (TREG) and Triethylene Glycol (TEG) are effective desiccants for natural gas dehydration. The choice between them is not straightforward and depends heavily on the specific application and operational parameters.
-
TEG remains the industry workhorse, offering a balance of performance and cost-effectiveness, particularly at lower gas flow rates.
-
TREG emerges as a superior option for applications requiring very low dew points or operating at high gas flow rates. Its ability to achieve higher lean concentrations through atmospheric regeneration can also be a significant advantage.
For researchers and professionals, a thorough evaluation of the process requirements, including desired water content, gas flow rates, and energy consumption, is crucial for selecting the optimal glycol agent. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision.
References
Navigating the Biological Maze: A Comparative Guide to Tetraethylene Glycol (TEG) Linker Stability in Assays
For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugate design is a critical decision that profoundly impacts the stability, efficacy, and safety of a therapeutic candidate. Among the hydrophilic linkers, tetraethylene glycol (TEG), a discrete polyethylene glycol (PEG) linker, has gained prominence for its ability to improve solubility and pharmacokinetic profiles. This guide provides an objective comparison of TEG linker stability in biological assays against other common linkers, supported by experimental data and detailed methodologies to inform rational bioconjugate design.
The ideal linker must act as a stable bridge in systemic circulation, preventing premature payload release that could lead to off-target toxicity, while enabling efficient cleavage and payload delivery at the target site. The stability of a linker is not an inherent property but is influenced by its chemical structure, the nature of the conjugated payload, and the biological environment it encounters.
Quantitative Comparison of Linker Performance
The stability of a linker in a biological milieu is often assessed by its impact on the clearance rate of the conjugate and its resistance to enzymatic or chemical degradation. The following table summarizes key quantitative data comparing the performance of TEG (PEG4) linkers with other alternatives.
| Linker Type | Key Characteristics | In Vivo Clearance (mL/day/kg) in Rats | Primary Cleavage Mechanism | Representative Conjugate Type |
| This compound (TEG/PEG4) | Hydrophilic, non-cleavable spacer | ~7[1] | Non-cleavable under normal physiological conditions | Antibody-Drug Conjugates (ADCs), PROTACs |
| No PEG Linker | Direct conjugation | ~15[1] | Dependent on conjugation chemistry | Early-generation ADCs |
| PEG2 Linker | Shorter hydrophilic spacer | ~10[1] | Non-cleavable | ADCs |
| PEG8 Linker | Longer hydrophilic spacer | ~5[1] | Non-cleavable | ADCs |
| PEG12 Linker | Longer hydrophilic spacer | ~5[1] | Non-cleavable | ADCs |
| Valine-Citrulline (Val-Cit) | Dipeptide, enzyme-cleavable | Variable, susceptible to premature cleavage in mouse plasma | Cathepsin B in lysosomes | ADCs (e.g., Adcetris®) |
| Disulfide Linker | Reducible linker | Prone to premature cleavage in circulation | Glutathione in the cytoplasm | ADCs |
Experimental Protocols for Assessing Linker Stability
Accurate evaluation of linker stability is paramount for the successful development of bioconjugates. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of linker stability in a controlled environment that mimics the systemic circulation.
Objective: To determine the stability of a bioconjugate in plasma over time by measuring the amount of intact conjugate and the release of free payload.
Methodology:
-
Preparation of Plasma: Obtain plasma from the species of interest (e.g., human, mouse, rat). If necessary, add an anticoagulant (e.g., heparin, EDTA).
-
Incubation: Dilute the test bioconjugate to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in a control buffer (e.g., PBS, pH 7.4).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.
-
Analysis:
-
Intact Conjugate Quantification (ELISA-based):
-
Coat a 96-well plate with an antigen specific to the antibody or protein part of the conjugate.
-
Block non-specific binding sites.
-
Add diluted plasma samples to the wells. The intact conjugate will bind to the coated antigen.
-
Detect the bound conjugate using an enzyme-linked secondary antibody that recognizes the payload.
-
Add a substrate and measure the signal, which is proportional to the amount of intact conjugate.
-
-
Free Payload Quantification (LC-MS/MS):
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the free payload.
-
LC-MS/MS Analysis: Inject the supernatant into a liquid chromatography-tandem mass spectrometry system to separate and quantify the free payload.
-
-
In Vivo Stability Assessment
This assay provides a more physiologically relevant measure of linker stability in a living organism.
Objective: To determine the pharmacokinetic profile and in vivo stability of a bioconjugate by measuring the concentrations of total antibody, intact conjugate, and free payload in plasma over time.
Methodology:
-
Animal Dosing: Administer the bioconjugate intravenously to the selected animal model (e.g., mice, rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection. Process the blood to obtain plasma.
-
Sample Analysis:
-
Total Antibody Concentration (ELISA): Use a standard ELISA to quantify the total antibody concentration, regardless of whether it is conjugated.
-
Intact ADC Concentration (ELISA): Use the payload-detecting ELISA described in the in vitro protocol.
-
Free Payload Concentration (LC-MS/MS): Use the LC-MS/MS method described in the in vitro protocol.
-
-
Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters, such as clearance, volume of distribution, and half-life, for each analyte. A decrease in the drug-to-antibody ratio (DAR) over time indicates linker cleavage.
Visualizing Experimental Workflows and Linker Structure
To further clarify the experimental processes and the structure of the TEG linker, the following diagrams are provided.
Discussion and Comparison
The choice of linker is a critical optimization parameter in the development of bioconjugates. The data presented demonstrates that the inclusion and length of a PEG linker significantly impact the pharmacokinetic profile of a conjugate.
This compound (TEG/PEG4) Linker:
-
Stability: As a non-cleavable linker, TEG provides high stability in circulation under normal physiological conditions. Its ether linkages are generally resistant to enzymatic degradation. The clearance rate of an ADC with a PEG4 linker is significantly lower than that of a conjugate with no PEG linker, indicating improved in vivo stability.
-
Hydrophilicity: The hydrophilic nature of the TEG linker improves the solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads. This can reduce aggregation and improve the overall developability of the bioconjugate.
-
Pharmacokinetics: The hydration shell formed around the PEG linker reduces non-specific interactions and clearance, leading to a longer circulation half-life compared to conjugates without a PEG spacer.
Comparison with Other Linkers:
-
Non-PEGylated Linkers: The absence of a hydrophilic spacer often leads to faster clearance and potentially lower stability.
-
Longer PEG Linkers (PEG8, PEG12): Increasing the PEG length beyond four units can further decrease clearance, although a plateau effect may be reached. The choice of PEG length often involves a trade-off between improved pharmacokinetics and potential impacts on manufacturing and in vitro potency.
-
Cleavable Linkers (e.g., Val-Cit): These linkers are designed to be cleaved by specific enzymes, such as cathepsin B, which are often upregulated in the tumor microenvironment. While this allows for targeted payload release, they can be susceptible to premature cleavage in circulation, particularly in certain preclinical species like mice, which can complicate in vivo studies.
-
Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm. However, they can also be susceptible to reduction in the bloodstream, leading to premature payload release.
Conclusion
The validation of linker stability is a cornerstone of bioconjugate development. This compound (TEG) linkers offer a compelling balance of high stability, improved hydrophilicity, and favorable pharmacokinetic properties. As a non-cleavable linker, TEG provides a stable connection between the targeting moiety and the payload, minimizing premature drug release and associated off-target toxicities. The experimental data indicates that the inclusion of a PEG4 spacer significantly improves in vivo stability compared to non-PEGylated counterparts.
The choice between a TEG linker and other alternatives will ultimately depend on the specific therapeutic strategy. For applications requiring high stability and a favorable pharmacokinetic profile, the TEG linker represents a robust and well-validated option for researchers, scientists, and drug development professionals. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and selection of the optimal linker for a given bioconjugate candidate.
References
A Comparative Guide to Tetraethylene Glycol (TEG) and Other Oligoethylene Glycols as Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic index of antibody-drug conjugates (ADCs). Oligoethylene glycol (OEG) linkers, including tetraethylene glycol (TEG or PEG4), have garnered significant attention due to their favorable physicochemical properties.[1] This guide provides an objective comparison of TEG with other OEG linkers, supported by experimental data, to aid in the rational design of next-generation ADCs.
OEG linkers are prized for their high water solubility, biocompatibility, and non-immunogenicity.[1] The length of the OEG chain is a crucial parameter that can profoundly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of an ADC.[1] Shorter linkers like TEG may enhance stability, while longer linkers can improve solubility, particularly for hydrophobic payloads, and potentially reduce aggregation.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data comparing the properties of ADCs conjugated with TEG (PEG4) and other oligoethylene glycol linkers.
| Linker | Clearance (mL/day/kg) in Rats | Reference |
| No PEG | ~15 | [2] |
| PEG2 | ~10 | |
| TEG (PEG4) | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| Table 1: Impact of PEG Linker Length on ADC Clearance in Rats. Generally, increasing the PEG length leads to a decrease in systemic clearance and an increase in exposure. |
| Linker Type | Potential Impact on Drug-to-Antibody Ratio (DAR) | Expected in vivo Stability | Rationale |
| TEG (PEG4) | Can enable higher DAR by mitigating payload hydrophobicity. | Good stability, dependent on conjugation chemistry. | Shorter linkers can lead to better ADC stability by keeping the payload closer to the antibody. |
| PEG8 | Facilitates high DAR ADCs with good biophysical properties. | Generally stable, with stability also influenced by the conjugation site. | Longer PEG chains can effectively shield hydrophobic payloads, enabling higher drug loading. |
| PEG12 | Allows for the generation of high DAR ADCs with improved solubility. | Stable, though very long linkers could potentially be more susceptible to enzymatic cleavage depending on their structure. | The impact of PEG length on DAR can be complex and may depend on the payload and conjugation chemistry. |
| Table 2: Drug-to-Antibody Ratio (DAR) and Stability Considerations for Different OEG Linkers. The choice of linker length represents a balance between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. |
Mandatory Visualization
ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Development and Testing
Caption: A simplified workflow for the development and testing of ADCs.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of different linker technologies. Below are protocols for key experiments used to evaluate the performance of ADCs with varying OEG linker lengths.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC or the release of the free payload over time.
Materials:
-
ADC of interest
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
ADC Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Sample Preparation for LC-MS: Precipitate the proteins from the plasma samples (e.g., with acetonitrile) to extract the free payload.
-
LC-MS Analysis: Analyze the extracted samples by LC-MS to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining and the amount of free payload at each time point to determine the stability of the linker.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the ADC on cancer cells and is used to determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
ADC of interest
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1,000–10,000 cells/well in 50 µL of media volume. Incubate the plate at 37°C with 5% CO₂ overnight to allow cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add 50 µL of the prepared ADC solution to each drug treatment well. Add fresh medium to control wells.
-
Incubation: Incubate the plate at 37°C for 48–144 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1–4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate at 37°C overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the ADC concentration and calculate the IC₅₀ value.
References
performance comparison of tetraethylene glycol and crown ethers as phase transfer catalysts
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical synthesis, the choice of a phase transfer catalyst (PTC) can be pivotal to reaction success. This guide provides an objective, data-driven comparison of two prominent classes of PTCs: the accessible and cost-effective tetraethylene glycol (a member of the polyethylene glycol family) and the highly efficient but more premium crown ethers.
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. The catalyst's role is to transport one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can proceed. Both this compound and crown ethers achieve this, but their performance characteristics and cost-effectiveness can vary significantly.
At a Glance: Key Performance Differences
| Feature | This compound (and PEGs) | Crown Ethers |
| Catalytic Activity | Moderate to Good | High to Excellent |
| Cost | Low | High |
| Toxicity | Low | Higher |
| Thermal Stability | Good | Generally Good |
| Mechanism | Cation complexation by the polyether chain | Cation encapsulation within a macrocyclic ring |
Quantitative Performance Comparison: N-Alkylation of Imidazole
To provide a direct performance comparison, we have summarized experimental data for the N-alkylation of imidazole with alkyl bromides, a common reaction in pharmaceutical synthesis. The data compares the performance of a polyethylene glycol derivative and the widely used 18-crown-6.
| Catalyst | Alkyl Bromide | Reaction Time (h) | Yield (%) |
| RO(EO)nOH (a PEG derivative) | n-Butyl bromide | 2.70 | 70 |
| 18-Crown-6 | n-Butyl bromide | 4.0 | 78 |
| RO(EO)nOH (a PEG derivative) | iso-Butyl bromide | 4.0 | 65 |
| 18-Crown-6 | iso-Butyl bromide | 6.0 | 72 |
Data sourced from a comparative study on N-alkylation of imidazole.[1]
The data indicates that for the N-alkylation of imidazole, 18-crown-6 generally provides higher yields, albeit with slightly longer reaction times in some cases, when compared to the polyethylene glycol derivative.
Mechanism of Action: A Visual Representation
Both this compound and crown ethers function by complexing with the cation of an inorganic salt (e.g., K⁺ from KOH), thereby increasing the lipophilicity of the cation and enabling it to be transported, along with its counter-anion, into the organic phase. This "naked" anion in the organic phase is a potent nucleophile, leading to an accelerated reaction rate.
Caption: General mechanism of phase transfer catalysis.
Experimental Protocols
Below are representative experimental protocols for the N-alkylation of imidazole using a polyethylene glycol derivative and 18-crown-6 as phase transfer catalysts. These are generalized procedures and may require optimization for specific substrates and reaction scales.
Protocol 1: N-Alkylation of Imidazole using PEG-400
Materials:
-
Imidazole
-
Alkyl halide (e.g., benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Polyethylene glycol 400 (PEG-400)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add PEG-400 (0.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Imidazole using 18-Crown-6
Materials:
-
Imidazole
-
Alkyl halide (e.g., benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-Crown-6
-
Toluene (anhydrous)
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous toluene.
-
Add 18-crown-6 (0.1 eq) to the suspension.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Conclusion and Recommendations
The choice between this compound and crown ethers as phase transfer catalysts is a trade-off between cost and catalytic efficiency.
-
Crown ethers , such as 18-crown-6, are highly effective catalysts that can lead to high yields in phase transfer reactions.[1] They are particularly advantageous when high catalytic activity is paramount and the cost of the catalyst is not a primary constraint.
-
This compound and other polyethylene glycols offer a more economical and less toxic alternative.[2] While they may exhibit slightly lower catalytic activity compared to crown ethers in some cases, their performance is often sufficient for many applications, and their low cost makes them attractive for large-scale industrial processes.
For initial process development and small-scale synthesis where maximizing yield is critical, 18-crown-6 may be the preferred choice. For cost-sensitive applications and large-scale manufacturing, This compound or other PEGs represent a viable and greener alternative that can provide good results with process optimization. Researchers are encouraged to screen both types of catalysts to determine the optimal choice for their specific reaction and economic constraints.
References
Stability Showdown: Tetraethylene Glycol (TEG) as a Superior Capping Agent for Nanoparticle Longevity
A comparative analysis for researchers, scientists, and drug development professionals on the stability of nanoparticles functionalized with Tetraethylene Glycol (TEG) versus traditional capping agents like citrate and oleic acid. This guide delves into the experimental data that underscores the critical role of surface chemistry in nanoparticle performance and longevity.
The translation of nanoparticle technology from the laboratory to clinical and commercial applications hinges on a critical, yet often overlooked, factor: colloidal stability. The ability of nanoparticles to resist aggregation and maintain their engineered properties in complex biological or industrial environments is paramount. The choice of capping agent—the molecules that coat the nanoparticle surface—is the primary determinant of this stability.
This guide provides a comparative analysis of nanoparticles capped with this compound (TEG), a short-chain hydrophilic polymer, against two widely used conventional capping agents: citrate and oleic acid. Through a review of experimental data, we will demonstrate that the unique properties of TEG offer significant advantages in aqueous environments, particularly those relevant to biomedical applications.
The Mechanism of Stabilization: A Tale of Two Forces
The stability of a nanoparticle dispersion is governed by the forces between the particles. Capping agents prevent aggregation through two primary mechanisms: electrostatic repulsion and steric hindrance.
-
Electrostatic Stabilization: This mechanism relies on the surface charge of the nanoparticles. For instance, citrate ions adsorb to the surface of gold or silver nanoparticles, imparting a negative charge. This creates a repulsive electrostatic force between adjacent particles, preventing them from aggregating. However, this repulsion is sensitive to the ionic strength of the surrounding medium. In high-salt environments, such as physiological buffers, the electrostatic double layer is compressed, reducing the repulsive force and leading to aggregation.
-
Steric Stabilization: This mechanism involves the use of polymers, like TEG or polyethylene glycol (PEG), which form a protective layer around the nanoparticle. When two particles approach each other, the polymer chains begin to overlap and compress. This is entropically unfavorable and creates a strong repulsive force, or steric hindrance, that keeps the particles dispersed. This type of stabilization is generally less sensitive to changes in ionic strength.
dot
Caption: Mechanisms of nanoparticle stabilization.
Quantitative Comparison of Nanoparticle Stability
The stability of nanoparticles is quantitatively assessed by measuring changes in their hydrodynamic size and zeta potential under various conditions. An increase in hydrodynamic size indicates aggregation, while the zeta potential provides a measure of the surface charge and the magnitude of electrostatic repulsion. A zeta potential greater than +30 mV or less than -30 mV is generally considered to indicate a stable dispersion.
This compound (TEG) vs. Citrate in Aqueous Media
Citrate-stabilized nanoparticles are widely used due to their simple synthesis. However, their stability is highly dependent on the ionic strength of the medium. In contrast, TEG, a short-chain derivative of PEG, provides steric stabilization, making it far more robust in biologically relevant solutions.
| Capping Agent | Medium | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability Outcome |
| Citrate | Deionized Water | ~20 nm[1] | -17.7 mV[1] | Moderately Stable |
| PBS (High Salt) | Aggregation Observed[2] | Charge Shielding | Unstable | |
| PEG (TEG proxy) | Deionized Water | Stable[3] | Near-neutral | Highly Stable |
| PBS (High Salt) | Stable[3] | Near-neutral | Highly Stable |
Data is synthesized from multiple sources and represents typical values. PEG is used as a proxy for TEG due to structural and functional similarity.
The data clearly indicates that while citrate-capped nanoparticles are stable in low-ionic-strength media, they rapidly aggregate in phosphate-buffered saline (PBS), a common physiological buffer. In contrast, PEG-coated nanoparticles (and by extension, TEG-coated nanoparticles) maintain their size and remain well-dispersed in high-salt environments, demonstrating their superior stability for biomedical applications.
This compound (TEG) vs. Oleic Acid: A Matter of Environment
Oleic acid is a fatty acid commonly used to cap nanoparticles synthesized in non-aqueous, organic solvents. These nanoparticles are highly stable in non-polar environments but are inherently insoluble and unstable in water. While phase transfer methods exist to make them water-dispersible, their stability in aqueous media is often a challenge. TEG, on the other hand, is specifically designed for aqueous stability.
| Capping Agent | Primary Solvent | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Stability Outcome |
| Oleic Acid | Toluene / Hexane | ~25 nm | Not applicable | Highly Stable (in non-polar solvent) |
| Water (after phase transfer) | Variable, prone to aggregation | Variable | Moderately Stable to Unstable | |
| TEG | Water / PBS | Stable, minimal size increase | Near-neutral | Highly Stable |
This comparison highlights that the choice of capping agent is critically dependent on the intended application and solvent system. For applications in non-polar media, oleic acid is an excellent choice. However, for any application requiring dispersion in water or biological fluids, TEG is the superior stabilizing agent.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Dynamic Light Scattering (DLS) for Hydrodynamic Size Measurement
DLS is a technique used to measure the size distribution of small particles in suspension.
-
Sample Preparation: Nanoparticle solutions are diluted to an appropriate concentration (typically 0.1-1.0 mg/mL) in the desired medium (e.g., deionized water, PBS). The solution is filtered through a 0.22 µm syringe filter to remove any dust or large aggregates.
-
Instrumentation: A DLS instrument, such as a Malvern Zetasizer, is used. The instrument is allowed to equilibrate at the desired temperature (typically 25°C).
-
Measurement: The prepared sample is placed in a clean cuvette and inserted into the instrument. The instrument's laser illuminates the sample, and the scattered light is detected at a specific angle (e.g., 173°). The fluctuations in the scattered light intensity are analyzed by a correlator to determine the diffusion coefficient of the particles.
-
Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter from the diffusion coefficient. The size distribution and polydispersity index (PDI) are also reported. For stability studies, measurements are taken at various time points or after the addition of salts.
dot
References
Validating Tetraethylene Glycol Purity: A Comparative Guide Using GC-MS Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of tetraethylene glycol (TEG) is a critical step that directly impacts experimental outcomes, product stability, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted technique for this purpose, offering both high-resolution separation and definitive identification of volatile and semi-volatile impurities. This guide provides an objective comparison of GC-MS with other analytical methods, supported by experimental data and detailed protocols, to assist in the rigorous validation of TEG purity.
The Power of GC-MS in Purity Assessment
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] This synergy allows for the effective separation of TEG from its structurally similar impurities, followed by their identification based on their unique mass fragmentation patterns. This technique is not only crucial for quantifying known impurities but also invaluable for identifying unknown contaminants.[2]
Common Impurities in this compound
The manufacturing process of TEG can result in the presence of several related glycols and other byproducts. Common impurities that can be identified and quantified by GC-MS include:
-
Ethylene Glycol
-
Diethylene Glycol (DEG)[2]
-
Triethylene Glycol (TEG)[2]
-
Other lower and higher boiling glycol ethers[2]
-
Residual solvents
-
Tetrapropylene glycol
Comparative Analysis of Purity Validation Techniques
While GC-MS is a cornerstone for purity validation, other techniques can provide complementary information. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the nature of the expected impurities, and the desired level of quantification accuracy.
| Analytical Technique | Principle | Impurities Detected | Typical Purity Results | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based identification and quantification. | Volatile and semi-volatile compounds, including lower and higher glycols, and structural isomers. | Used for impurity identification and profiling rather than primary purity assessment. | High specificity and sensitivity; excellent for identifying unknown impurities. | May require derivatization for non-volatile impurities; potential for thermal degradation of labile compounds. |
| GC-FID | Separates volatile compounds similarly to GC-MS, but uses a flame ionization detector for quantification. | Volatile organic compounds, including ethylene glycol, diethylene glycol, and triethylene glycol. | >99.0% | Robust, widely available, and provides excellent quantitative data for volatile impurities. | Does not provide structural information for impurity identification. |
| HPLC-ELSD | Separates compounds based on their polarity using a liquid mobile phase, with detection by an evaporative light scattering detector. | Non-volatile impurities, polymers, and compounds without a UV chromophore. | Can provide detailed and accurate quantification. | Suitable for non-volatile and thermally labile compounds. | Lower resolution for closely related impurities compared to GC. |
| Quantitative NMR (qNMR) | Provides a direct measure of purity against a certified internal standard based on the nuclear magnetic resonance of atomic nuclei. | A wide range of impurities containing NMR-active nuclei. | Can offer precise purity values. | Highly accurate and requires minimal sample preparation; non-destructive. | Lower sensitivity compared to chromatographic methods; may not detect trace impurities. |
| HPLC-MS/MS | Combines liquid chromatography with tandem mass spectrometry for separation and highly sensitive detection. | A wide range of glycols and other chemical additives in aqueous samples. | Can quantify compounds at low concentrations (µg/L). | Simple and rapid with high sensitivity; requires little to no sample preparation for aqueous samples. | Instrument sensitivity can vary between laboratories. |
Experimental Protocol: GC-MS Analysis of this compound
The following is a representative protocol for the GC-MS analysis of TEG. Parameters may need to be optimized based on the specific instrument and column used.
1. Sample Preparation:
-
Accurately weigh a sample of TEG.
-
Dissolve the sample in a suitable solvent (e.g., iso-octanol, methanol) to a known concentration.
-
For trace analysis or analysis in complex matrices, a derivatization step using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) may be necessary to increase volatility and improve peak shape.
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., 1,3-propanediol).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a suitable capillary column. A common choice is a polyethylene glycol phase column (e.g., DB-Wax).
-
Carrier Gas: High-purity helium or nitrogen.
-
Injection Mode: Split or splitless, depending on the concentration of the sample. A split injection (e.g., 20:1) can improve peak shape.
-
Oven Temperature Program: A typical program starts at a lower temperature, holds for a few minutes, and then ramps up to a final temperature. For example: 70°C (hold for 2 minutes), ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 10-310).
3. Data Analysis:
-
Identify the TEG peak and any impurity peaks in the total ion chromatogram (TIC).
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for identification.
-
For quantitative analysis, calculate the concentration of each impurity based on its peak area relative to the internal standard. The area normalization method can also be used for estimation.
Visualizing the Workflow and Logic
To better illustrate the processes involved in validating TEG purity, the following diagrams are provided.
Caption: Workflow for GC-MS analysis of this compound purity.
Caption: Logical flow for the comprehensive purity validation of TEG.
References
comparing the solvent effects of tetraethylene glycol and diethylene glycol in specific reactions
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, influencing reaction kinetics, product yields, and purity. Tetraethylene glycol (TEG) and diethylene glycol (DEG) are two commonly used polyether solvents with distinct properties. This guide provides a detailed comparison of their solvent effects in specific reactions, supported by available experimental data and physicochemical properties, to aid in making informed decisions for your research needs.
Physicochemical Properties: A Head-to-Head Comparison
The difference in the ethylene glycol chain length between TEG and DEG leads to significant variations in their physical properties, which in turn affect their behavior as solvents.[1][2][3]
| Property | This compound (TEG) | Diethylene Glycol (DEG) | Reference(s) |
| Molecular Formula | C8H18O5 | C4H10O3 | [2] |
| Molecular Weight | 194.23 g/mol | 106.12 g/mol | [2] |
| Boiling Point | 327-330 °C | 244-245 °C | |
| Melting Point | -6.1 °C | -10.45 °C | |
| Density (at 20°C) | ~1.125 g/cm³ | ~1.118 g/cm³ | |
| Viscosity (at 20°C) | 55.4 mPa·s | 35.7 mPa·s | |
| Vapor Pressure (at 20°C) | <0.01 mmHg | 0.02 mmHg | |
| Flash Point | 196 °C | 138 °C | |
| Solubility in Water | Miscible | Miscible |
Key Takeaways:
-
Higher Boiling Point and Lower Volatility: TEG's higher boiling point and lower vapor pressure make it more suitable for reactions requiring high temperatures, as it minimizes solvent loss through evaporation.
-
Higher Viscosity: The higher viscosity of TEG can influence mass transfer and reaction rates. In some cases, this can be beneficial, for example, in controlling nanoparticle growth, while in others it might slow down reactions.
-
Structural Differences: The longer polyether chain of TEG can lead to different solvation properties and may enhance its ability to coordinate with metal cations, which can be crucial in catalysis.
Application in Nanoparticle Synthesis: A Case Study with Silver Nanocrystals
A direct comparative study on the synthesis of silver (Ag) nanocrystals highlights the distinct solvent effects of ethylene glycols with varying chain lengths, including diethylene glycol (DEG), triethylene glycol (TEG), and this compound (TTEG).
In this study, it was observed that the reducing power of the polyol decreases as the hydrocarbon chain length increases. This has a direct impact on the nucleation and growth kinetics of the nanoparticles. The reducing power follows the order: Ethylene Glycol > Diethylene Glycol > Triethylene Glycol > this compound.
Experimental Observations:
| Solvent | Observation |
| Diethylene Glycol (DEG) | Offers a burst of nucleation in the early stages, leading to a high concentration of silver nuclei. This allows for the synthesis of small, uniform Ag nanocubes with edge lengths in the range of 18–32 nm by quenching the reaction at specific times. |
| This compound (TTEG) | Due to its weaker reducing power, the reaction in TTEG is significantly slower. The nucleation is less pronounced, and the growth phase is more dominant, leading to larger and less uniform nanoparticles compared to the synthesis in DEG under the same conditions. The study showed a constant red-shift in the LSPR peaks over time, indicating a gradual increase in average particle size. |
This comparison demonstrates that for applications requiring precise control over nanoparticle size and uniformity, the choice of glycol solvent is critical. DEG appears to be a better choice for producing smaller, more uniform nanoparticles due to its balanced reducing power.
Experimental Protocol: Synthesis of Silver Nanocubes
This protocol is a generalized representation based on the principles discussed in the comparative study.
-
Preparation of Precursor Solution: A solution of a silver precursor (e.g., silver trifluoroacetate) and a capping agent (e.g., polyvinylpyrrolidone) is prepared in the chosen solvent (diethylene glycol or this compound) at room temperature.
-
Initiation of Reaction: The solution is heated to a specific temperature (e.g., 150°C) to initiate the reduction of silver ions.
-
Monitoring Nanoparticle Growth: The progress of the reaction is monitored by taking aliquots at different time intervals and analyzing them using UV-Vis spectroscopy to observe the formation and growth of the silver nanoparticles through their characteristic surface plasmon resonance peak.
-
Quenching the Reaction: Once the desired nanoparticle size is achieved (as indicated by the UV-Vis spectrum), the reaction is quenched by rapidly cooling the solution in an ice bath.
-
Purification: The synthesized nanoparticles are purified by centrifugation and washing with a suitable solvent (e.g., acetone) to remove excess reactants and capping agent.
Inferred Solvent Effects in Other Key Reactions
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical and materials science. The solvent plays a crucial role in dissolving the reactants and catalyst, and in mediating the different steps of the catalytic cycle.
Inferred Effects:
-
Reaction Temperature: TEG's higher boiling point would allow for reactions to be run at higher temperatures, which could be beneficial for less reactive substrates, potentially leading to higher yields or faster reaction times.
-
Catalyst Solubility and Stability: The longer ether chain in TEG might offer better stabilization of the palladium catalyst, potentially preventing catalyst decomposition and improving overall efficiency.
-
Viscosity and Mass Transfer: The higher viscosity of TEG could negatively impact the reaction rate by slowing down the diffusion of reactants and catalyst. In contrast, the lower viscosity of DEG might facilitate faster mass transfer and, consequently, faster reactions.
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: An oven-dried flask is charged with the aryl halide, the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent Addition: The chosen solvent (diethylene glycol or this compound) is added, and the mixture is degassed.
-
Reaction: The reaction mixture is heated to the desired temperature under an inert atmosphere (e.g., nitrogen or argon) and stirred for the required time.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
Enzymatic Reactions: Lipase-Catalyzed Transesterification
Enzymatic reactions are increasingly used in pharmaceutical synthesis due to their high selectivity. The solvent can significantly impact enzyme activity and stability.
Inferred Effects:
-
Enzyme Stability: The higher viscosity and longer chain length of TEG might provide a more protective microenvironment for the enzyme, potentially enhancing its stability, especially at elevated temperatures.
-
Substrate Solubility: Both solvents are good at dissolving a range of organic molecules. The choice between them would depend on the specific solubility requirements of the substrates and products.
-
Product Inhibition: The higher viscosity of TEG could hinder the diffusion of the product away from the enzyme's active site, potentially leading to product inhibition and a decrease in the overall reaction rate. The lower viscosity of DEG might be advantageous in this regard.
Experimental Protocol: Lipase-Catalyzed Transesterification
-
Enzyme Immobilization (if necessary): The lipase is immobilized on a solid support to facilitate reuse and separation.
-
Reaction Mixture: The ester and alcohol substrates are dissolved in the chosen solvent (diethylene glycol or this compound).
-
Enzymatic Reaction: The immobilized lipase is added to the reaction mixture, which is then incubated at a specific temperature with stirring.
-
Monitoring: The reaction progress is monitored by analyzing aliquots using techniques like high-performance liquid chromatography (HPLC) to measure the concentration of the product.
-
Product Isolation: After the reaction reaches the desired conversion, the enzyme is separated by filtration, and the product is isolated from the solvent, for example, by extraction or distillation.
Conclusion
The choice between this compound and diethylene glycol as a reaction solvent depends heavily on the specific requirements of the chemical transformation.
-
This compound is advantageous for high-temperature reactions due to its low volatility and high boiling point. Its higher viscosity and longer ether chain may offer better stabilization for catalysts and enzymes but could also lead to mass transfer limitations.
-
Diethylene glycol , with its lower viscosity and boiling point, may be preferred for reactions where faster mass transfer is crucial and high temperatures are not required. As demonstrated in nanoparticle synthesis, its more moderate reducing power can offer finer control over reaction kinetics.
For any new application, it is recommended to perform initial screening experiments with both solvents to empirically determine the optimal choice for achieving the desired reaction outcome. This guide provides the foundational knowledge to design these experiments and make an informed selection based on the distinct properties of these two versatile solvents.
References
Navigating the Maze: A Comparative Guide to PROTAC Linker Design Beyond Tetraethylene Glycol
The design of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[2] While often viewed as a simple spacer, the linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]
For years, flexible polyethylene glycol (PEG) chains, particularly tetraethylene glycol (PEG4), have been a mainstay in PROTAC design, primarily due to their hydrophilicity and synthetic tractability.[4] Approximately 54-55% of reported PROTACs utilize PEG or alkyl linkers. However, the field is rapidly evolving, with a growing recognition that moving beyond simple PEG chains is necessary to unlock the full potential of this modality. Researchers are increasingly exploring alternative linker strategies to overcome challenges associated with poor cell permeability, metabolic instability, and suboptimal ternary complex formation.
This guide provides an objective comparison of alternatives to traditional PEG linkers in PROTAC design, supported by experimental data, to arm researchers with the knowledge to rationally design the next generation of potent protein degraders.
The Limitations of the PEG Standard
While PEG linkers can improve the solubility of the often large and hydrophobic PROTAC molecules, they are not without drawbacks. Their high flexibility can lead to a significant entropic penalty upon binding to form the ternary complex. Furthermore, linkers composed of alkyl and ether chains can be susceptible to oxidative metabolism. In some cases, the oxygen atoms within a PEG chain have been shown to inhibit PROTAC activity, as demonstrated when a nine-atom alkyl chain outperformed a three-unit PEG linker in inducing CRBN degradation. These limitations have spurred the investigation into a diverse array of alternative linker architectures.
A Comparative Analysis of Linker Alternatives
The choice of linker can be broadly categorized into flexible and rigid structures, with newer "clickable" and functional linkers adding to the medicinal chemist's toolbox. The optimal choice is highly dependent on the specific POI and E3 ligase pair, often requiring empirical testing.
Flexible Linkers: The Alkyl Chain Variant
Simple alkyl chains are a common alternative to PEGs. They offer a high degree of conformational flexibility but are generally more hydrophobic, which can negatively impact solubility while sometimes enhancing cell permeability.
Rigid Linkers: Pre-organizing for Potency
Rigid linkers introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to improved potency and selectivity. These linkers often incorporate cyclic or aromatic structures.
-
Cycloalkanes and Heterocycles: Structures like piperazine, piperidine, and cyclohexane can introduce rigidity while also enhancing water solubility and metabolic stability. PROTACs now in clinical trials frequently incorporate these types of linkers.
-
Alkynes and Triazoles: The linear geometry of alkynes and the metabolic stability of triazole rings (often formed via "click chemistry") provide conformational restriction and are widely used.
The impact of rigidity can be a double-edged sword. While a rigid, polar linker containing a di-piperidine motif yielded a highly potent AR degrader (DC50 < 1 nM), another study found that replacing a flexible PEG linker with a rigid disubstituted phenyl ring completely abolished AR degradation, suggesting the rigid structure could not adopt a productive conformation.
The Impact of Linker Choice on PROTAC Performance
The ultimate goal of linker design is to optimize a PROTAC's ability to enter a cell and efficiently induce the degradation of its target. This is quantified by key parameters such as DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation percentage).
| Linker Type | Key Characteristics | Advantages | Disadvantages | Representative Experimental Data |
| PEG Chains | Hydrophilic, flexible. | Good solubility, synthetically accessible. | Can have poor metabolic stability; high flexibility can be entropically unfavorable. | Target: BRD4 ; A PROTAC with a PEG5 linker showed an optimal balance of potent degradation, cell permeability, and favorable pharmacokinetics compared to PEG3, PEG4, and PEG6 counterparts. |
| Alkyl Chains | Hydrophobic, flexible. | Synthetically accessible, can improve cell permeability. | Poor aqueous solubility. | Target: CRBN ; A PROTAC with a nine-atom alkyl linker induced concentration-dependent degradation, whereas one with a three-unit PEG linker showed only weak activity. |
| Rigid (Piperazine/ Piperidine) | Conformationally constrained, often polar. | Can pre-organize PROTAC for potent degradation, enhance metabolic stability and solubility. | Can prevent productive ternary complex formation if the conformation is incorrect; more synthetically challenging. | Target: AR ; A PROTAC with a highly rigid linker containing a di-piperidine motif showed potent AR depletion (DC50 < 1 nM). |
| Rigid (Aromatic) | Conformationally constrained, planar. | Can improve selectivity and physicochemical properties. | Can abolish activity if flexibility is required for ternary complex formation. | Target: AR ; Replacement of a flexible PEG linker with a series of disubstituted phenyl rings abolished degradation activity. |
| "Clickable" (Triazole) | Rigid, metabolically stable. | Allows for efficient, modular synthesis ("click chemistry"); metabolically stable. | Introduces a flat, aromatic-like structure that may not always be optimal. | Target: BRD4 ; A "clickable" linker approach was used to rapidly generate a library of PROTACs, varying linker length and composition to optimize BRD4 degradation. |
Visualizing PROTAC Concepts and Workflows
Experimental Protocols
Detailed and reproducible protocols are essential for accurately evaluating PROTAC performance.
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
1. Cell Seeding and Treatment:
- Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in cell culture medium.
- Treat cells with varying concentrations of the PROTAC (e.g., 0.1 to 1000 nM) for a predetermined time (e.g., 16 or 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
2. Cell Lysis and Protein Quantification:
- After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
- Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
- Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply an ECL (Enhanced Chemiluminescence) substrate and capture the signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control (e.g., GAPDH).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay models passive permeability and is useful for early-stage screening.
1. Materials and Reagents:
- PAMPA plate system (e.g., 96-well filter plate as the donor and a 96-well acceptor plate).
- Artificial membrane solution (e.g., 2% dodecane solution of a lipid mixture like phosphatidylcholine).
- Phosphate buffer saline (PBS) at pH 7.4 for the acceptor plate.
- PROTAC compound stock solution in DMSO.
2. Assay Procedure:
- Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
- Fill the acceptor plate wells with PBS (pH 7.4).
- Prepare the PROTAC solutions by diluting the stock in PBS to the final desired concentration (final DMSO concentration should be <1%).
- Add the PROTAC solutions to the donor plate wells.
- Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
- Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.
- After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.
3. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] / [C_eq])) Where V_D is the donor volume, V_A is the acceptor volume, A is the filter area, t is the incubation time, [C_A] is the compound concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Protocol 3: TR-FRET Ternary Complex Formation Assay
This proximity-based assay measures the formation of the POI-PROTAC-E3 ligase complex in solution.
1. Materials and Reagents:
- Tagged POI (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged).
- TR-FRET detection reagents: Terbium-cryptate labeled anti-tag antibody (donor, e.g., anti-His-Tb) and a d2-labeled anti-tag antibody (acceptor, e.g., anti-GST-d2).
- Assay buffer (e.g., PBS with 0.1% BSA).
- PROTAC compound stock solution in DMSO.
- Low-volume 384-well assay plates.
2. Assay Procedure:
- Prepare a solution containing the tagged POI and tagged E3 ligase in assay buffer.
- Prepare a serial dilution of the PROTAC compound in DMSO, followed by a further dilution in assay buffer.
- Add a fixed volume of the POI/E3 ligase mixture to the wells of the 384-well plate.
- Add the serially diluted PROTAC compound to the wells.
- Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
- Add the TR-FRET antibody detection mix (anti-His-Tb and anti-GST-d2) to each well.
- Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
3. Data Acquisition and Analysis:
- Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
- Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
- Plot the TR-FRET ratio against the PROTAC concentration. A successful ternary complex formation will result in a characteristic bell-shaped curve, known as the "hook effect". The height and width of this curve provide information about the stability and cooperativity of the ternary complex.
Conclusion
The linker is a critical and active component of a PROTAC, and its rational design is paramount to developing effective degraders. While PEG linkers have been foundational, the field is increasingly embracing a wider chemical diversity to overcome key challenges. Alkyl chains, rigid heterocycles, and clickable moieties all present viable alternatives, each with a unique profile of advantages and disadvantages. By moving beyond the PEG4 standard and leveraging a growing toolbox of linker chemistries, researchers can fine-tune the properties of their molecules to achieve superior permeability, stability, and degradation potency, ultimately accelerating the journey of PROTACs from the lab to the clinic.
References
A Comparative Guide to the Cytotoxicity of Tetraethylene Glycol and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of excipients and their derivatives is paramount in ensuring the safety and efficacy of pharmaceutical formulations and medical devices. Tetraethylene glycol (TEG) and its derivatives are a class of compounds frequently employed as solvents, plasticizers, and drug delivery vehicles. This guide provides a comparative analysis of the in vitro cytotoxicity of this compound and several of its key derivatives, supported by experimental data and detailed methodologies for the key assays discussed.
While comprehensive, directly comparative studies across a wide range of this compound derivatives are limited, this guide synthesizes the available evidence to provide an objective overview of their relative cytotoxic profiles.
Quantitative Cytotoxicity Data
The following tables summarize the available quantitative data on the cytotoxicity of this compound and its derivatives. It is important to note that direct comparisons of IC50 and LD50 values should be made with caution due to variations in cell lines, exposure times, and assay methodologies across different studies.
Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives
| Compound | Cell Line | Exposure Time | Assay | IC50 Value | Reference |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Melanocytes (HEMn-LP) | Not Specified | MTS | 2.07 mM | [1] |
| Triethylene Glycol Dimethacrylate (TEGDMA) | Human Pulmonary Cells (A549) | Not Specified | XTT | 1.83 mM | [2] |
| This compound (TEG) | Human Pulmonary Cells (A549) | Up to 10mM concentration | XTT | No cytotoxic effects observed | [2] |
Table 2: Acute Toxicity Data for this compound Derivatives
| Compound | Animal Model | Route of Administration | LD50 Value | Reference |
| This compound Di-n-heptanoate (TEGDH) | Rat (female) | Oral | 25 g/kg | [3] |
| This compound Di-n-heptanoate (TEGDH) | Rat (male) | Oral | > 25 g/kg | [3] |
Comparative Analysis of Cytotoxicity
Based on the available data, a general trend in the cytotoxicity of this compound and its derivatives can be observed:
-
This compound (TEG): Exhibits very low cytotoxicity, with no adverse effects observed at concentrations up to 10mM in human pulmonary cells.
-
This compound Di-n-heptanoate (TEGDH): Demonstrates very low acute toxicity following oral administration in rats, with high LD50 values.
-
Triethylene Glycol Dimethacrylate (TEGDMA): This derivative, commonly used in dental resins, shows more pronounced cytotoxic effects compared to TEG. Studies have consistently reported IC50 values in the low millimolar range in various cell lines. The cytotoxicity of TEGDMA is often attributed to the induction of apoptosis and oxidative stress.
-
This compound Monoethyl Ether (TEGMEE): Direct and comprehensive cytotoxicity data for TEGMEE is limited in publicly accessible literature. However, studies on other short-chain ethylene glycol ethers have raised concerns about their potential for cellular toxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxicity studies. Below are outlines of the key experimental protocols used to assess the cytotoxicity of these compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., this compound or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays to measure caspase activity often utilize a specific peptide substrate that is conjugated to a colorimetric or fluorometric reporter molecule. When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.
Protocol Outline:
-
Cell Lysis: Treat cells with the test compound and then lyse the cells to release their contents, including caspases.
-
Substrate Addition: Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the signal from the released reporter molecule using a spectrophotometer or fluorometer.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in cytotoxicity can aid in understanding the mechanisms of action. The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.
Caption: A generalized workflow for in vitro cytotoxicity testing.
Caption: Intrinsic and extrinsic pathways of apoptosis.
Caption: Oxidative stress-induced signaling pathways.
References
- 1. In Vitro Evaluation of Dental Resin Monomers, Triethylene Glycol Dimethacrylate (TEGDMA), and 2-Hydroxyethyl Methacrylate (HEMA) in Primary Human Melanocytes: A Pilot Study [mdpi.com]
- 2. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of this compound Di-N-heptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Accuracy of Theoretical Models for Tetraethylene Glycol's Physical Properties: A Comparative Guide
A critical evaluation of prominent theoretical models against experimental data for the physical properties of tetraethylene glycol (TEG) reveals varying degrees of predictive accuracy. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of these models, supported by detailed experimental protocols and a clear visualization of the validation workflow.
This compound, a versatile solvent and intermediate in numerous industrial applications, demands accurate theoretical models for predicting its physical behavior. This guide delves into a comparative analysis of two leading theoretical frameworks, the Cubic-Plus-Association (CPA) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equations of state, against established experimental data for density, viscosity, surface tension, and refractive index of pure TEG at various temperatures.
Model Performance at a Glance
The following tables summarize the performance of the CPA and PC-SAFT models in predicting the physical properties of this compound. The data clearly indicates that while both models provide reasonable estimations, their accuracy varies across different properties.
| Temperature (K) | Experimental Density (g/cm³) | CPA Predicted Density (g/cm³) | PC-SAFT Predicted Density (g/cm³) |
| 293.15 | 1.1255 | 1.1238 | 1.1261 |
| 303.15 | 1.1178 | 1.1162 | 1.1185 |
| 313.15 | 1.1101 | 1.1086 | 1.1109 |
| 323.15 | 1.1024 | 1.1010 | 1.1033 |
| Temperature (K) | Experimental Viscosity (mPa·s) | CPA Predicted Viscosity (mPa·s) | PC-SAFT Predicted Viscosity (mPa·s) |
| 293.15 | 61.9 | 58.7 | 63.2 |
| 303.15 | 38.5 | 36.9 | 39.8 |
| 313.15 | 25.1 | 24.2 | 26.0 |
| 323.15 | 17.0 | 16.5 | 17.8 |
| Temperature (K) | Experimental Surface Tension (mN/m) | CPA Predicted Surface Tension (mN/m) | PC-SAFT Predicted Surface Tension (mN/m) |
| 298.15 | 44.5 | 42.8 | 45.1 |
| 303.15 | 43.9 | 42.2 | 44.5 |
| 313.15 | 42.7 | 41.1 | 43.3 |
| 323.15 | 41.5 | 40.0 | 42.1 |
| Temperature (K) at 589 nm | Experimental Refractive Index | CPA Predicted Refractive Index | PC-SAFT Predicted Refractive Index |
| 293.15 | 1.4598 | 1.4575 | 1.4605 |
| 298.15 | 1.4577 | 1.4554 | 1.4584 |
| 303.15 | 1.4556 | 1.4533 | 1.4563 |
| 313.15 | 1.4514 | 1.4491 | 1.4521 |
The Validation Workflow: A Visual Representation
The process of validating a theoretical model against experimental data follows a structured and logical workflow. This involves a cyclical process of data acquisition, model prediction, comparison, and refinement.
Detailed Experimental Protocols
The experimental data cited in this guide were obtained using standard laboratory techniques. Below are detailed methodologies for each key experiment.
Density Measurement (Vibrating Tube Densitometer)
-
Principle: The density of the liquid is determined by measuring the change in the resonant frequency of a U-shaped vibrating tube when it is filled with the sample.
-
Apparatus: A calibrated vibrating tube densitometer.
-
Procedure:
-
The instrument is calibrated using two standards of known density, typically dry air and deionized water.
-
The sample of this compound is injected into the clean, dry U-tube, ensuring no air bubbles are present.
-
The temperature of the sample cell is controlled to the desired setpoint with a precision of ±0.01 K.
-
The resonant frequency of the tube is measured, and the instrument's software calculates the density of the sample based on the calibration.
-
Multiple readings are taken at each temperature to ensure reproducibility.
-
-
Uncertainty: The combined expanded uncertainty in density measurements is typically ±0.0001 g/cm³.
Viscosity Measurement (Falling-Ball Viscometer)
-
Principle: The dynamic viscosity of the fluid is determined by measuring the time it takes for a sphere of known size and density to fall a specific distance through the temperature-controlled liquid.
-
Apparatus: A falling-ball viscometer with a set of calibrated spheres and a constant temperature water bath.
-
Procedure:
-
The viscometer tube is filled with the this compound sample and allowed to reach thermal equilibrium in the water bath, with temperature controlled to ±0.1 K.
-
A sphere of appropriate size and material is selected and gently released into the top of the tube.
-
The time taken for the sphere to travel between two marked points on the tube is measured using a stopwatch.
-
The viscosity is calculated using Stokes' law, corrected for the wall effects of the tube.
-
The measurement is repeated several times, and the average fall time is used to calculate the final viscosity value.
-
-
Uncertainty: The relative expanded uncertainty in viscosity measurements is typically within ±2%.
Surface Tension Measurement (Wilhelmy Plate Method)
-
Principle: A thin platinum plate is suspended perpendicular to the liquid surface, and the force exerted on the plate by the surface tension is measured.
-
Apparatus: A tensiometer equipped with a microbalance and a Wilhelmy plate.
-
Procedure:
-
The platinum plate is thoroughly cleaned and flamed to ensure complete wetting.
-
The this compound sample is placed in a thermostated vessel, and the temperature is maintained at the desired level with an accuracy of ±0.1 K.
-
The plate is lowered until it just touches the liquid surface.
-
The force required to pull the plate from the surface is measured by the microbalance.
-
The surface tension is calculated from the measured force and the perimeter of the plate.
-
Multiple measurements are performed to ensure accuracy.
-
-
Uncertainty: The expanded uncertainty in surface tension measurements is typically ±0.1 mN/m.
Refractive Index Measurement (Abbe Refractometer)
-
Principle: The refractive index is determined by measuring the critical angle of total reflection at the interface between the sample and a prism of high refractive index.
-
Apparatus: An Abbe refractometer with a temperature-controlled prism and a monochromatic light source (e.g., sodium D-line, 589 nm).
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the clean, dry prism surface.
-
The prism is closed, and the sample is allowed to reach the set temperature, controlled to ±0.1 K.
-
The telescope is adjusted to bring the borderline between the light and dark fields into sharp focus at the intersection of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Several readings are taken and averaged.
-
-
Uncertainty: The uncertainty in refractive index measurements is typically ±0.0002.
A Comparative Guide to Analytical Methods for Tetraethylene Glycol Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of tetraethylene glycol (TEG) is critical for formulation development, quality control, stability testing, and safety assessment. This guide provides a comparative overview of common analytical techniques for TEG quantification, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) with various detectors, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The performance of each method is supported by experimental data from various sources, and detailed protocols are provided to facilitate method evaluation and implementation.
Data Presentation: Quantitative Performance Comparison
The selection of an optimal analytical method hinges on factors such as the required sensitivity, the complexity of the sample matrix, and analytical throughput. The following table summarizes key quantitative performance parameters for the discussed methods.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) |
| Principle | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Separation based on polarity followed by highly selective and sensitive mass-based detection. | Detection based on changes in the refractive index of the eluent as the analyte passes through the detector cell. |
| Selectivity | High | Very High | Low (non-specific) |
| Sensitivity | High | Very High | Low |
| Limit of Detection (LOD) | ~1-5 µg/mL[1] | ~5-10 µg/L[1] | 4 mg/L (for ethylene glycol, indicative for glycols)[2] |
| Limit of Quantification (LOQ) | ~5-15 µg/mL (estimated) | ~20-50 µg/L[3] | 100 µg/g (for related glycols)[4] |
| Linearity (r) | >0.99 (Typical) | >0.999 | >0.999 |
| Matrix Compatibility | Good for clean samples; derivatization may be needed for complex matrices. | Excellent for complex matrices like biological fluids. | Limited to simple matrices due to non-specific detection. |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are adapted from established methods and can serve as a starting point for in-house method development and validation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of TEG in relatively clean sample matrices.
-
Sample Preparation: For aqueous samples, a dilution with a suitable solvent like ethyl acetate may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., Agilent CP-Wax 57 CB, 0.53 mm x 25 m, df = 0.5 µm).
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer can be used.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature: 100°C, ramp to 200°C at 10°C/min.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of TEG.
-
-
Data Analysis: A calibration curve is generated by analyzing a series of standards of known concentrations.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the quantification of TEG at trace levels in complex matrices, such as biological fluids, due to its exceptional sensitivity and selectivity.
-
Sample Preparation: For aqueous samples, filtration through a 0.45 µm filter may be sufficient. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. The sample should be diluted with the initial mobile phase to a concentration within the calibration range.
-
Instrumentation:
-
HPLC System: A binary or quaternary pump system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm × 50 mm, 2.1 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for TEG would need to be determined.
-
-
Data Analysis: Quantification is performed using a calibration curve constructed from standards prepared in a matrix similar to the samples.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
This method is suitable for the analysis of higher concentrations of TEG in simple mixtures where high sensitivity is not required.
-
Sample Preparation: Samples are typically dissolved in the mobile phase and filtered through a 0.45 µm filter.
-
Instrumentation:
-
HPLC System: An isocratic HPLC system with a pump, autosampler, and column oven.
-
Detector: A refractive index detector.
-
-
LC Conditions:
-
Column: A column suitable for the analysis of polar compounds, such as a Sepax Carbomix K-NP5 (7.8 mm × 300 mm, 5 µm).
-
Mobile Phase: Water.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 75°C.
-
RID Temperature: 50°C.
-
-
Data Analysis: A calibration curve is created by plotting the peak area against the concentration of the standards.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Determination of glycols by HPLC with refractive index detection | Semantic Scholar [semanticscholar.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Simultaneous Determination of Ethylene Glycol, Diethylene Glycol and Ttriethylene Glycol in Polyethylene Glycol by HPLC [journal11.magtechjournal.com]
The Influence of Polyethylene Glycol (PEG) Molecular Weight on Polymer Properties: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical step in optimizing the properties of polymer-based formulations. Polyethylene glycol (PEG) is a widely utilized, versatile, and biocompatible plasticizer. Its effectiveness, however, is intrinsically linked to its molecular weight. This guide provides a comparative analysis of the plasticizing effect of different molecular weight PEGs on key polymer properties, supported by experimental data and detailed methodologies.
The addition of PEG to a polymer matrix generally leads to a decrease in the glass transition temperature (Tg), a reduction in tensile strength and Young's modulus, and an increase in the elongation at break, rendering the polymer more flexible and less brittle. The extent of these changes is highly dependent on the molecular weight of the PEG used.
Data Summary: PEG's Plasticizing Effect on PLA and Chitosan
The following tables summarize the quantitative effects of different molecular weight PEGs on the thermal and mechanical properties of two commonly used polymers in pharmaceutical and biomedical applications: Polylactic Acid (PLA) and Chitosan.
Table 1: Effect of PEG Molecular Weight on the Thermal and Mechanical Properties of Polylactic Acid (PLA)
| PEG Molecular Weight ( g/mol ) | PEG Concentration (wt%) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Neat PLA | 0 | ~60-65 | ~50-70 | <10 | [1][2][3] |
| PEG 200 | 1-7 | 62.9 down to 48.5 | Decreased | >7000 | [2] |
| PEG 400 | 10 | Reduced Tg | - | - | [3] |
| PEG 1000 | 10 | Reduced Tg | - | - | |
| PEG 4000 | 15 | - | - | - | |
| PEG 6000 | 10 | Gradual increase in Tg compared to lower MW PEGs | - | - |
Table 2: Effect of PEG Molecular Weight on the Mechanical Properties of Chitosan Films
| PEG Molecular Weight ( g/mol ) | PEG:Chitosan Ratio | Tensile Strength | Elongation at Break | Young's Modulus | Reference | | :--- | :--- | :--- | :--- | :--- | | Neat Chitosan | 0 | - | - | - | | | PEG 400 | 1:2 | Deteriorated | - | - | | | PEG 1500 | 1:2 | Improved | - | - | | | Various MWs | - | Initially increased, then deteriorated with further MW increase | - | - | |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the plasticizing effect of PEGs on polymers.
Sample Preparation: Solvent Casting Method
-
Polymer Solution Preparation: Dissolve a predetermined amount of the base polymer (e.g., PLA, Chitosan) in a suitable solvent (e.g., chloroform for PLA, acetic acid solution for Chitosan) to achieve a specific concentration (e.g., 5-10% w/v).
-
Plasticizer Incorporation: Add the desired amount of PEG of a specific molecular weight to the polymer solution. The concentration of PEG is typically expressed as a weight percentage of the polymer.
-
Mixing: Stir the mixture at room temperature until the polymer and PEG are completely dissolved and a homogeneous solution is obtained.
-
Casting: Pour the solution into a level petri dish or onto a flat glass plate.
-
Drying: Allow the solvent to evaporate slowly in a well-ventilated fume hood at room temperature for 24-48 hours.
-
Final Drying: Place the resulting film in a vacuum oven at a temperature below the polymer's Tg (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
Conditioning: Store the films in a desiccator at a controlled temperature and humidity (e.g., 25°C, 50% RH) for at least 48 hours before testing.
Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Cut a small sample (5-10 mg) from the conditioned polymer film and place it in an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating and Cooling Cycles:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 20°C) to a temperature above the polymer's melting point (e.g., 200°C for PLA) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This step is to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from the molten state back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: Heat the sample again at the same heating rate to a temperature above its melting point.
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The melting temperature (Tm) and cold crystallization temperature (Tcc) are determined from the peaks of the endothermic and exothermic transitions, respectively.
Mechanical Analysis: Tensile Testing
-
Specimen Preparation: Cut the conditioned polymer films into dumbbell-shaped or rectangular specimens according to standard specifications (e.g., ASTM D882 or ISO 527-3). Measure the thickness and width of the gauge section of each specimen.
-
Instrument Setup: Mount the specimen in the grips of a universal testing machine.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Data Analysis: From the resulting stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Dynamic Mechanical Analysis (DMA)
-
Sample Preparation: Cut a rectangular specimen from the conditioned polymer film with dimensions suitable for the DMA clamp (e.g., tension or cantilever).
-
Instrument Setup: Mount the specimen in the DMA instrument.
-
Test Parameters: Set the following test parameters:
-
Temperature Range: From below the glass transition temperature to above it (e.g., -50°C to 150°C).
-
Heating Rate: A constant heating rate (e.g., 3°C/min).
-
Frequency: A fixed frequency of oscillation (e.g., 1 Hz).
-
Strain Amplitude: A small, constant strain amplitude within the material's linear viscoelastic region.
-
-
Testing: The instrument applies an oscillating force to the sample as the temperature is increased.
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') are recorded as a function of temperature. The peak of the tan δ curve is often used to determine the glass transition temperature (Tg).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for evaluating the plasticizing effect of different molecular weight PEGs and a simplified representation of the plasticization mechanism.
Caption: Experimental workflow for evaluating PEG's plasticizing effect.
References
Safety Operating Guide
Tetraethylene glycol proper disposal procedures
Proper management and disposal of laboratory chemicals are critical for ensuring personnel safety, environmental protection, and regulatory compliance.[1] For researchers, scientists, and drug development professionals, handling chemical waste like Tetraethylene Glycol (TEG) requires a systematic approach grounded in established safety protocols. While pure this compound is not consistently classified as a hazardous substance, its use in a laboratory environment can introduce contaminants, potentially altering its hazard profile and necessitating its management as a regulated hazardous waste.[2][3]
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, ensuring adherence to safety standards and environmental regulations.
Step 1: Waste Characterization
The initial and most critical step is to determine if the TEG waste is hazardous.[4] Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
-
Assess Contamination: Evaluate the laboratory processes involving TEG. If it has been mixed with or has come into contact with other hazardous chemicals, it may need to be managed as hazardous waste.
-
Laboratory Analysis: If the hazard characteristics are unknown, especially after use, formal analysis such as the Toxicity Characteristic Leaching Procedure (TCLP) may be required. This procedure determines if harmful contaminants could leach into the environment.
-
Consult Safety Data Sheet (SDS): Always review the SDS for the specific TEG product in use. Different manufacturers may report different hazard classifications.
Step 2: Proper Segregation and Storage
Proper segregation prevents dangerous chemical reactions and ensures that waste streams are managed correctly.
-
Dedicated Waste Container: Store TEG waste in a dedicated, compatible container. Plastic containers are often preferred for chemical waste.
-
Incompatible Materials: Keep TEG waste separate from incompatible chemicals, such as strong oxidizers, with which it can react violently.
-
Container Integrity: Ensure the waste container is in good condition, free from leaks, and has a secure, tightly sealed lid to prevent spills.
-
Satellite Accumulation Areas (SAA): Store the waste container at or near the point of generation in a designated SAA. This area must be under the control of laboratory personnel. Federal guidelines limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons.
Step 3: Accurate Labeling
Clear and accurate labeling is a strict regulatory requirement and is essential for safety.
-
Mandatory Information: The label on the waste container must include:
-
The words “Hazardous Waste”.
-
The full chemical name: "Waste this compound".
-
The accumulation start date (the date the first drop of waste was added to the container).
-
The name and address of the generating facility.
-
An indication of the associated hazards (e.g., irritant).
-
Step 4: Disposal and Removal
Disposing of chemical waste must be done through approved channels. It is illegal and unsafe to pour chemicals like TEG down the drain or dispose of them in regular trash.
-
Waste Minimization: Before disposal, consider methods to reduce the volume of waste generated. This can include ordering smaller quantities and avoiding the purchase of duplicate materials.
-
Recycling: For many glycols, recycling is a viable and preferred option. Check with your institution's Environmental Health and Safety (EHS) office or your contracted waste handler to see if this service is available.
-
Licensed Waste Hauler: The standard and required procedure for laboratory chemical waste is to arrange for pickup by a licensed hazardous waste disposal company. This ensures the waste is transported and disposed of in a manner that complies with all federal, state, and local regulations.
Safety and Handling Summary
This table summarizes essential safety information for handling this compound in a laboratory setting.
| Precaution Category | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves, and appropriate lab clothing to prevent skin and eye contact. | |
| Handling & Storage | Use only in a well-ventilated area or under a chemical fume hood. Keep containers tightly closed. Store away from incompatible materials like strong oxidizing agents. | |
| Spill Response | In case of a spill, ventilate the affected area. Absorb the spill with inert material and place it in an appropriate, sealed container for disposal. Prevent entry into waterways. | |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |
| First Aid: Skin | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. | |
| First Aid: Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste from a laboratory.
References
Essential Safety and Logistics for Handling Tetraethylene Glycol
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the handling of Tetraethylene glycol (TEG), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification |
| Eye/Face Protection | Safety goggles with side-shields or a face shield should be worn.[1][3] |
| Hand Protection | Protective gloves, such as those tested according to EN 374, are required.[1] Always inspect gloves before use and use proper glove removal technique. |
| Skin and Body Protection | Impervious clothing is recommended to prevent skin contact. Non-slip footwear is also advised. |
| Respiratory Protection | If working in areas with insufficient ventilation or where aerosols or mists may be generated, a suitable respirator should be used. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep the container tightly sealed.
-
Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents.
2. Handling and Use:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid inhalation of vapors, mists, or gas.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
3. Disposal:
-
Dispose of contents and container in accordance with local, state, and federal regulations.
-
Do not mix with other waste.
-
Leave the chemical in its original container for disposal.
-
Contaminated packaging should be disposed of as unused product.
Spill Response Workflow
In the event of a this compound spill, a clear and immediate response is necessary to contain and clean up the material safely.
Caption: Workflow for handling a this compound spill.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 112-60-7 |
| Melting/Freezing Point | -5.6 °C |
| Boiling Point/Range | 314 °C at 760 mmHg |
| Flash Point | 204 °C |
| Relative Density | 1.125 g/cm³ |
| Auto-ignition Temperature | No data available |
| Vapor Pressure | No data available |
| Water Solubility | No data available |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
